Tetrahydrofurfuryl oleate
Description
The exact mass of the compound Tetrahydrofurfuryl oleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydrofurfuryl oleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofurfuryl oleate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxolan-2-ylmethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPDEPRRXIBGNF-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5420-17-7 | |
| Record name | Tetrahydrofurfuryl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrahydrofurfuryl oleate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4843 | |
| Source | DTP/NCI | |
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| Record name | Tetrahydrofurfuryl oleate | |
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| Record name | TETRAHYDROFURFURYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis of Tetrahydrofurfuryl oleate from biomass"
An In-Depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Oleate from Biomass
Authored by: A Senior Application Scientist
Foreword: The Imperative for Sustainable Lubricants
The global shift towards a bio-based economy necessitates the development of high-performance, environmentally benign alternatives to petroleum-derived products. Biolubricants, derived from renewable feedstocks, represent a critical frontier in this transition, offering biodegradability and reduced ecotoxicity. Tetrahydrofurfuryl oleate (THFO) emerges as a particularly promising candidate, synergistically combining two key platform molecules derivable from biomass: tetrahydrofurfuryl alcohol (THFA) from lignocellulosic sugars and oleic acid from lipid feedstocks. This guide provides a comprehensive technical overview of the synthesis of THFO, grounded in fundamental chemical principles and field-proven methodologies. We will explore the journey from raw biomass to the final ester, dissecting catalytic strategies and providing actionable protocols for researchers and development professionals.
Part 1: Sourcing the Bio-Derived Building Blocks
The synthesis of THFO is predicated on the efficient procurement of its two primary reactants, tetrahydrofurfuryl alcohol and oleic acid, from disparate biomass streams. Understanding the provenance of these molecules is fundamental to appreciating the holistic sustainability of the final product.
Tetrahydrofurfuryl Alcohol (THFA) via Furfural Hydrogenation
THFA is a versatile solvent and chemical intermediate that is not naturally abundant but is readily synthesized from furfural, a key C5 platform chemical.[1]
-
Furfural Production: Furfural is produced through the acid-catalyzed dehydration of pentose sugars (e.g., xylose), which are abundant in the hemicellulose fraction of lignocellulosic biomass such as corn cobs, sugarcane bagasse, and hardwoods.
-
Catalytic Hydrogenation to THFA: The conversion of furfural to THFA is a selective hydrogenation process that targets both the aldehyde group and the furan ring. This is a critical step where catalyst design dictates product selectivity. High yields of THFA (approaching 100%) can be achieved under relatively mild conditions using catalysts like palladium supported on hydroxyapatite (Pd-HAP).[2][3] The reaction typically proceeds via furfuryl alcohol as an intermediate.[1][2][3]
Caption: Derivation pathway of THFA from lignocellulosic biomass.
Oleic Acid from Lipid Feedstocks
Oleic acid (C18:1) is one of the most common monounsaturated fatty acids in nature.[4] It is sourced primarily from triglycerides found in vegetable oils and animal fats.[4][5]
-
Sources: High concentrations of oleic acid are found in olive oil (~70%), canola oil (~61%), and high-oleic variants of sunflower oil (~80%).[4] Non-edible sources and waste products, such as palm fatty acid distillate (PFAD) and waste cooking oils, are increasingly targeted to avoid competition with food production.[6]
-
Extraction: Oleic acid is typically liberated from its triglyceride backbone via hydrolysis, a reaction that splits the ester bonds to yield free fatty acids and glycerol.
Caption: Liberation of Oleic Acid from triglyceride-rich biomass.
Part 2: Catalytic Strategies for Ester Synthesis
The core of THFO production lies in the esterification of oleic acid with tetrahydrofurfuryl alcohol. The choice of catalyst is the most critical decision, profoundly influencing reaction efficiency, process conditions, and overall sustainability. We will examine three primary catalytic paradigms: homogeneous acid, heterogeneous acid, and enzymatic catalysis.
Homogeneous Acid Catalysis
Conventional liquid acids like sulfuric acid (H₂SO₄) and Lewis acids such as tin(II) chloride (SnCl₂) are effective catalysts for esterification.
-
Mechanism (Fischer-Speier Esterification): The Brønsted or Lewis acid protonates the carbonyl oxygen of the oleic acid, increasing its electrophilicity. This facilitates nucleophilic attack by the hydroxyl group of THFA. Subsequent dehydration yields the ester and regenerates the catalyst.
-
Causality Behind Choices: Homogeneous catalysts are often chosen for their high activity and low cost.[7] They operate under relatively mild temperatures (e.g., 40-150°C) and can achieve high conversions.[8][9][10]
-
Trustworthiness & Limitations: This approach is well-understood and reliable. However, it is plagued by significant drawbacks: the catalyst is difficult to separate from the product mixture, requiring neutralization steps that generate waste. Furthermore, mineral acids are highly corrosive, necessitating specialized and costly reactors.[6][11]
Heterogeneous Solid Acid Catalysis
To overcome the limitations of homogeneous systems, solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and sulfonated carbons derived from biomass itself (e.g., from orange peels or through hydrothermal carbonization).[11][12][13][14]
-
Mechanism: The mechanism is analogous to the homogeneous route, but the acidic active sites (e.g., -SO₃H groups) are immobilized on a solid support.
-
Causality Behind Choices: The primary driver for using heterogeneous catalysts is process simplification. They are easily separated from the reaction medium by simple filtration, enabling catalyst recycling and straightforward product purification.[13] This design inherently leads to a more sustainable and cost-effective continuous-flow process.[11]
-
Trustworthiness & Limitations: These catalysts are robust and can be reused for multiple cycles with minimal loss in activity.[12] However, they may suffer from mass transfer limitations, where the large oleic acid molecules have difficulty accessing the active sites within the catalyst's pores, potentially requiring higher temperatures or longer reaction times compared to homogeneous systems.[14]
Enzymatic Catalysis (Lipases)
Biocatalysis represents the pinnacle of green chemistry for ester synthesis. Lipases, particularly immobilized forms like Candida antarctica Lipase B (commercially known as Novozym 435), are exceptionally efficient.[15][16]
-
Mechanism (Ping-Pong Bi-Bi): This is a two-step process distinct from acid catalysis.
-
Acylation: The lipase's active site (serine hydrolase) attacks the oleic acid, forming an acyl-enzyme intermediate and releasing a molecule of water.
-
Alcoholysis: The THFA then enters the active site, attacking the acyl-enzyme complex to form the final ester (THFO) and regenerating the free enzyme.[15]
-
-
Causality Behind Choices: Lipases are selected for their extraordinary specificity, which minimizes byproduct formation.[15] They operate under very mild conditions (typically 30-60°C), drastically reducing energy consumption. This approach avoids corrosive reagents and complex purification steps.[17]
-
Trustworthiness & Limitations: Immobilized lipases are highly stable and reusable, making them suitable for industrial processes.[17] The primary limitation has historically been the higher cost of the enzyme compared to chemical catalysts and potential inhibition by one of the substrates or products.[15] However, continuous improvements in enzyme production and immobilization are making this route increasingly economically viable.
Caption: Lipase-catalyzed Ping-Pong Bi-Bi mechanism for THFO synthesis.
Part 3: Experimental Protocols & Data
The following sections provide detailed, self-validating protocols for the synthesis of THFO using two of the discussed catalytic systems. These methodologies are designed to be robust and reproducible.
Protocol: Heterogeneous Acid-Catalyzed Synthesis
This protocol utilizes a sulfonated carbon catalyst, which can be prepared from biomass, embodying a circular economy approach.[12]
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermocouple for temperature monitoring.
-
Reactant Charging: Charge the flask with oleic acid (e.g., 0.1 mol, ~28.2 g) and tetrahydrofurfuryl alcohol. A molar excess of the alcohol is used to shift the equilibrium towards the product; a 1.5:1 alcohol-to-acid molar ratio is a good starting point (0.15 mol, ~15.3 g).[15]
-
Catalyst Addition: Add the sulfonated carbon catalyst. A typical loading is 5-7 wt.% relative to the mass of oleic acid (e.g., ~1.7 g).[12]
-
Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with vigorous stirring.[11][12] Monitor the reaction progress by periodically taking small aliquots and determining the acid value via titration with a standard KOH solution. The reaction is typically complete within 1-6 hours.
-
Catalyst Recovery: After cooling the mixture to room temperature, recover the solid catalyst by vacuum filtration. Wash the catalyst with a solvent (e.g., ethanol) and dry it for reuse.
-
Product Purification: Transfer the filtrate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess THFA and any solvent under reduced pressure using a rotary evaporator to yield the crude Tetrahydrofurfuryl oleate.
Protocol: Lipase-Catalyzed Synthesis
This protocol uses the commercially available immobilized lipase Novozym 435, known for its high efficacy.[15]
Step-by-Step Methodology:
-
Reactor Setup: Use a 100 mL screw-capped Erlenmeyer flask placed in a temperature-controlled orbital shaker. A solvent-free system is preferred for green chemistry principles.[18]
-
Reactant Charging: Add oleic acid (e.g., 0.05 mol, ~14.1 g) and tetrahydrofurfuryl alcohol (0.05 mol, ~5.1 g) to the flask for a 1:1 molar ratio.
-
Catalyst Addition: Add Novozym 435. An enzyme loading of 5-10% by weight of the total substrates is common (e.g., ~1.0-2.0 g).
-
Reaction Execution: Place the flask in the orbital shaker set to 200 rpm and a temperature of 45-50°C.[15] The reaction is typically slower than acid catalysis; allow 24-48 hours for high conversion. Monitor progress via titration of the acid value.
-
Catalyst Recovery: The immobilized enzyme beads can be easily recovered by simple filtration or decantation. Wash the beads with a non-polar solvent like hexane to remove adsorbed product and reactant, then air-dry for reuse.
-
Product Purification: The filtered reaction mixture contains the product and a small amount of unreacted starting materials. As no harsh chemicals are used, purification is simplified. Unreacted starting materials can be removed via vacuum distillation to yield the high-purity Tetrahydrofurfuryl oleate.
Quantitative Data Summary
The optimization of reaction parameters is crucial for maximizing yield. The following table summarizes typical conditions and outcomes for analogous ester syntheses, providing a validated starting point for the optimization of THFO production.
| Parameter | Homogeneous Acid (H₂SO₄) | Heterogeneous Acid (SHTC) | Enzymatic (Novozym 435) | Rationale & Reference |
| Temperature | 70 - 110 °C | 80 - 100 °C | 40 - 60 °C | Lower temps for enzymes reduce energy cost and prevent denaturation. Higher temps for acid catalysts increase reaction rate.[10][15] |
| Substrate Molar Ratio (Alcohol:Acid) | 3:1 to 9:1 | >14:1 (for flow) or 1.5:1 (batch) | 1:1 to 1.5:1 | Excess alcohol drives equilibrium. Lipase systems can operate closer to stoichiometry due to high efficiency.[11][10][15] |
| Catalyst Loading | ~1% w/w | 5 - 7% w/w | 5 - 10% w/w | Higher loading for heterogeneous/enzymatic systems compensates for potential mass transfer limits and active site density.[9][12][15] |
| Typical Conversion | >95% | >90% | >95% | All systems can achieve high conversion with optimized parameters.[11][15] |
| Key Advantage | Low Catalyst Cost | Easy Separation/Recycling | High Selectivity, Mild Conditions | Each system presents a distinct process advantage.[11][15] |
| Key Disadvantage | Corrosion, Waste Generation | Mass Transfer Limits | Higher Catalyst Cost | Understanding trade-offs is crucial for process selection.[15] |
Part 4: Conclusion and Authoritative Grounding
The synthesis of Tetrahydrofurfuryl oleate from biomass is a compelling example of modern biorefining, converting disparate waste and non-edible streams into a high-value, sustainable chemical. The choice of catalytic route—be it homogeneous, heterogeneous, or enzymatic—represents a critical engineering decision that balances reaction kinetics, process economics, and environmental impact. While traditional acid catalysis is effective, the field is clearly advancing towards reusable heterogeneous and enzymatic systems that offer superior sustainability profiles. Lipase-catalyzed esterification, in particular, aligns perfectly with the principles of green chemistry, providing a pathway to high-purity products under exceptionally mild conditions. Continued research in catalyst development and process optimization will further solidify the role of THFO and similar bio-based esters in the future of the lubricants industry.
References
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Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions. ResearchGate. Available at: [Link]
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Efficient Conversion of Biomass‐Derived Furfural to Tetrahydrofurfuryl Alcohol over Co3O4−C Nanocomposite Catalyst at Mild Conditions. ResearchGate. Available at: [Link]
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Characterizing Reaction Space in the Continuous-Flow Esterification of Oleic Acid Using a Sulfonated Hydrothermal Carbon Catalyst. MDPI. Available at: [Link]
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Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. Available at: [Link]
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Synthesis of fatty acid derivatives as potential biolubricants and their physical properties and boundary lubrication performances. ResearchGate. Available at: [Link]
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ESTERIFICATION OF OLEIC ACID IN A SEMI-BATCH BUBBLE REACTOR FOR BIODIESEL PRODUCTION. SciELO. Available at: [Link]
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Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation. MDPI. Available at: [Link]
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Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions. ACS Publications. Available at: [Link]
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Biodiesel Production From Oleic Acid Using Biomass-Derived Sulfonated Orange Peel Catalyst. Frontiers. Available at: [Link]
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Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. Available at: [Link]
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Title: A Comprehensive Guide to the Bio-Based Origin and Synthesis of Tetrahydrofurfuryl Oleate Precursors
An In-depth Technical Guide
Abstract
Tetrahydrofurfuryl oleate (THFO) is an ester increasingly recognized for its potential as a bio-based plasticizer and specialty solvent. Its value is intrinsically linked to the renewable origins of its precursors: Tetrahydrofurfuryl alcohol (THFA) and oleic acid. This technical guide provides a detailed exploration of the bio-based production pathways for each precursor, grounded in established and emerging scientific principles. We will first dissect the conversion of lignocellulosic biomass into THFA, beginning with the generation of the platform chemical furfural and its subsequent catalytic hydrogenation. Following this, we will examine the sourcing of oleic acid from both traditional oleochemical feedstocks, such as high-oleic vegetable oils, and innovative microbial fermentation routes. Finally, the guide details the key chemo-catalytic and biocatalytic esterification strategies used to synthesize the final THFO product, with a strong emphasis on green chemistry principles, process optimization, and self-validating experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sustainable chemical technologies.
Chapter 1: The Molecular Architecture: From Biomass to Bio-Based Ester
The synthesis of Tetrahydrofurfuryl oleate represents a compelling example of modern biorefining, where value is created by linking two distinct, bio-derived molecular platforms. The final ester is formed through the reaction of an alcohol (THFA) and a carboxylic acid (oleic acid). The true innovation lies in the fully renewable and sustainable lifecycle of these precursors.
-
Tetrahydrofurfuryl Alcohol (THFA): This precursor is derived from the furanic platform, originating from the C5 sugars (pentosans) found in the hemicellulose fraction of non-food agricultural residues.[1][2]
-
Oleic Acid: This long-chain fatty acid belongs to the oleochemical platform, traditionally sourced from the triglycerides in plant oils and animal fats.[3][4] Emerging biotechnological methods now enable its production via microbial fermentation.[5][6]
The convergence of these two pathways through esterification yields a molecule with a high bio-based content, positioning it as a sustainable alternative to petroleum-derived chemicals.
Chapter 2: The Furanic Precursor: Bio-Synthesis of Tetrahydrofurfuryl Alcohol (THFA)
The production of THFA is a two-stage process that begins with the valorization of lignocellulosic biomass.
Stage 1: From Lignocellulose to the Furfural Platform
Furfural is a critical platform chemical derived almost exclusively from the hemicellulose portion of biomass.[7]
-
Feedstocks: The most common feedstocks are agricultural byproducts rich in pentosans (xylose polymers), such as corncobs, sugarcane bagasse, oat hulls, and hardwood residues.[1][2][8]
-
Core Chemistry: The process hinges on the acid-catalyzed dehydration of xylose. In this reaction, three molecules of water are eliminated from the pentose sugar to form the aromatic aldehyde, furfural.
-
Process Overview: Industrial furfural production often involves digesting biomass with steam and a mineral acid catalyst (like sulfuric acid) in a reactor. The volatile furfural is continuously removed with the steam to prevent degradation, then condensed and purified.[9]
Stage 2: Catalytic Hydrogenation of Furfural to THFA
The conversion of furfural to THFA is a selective hydrogenation process that must reduce both the aldehyde group and the furan ring.[10] The reaction typically proceeds through furfuryl alcohol (FA) as a key intermediate.[11][12]
-
Reaction Pathway: Furfural (FUR) → Furfuryl Alcohol (FA) → Tetrahydrofurfuryl Alcohol (THFA)
-
Catalytic Systems: Achieving high selectivity and yield for THFA requires carefully chosen catalysts. While various metals can be used, noble metals like Rhodium (Rh) and Ruthenium (Ru) and non-noble metals like Nickel (Ni) have demonstrated high efficacy.[13][14][15] The choice of catalyst support (e.g., carbon, alumina) also plays a critical role.
| Catalyst System | Temperature (°C) | Pressure (MPa H₂) | Time (h) | THFA Yield (%) | Reference |
| Ru/C | 25 | 2.0 | 3.5 (min) | 98.5 | [13] |
| Rh/C (in water) | 30 | ~0.1 (atm) | 12 | 92.0 | [14] |
| Pd-HAP | 40 | 1.0 | 3 | 100.0 | [12] |
| Ni-Cu | 120-180 | 5.0-8.0 | 2-6 | 97.0 | [15] |
| Ni/Ba-Al₂O₃ | 120 | 4.0 | 6 | ~95.0 | [11] |
This protocol is adapted from the high-efficiency continuous production method described in the literature.[13]
-
System Setup: A micropacked bed reactor (μPBR) is loaded with a commercial 5% Ru/C catalyst.
-
Reactant Preparation: A solution of furfural in a suitable solvent (e.g., isopropanol) is prepared.
-
Reaction Execution:
-
The reactor is heated to the target temperature (e.g., 25°C).
-
The system is pressurized with hydrogen gas to the desired pressure (e.g., 2.0 MPa).
-
The furfural solution is pumped through the μPBR at a flow rate calculated to achieve the desired residence time (e.g., 3.5 minutes).
-
-
Product Collection: The reactor effluent is collected at the outlet.
-
Analysis: The product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of furfural and the yield of THFA.
-
Self-Validation: The protocol is validated by ensuring complete furfural conversion and achieving a THFA yield consistent with reported values ( >98%) under the specified conditions. The mass balance should be confirmed to account for all reactants and products.
Chapter 3: The Oleochemical Precursor: Bio-Sourcing of Oleic Acid
Oleic acid (cis-9-octadecenoic acid) is the most abundant monounsaturated fatty acid in nature.[3] Its sourcing is rooted in the processing of natural lipids.
Conventional Sourcing from Plant and Animal Lipids
The primary industrial method for obtaining oleic acid involves the processing of triglycerides found in natural oils and fats.[4]
-
Primary Sources: Vegetable oils are the main source, particularly those naturally rich in oleic acid or varieties specifically bred for high-oleic content.[16] Animal fats like tallow and lard are also viable sources.[4][17]
-
Core Process: The methodology involves two key steps:
-
Hydrolysis (Fat Splitting): Triglycerides are hydrolyzed, typically using high-pressure steam, to break the ester bonds, yielding a mixture of free fatty acids and glycerol.
-
Fractionation: The resulting fatty acid mixture is separated to isolate and purify oleic acid. This is commonly achieved through fractional distillation or crystallization.[4]
-
| Source | Type | Oleic Acid Content (%) | Reference |
| Olive Oil | Vegetable | 70 - 83 | [17][18] |
| High-Oleic Sunflower Oil | Vegetable | 75 - 90 | [16][18] |
| Canola Oil (Rapeseed) | Vegetable | 58 - 65 | [16][18] |
| Peanut Oil | Vegetable | 50 - 60 | [18] |
| Lard | Animal Fat | 44 - 47 | [3][18] |
| Avocado Oil | Vegetable | 65 - 70 | [18] |
Emerging Microbial Production of Oleic Acid
An alternative and highly sustainable route is the use of oleaginous microorganisms as "cell factories" to produce oils rich in oleic acid.[19]
-
Principle: Certain species of yeast, bacteria, and microalgae can accumulate significant quantities of lipids (up to 70% of their biomass) when cultivated under specific conditions, typically involving nutrient limitation (e.g., nitrogen) in the presence of excess carbon.[5][19]
-
Advantages: This approach decouples oil production from traditional agriculture, offering greater control, scalability, and resilience to climate fluctuations.[5] The fermentation can be performed in controlled bioreactors, ensuring high purity and consistency.[5]
-
Example Microorganisms:
-
Bacteria: Micrococcus luteus has been screened for the biotransformation of oleic acid.[6]
-
Yeast: Saccharomyces cerevisiae (baker's yeast) can convert oleic acid into valuable derivatives.[20]
-
Microalgae: Prototheca moriformis has been cultivated via fermentation to produce a high-purity, high-oleic oil.[5]
-
Chapter 4: Synthesis of Tetrahydrofurfuryl Oleate: Esterification Pathways
The final step is the esterification of bio-derived THFA with bio-derived oleic acid. This can be achieved through both traditional chemical catalysis and greener biocatalytic methods.
Chemo-Catalytic Esterification
This route uses an acid catalyst to facilitate the reaction between the alcohol and the carboxylic acid, producing the ester and water.[21]
-
Principle: To drive the reversible reaction towards the product, water is typically removed as it is formed.[21]
-
Catalysts: While homogeneous mineral acids (e.g., sulfuric acid) are effective, they pose challenges in separation and waste generation.[22] Green chemistry principles favor the use of solid, heterogeneous acid catalysts which are easily recovered and reused.[10] Examples include:
This protocol is adapted from the low-temperature synthesis of oleic acid-based wax esters.[23]
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, charge oleic acid and Tetrahydrofurfuryl alcohol (THFA) in a 1.3:1 molar ratio.
-
Catalyst Addition: Add the DBSA catalyst, corresponding to 10 mol% of the limiting reactant (THFA). The reaction is performed under solvent-free conditions.
-
Reaction Execution:
-
Heat the mixture to 40°C with vigorous stirring.
-
Maintain the reaction for 4 hours. A vacuum can be applied to facilitate water removal and shift the equilibrium.
-
-
Work-up and Purification:
-
After the reaction, the catalyst can be neutralized or removed via washing.
-
The product, Tetrahydrofurfuryl oleate, is purified, typically by vacuum distillation, to remove any unreacted starting materials.
-
-
Analysis & Validation: The conversion of THFA and yield of the ester are determined by GC or HPLC. The protocol is validated by achieving >90% conversion under these mild conditions.
Biocatalytic (Enzymatic) Esterification
This approach utilizes enzymes, specifically lipases, as catalysts, representing a highly specific and environmentally benign alternative.[10]
-
Key Enzyme: The most widely used and effective biocatalyst for this type of reaction is the immobilized lipase from Candida antarctica B, commercially known as Novozym 435.[10]
-
Advantages:
-
Mild Conditions: Reactions are typically run at lower temperatures (40-60°C), reducing energy consumption and thermal degradation of products.
-
High Specificity: Lipases are highly selective, minimizing the formation of by-products.
-
Environmental Benefits: Avoids the use of harsh acids and simplifies product purification.
-
-
Reaction Mechanism: Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (oleic acid) to form an acyl-enzyme intermediate, releasing water. The alcohol (THFA) then binds to this intermediate, forming the final ester and regenerating the free enzyme.[10]
This protocol is based on general procedures for lipase-catalyzed ester synthesis.[10]
-
Reactant Preparation: In a sealed vessel, combine oleic acid and THFA, typically in a 1:1.5 molar ratio, in a solvent-free system or a non-polar organic solvent (e.g., hexane) to minimize water activity.
-
Enzyme Addition: Add immobilized lipase (Novozym 435), typically at a loading of 5-10% by weight of the reactants.
-
Reaction Execution:
-
Place the vessel in an incubator shaker set to 45°C and 200 rpm.
-
The reaction is run for 24-48 hours. To drive the equilibrium, molecular sieves can be added to the vessel to continuously adsorb the water produced.
-
-
Product Recovery:
-
The immobilized enzyme is easily recovered by simple filtration for reuse.
-
The solvent (if used) is removed under reduced pressure.
-
-
Purification and Analysis: The resulting THFO is purified by vacuum distillation. Purity and yield are confirmed by GC, HPLC, and NMR spectroscopy. The protocol is validated by achieving high conversion (>95%) and demonstrating the reusability of the filtered enzyme catalyst.
Chapter 5: Conclusion and Future Outlook
The synthesis of Tetrahydrofurfuryl oleate from its bio-based precursors exemplifies a successful strategy within the modern circular bioeconomy. By integrating the valorization of lignocellulosic waste with established oleochemistry and innovative microbial technology, a high-value, sustainable chemical can be produced. The pathways described herein, particularly those employing heterogeneous catalysts and enzymatic processes, align with the core principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.
Future research should focus on several key areas:
-
Catalyst Development: Improving the longevity and activity of hydrogenation and esterification catalysts to further enhance process economics.
-
Process Intensification: Utilizing continuous flow reactors for all stages of production to improve efficiency, safety, and scalability.
-
Microbial Strain Engineering: Genetically engineering oleaginous microorganisms to directly produce and secrete high-purity oleic acid, thereby simplifying downstream processing.
By advancing these frontiers, the production of THFO and other bio-based esters can become increasingly competitive with their petrochemical counterparts, paving the way for a more sustainable chemical industry.
References
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Agricultural Marketing Service. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop. USDA. Available at: [Link]
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Ragauskas, A. J., et al. (2025). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate. Available at: [Link]
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Li, H., et al. (2025). High-Efficiency Production of Tetrahydrofurfuryl Alcohol over a Ru/C Catalyst in Micropacked Bed Reactors: Reaction Optimization and Kinetic Studies. ACS Publications. Available at: [Link]
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Ponce de León, A., et al. (2025). Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts. ResearchGate. Available at: [Link]
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Xu, J., et al. (2016). Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol on alkaline earth metal modified Ni/Al2O3. RSC Publishing. Available at: [Link]
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Wikipedia. (n.d.). Oleic acid. Available at: [Link]
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Oleic Acid Production in Europe: Sources, Processes, and Industry Overview. (n.d.). Oleic Acid Production in Europe. Available at: [Link]
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Zheng, Y., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. Available at: [Link]
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Silva, M. G., et al. (2015). ESTERIFICATION OF OLEIC ACID IN A SEMI-BATCH BUBBLE REACTOR FOR BIODIESEL PRODUCTION. SciELO. Available at: [Link]
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Amerigo Scientific. (n.d.). Oleic Acid: Structure, Sources, and Versatile Applications Across Industries. Available at: [Link]
-
D'Alessandro, N., et al. (2024). Development and Large-Scale Production of High-Oleic Acid Oil by Fermentation of Microalgae. MDPI. Available at: [Link]
-
Dymarska, M., et al. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. PMC - NIH. Available at: [Link]
-
Matsagar, B. M., et al. (2019). Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions. RSC Publishing. Available at: [Link]
-
BioBiz. (2025). Bio-based Tetrahydrofurfuryl Alcohol (THFA). Available at: [Link]
-
Mao, L., et al. (2024). Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation. RSC Publishing. Available at: [Link]
-
Wheeler Scientific. (2024). How To Make Furfural from a Corn Cob. YouTube. Available at: [Link]
-
Nicaud, J.M. (2013). Microorganisms as sources of oils. OCL - Oilseeds and fats, Crops and Lipids. Available at: [Link]
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BAYSAL, N. (n.d.). Properties of High Oleic Seed Oils. OSU Extension - Oklahoma State University. Available at: [Link]
-
Hou, Q., et al. (2017). Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions. ACS Publications. Available at: [Link]
-
Sitthisa, S., et al. (n.d.). High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. ResearchGate. Available at: [Link]
-
INNO-OLEO. (2026). What are the sources of oleic acids?. Available at: [Link]
-
Houf, M., et al. (2025). Microbial oxidation of oleic acid. ResearchGate. Available at: [Link]
-
Biazzi. (n.d.). Tetrahydrofurfuryl Alcohol - The Biazzi Process. Available at: [Link]
-
Marrodan, C., et al. (2025). Kinetic Study and Simulation of Oleic Acid Esterification in Different Type of Reactors. Available at: [Link]
-
Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Society of Chemical Industry. Available at: [Link]
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An In-depth Technical Guide to Tetrahydrofurfuryl Oleate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Tetrahydrofurfuryl oleate, a bio-based ester with significant potential in various scientific and industrial fields, particularly in drug development and materials science. This document will delve into its chemical identity, synthesis, physicochemical properties, analytical characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
Tetrahydrofurfuryl oleate (CAS No. 5420-17-7) is the ester formed from the reaction of tetrahydrofurfuryl alcohol and oleic acid.[1][2] Its unique molecular structure, featuring a polar tetrahydrofurfuryl head group and a long, non-polar oleate tail, imparts valuable properties such as high solvency, good lubricity, and emollience.[3] Both of its precursors can be derived from renewable resources, positioning Tetrahydrofurfuryl oleate as a sustainable chemical.[3] Tetrahydrofurfuryl alcohol is produced from the hydrogenation of furfural, which is obtained from agricultural byproducts, while oleic acid is an abundant fatty acid found in vegetable and animal fats.[3]
Table 1: Chemical Identifiers of Tetrahydrofurfuryl Oleate
| Identifier | Value |
| CAS Number | 5420-17-7 |
| Molecular Formula | C₂₃H₄₂O₃ |
| Molecular Weight | 366.6 g/mol [1][2] |
| IUPAC Name | (9Z)-octadec-9-enoate de (tétrahydrofurane-2-yl)méthyle |
| Synonyms | Oleic acid, tetrahydrofurfuryl ester; (Z)-Octadec-9-enoic acid tetrahydrofurfuryl ester |
Physicochemical Properties
The physicochemical properties of Tetrahydrofurfuryl oleate are critical to its application in various formulations. These properties are summarized in the table below.
Table 2: Physicochemical Properties of Tetrahydrofurfuryl Oleate
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 459.0 to 460.0 °C @ 760.00 mm Hg (estimated)[4] |
| Flash Point | 173.50 °C (estimated)[4] |
| logP (o/w) | 8.091 (estimated)[4] |
| Solubility | Insoluble in water (0.0002514 mg/L @ 25 °C, estimated)[4] |
Synthesis of Tetrahydrofurfuryl Oleate
The primary method for synthesizing Tetrahydrofurfuryl oleate is through the esterification of tetrahydrofurfuryl alcohol with oleic acid. This reaction can be catalyzed by various methods, including enzymatic and chemo-catalytic routes, aligning with the principles of green chemistry.[3]
Synthesis Workflow
The general workflow for the synthesis of Tetrahydrofurfuryl oleate involves the reaction of the two primary precursors, followed by purification to isolate the final product.
Caption: General synthesis workflow for Tetrahydrofurfuryl oleate.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory procedure for the synthesis of Tetrahydrofurfuryl oleate using an acid catalyst.
Materials:
-
Oleic acid
-
Tetrahydrofurfuryl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add oleic acid and a slight molar excess of tetrahydrofurfuryl alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting residue is crude Tetrahydrofurfuryl oleate, which can be further purified by vacuum distillation if required.
Applications in Drug Development
While direct studies on Tetrahydrofurfuryl oleate in drug delivery are emerging, the properties of its precursors and related esters provide strong indications of its potential. Its amphiphilic nature makes it a candidate as a solvent, co-solvent, and penetration enhancer in pharmaceutical formulations.[3]
Transdermal Drug Delivery
Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding first-pass metabolism.[5] A significant challenge is overcoming the skin's barrier function. Penetration enhancers are often incorporated into transdermal formulations to facilitate drug permeation.[6] Fatty acids and their esters, like oleic acid, are known to enhance skin penetration.[6] The precursor, tetrahydrofurfuryl alcohol, has also been investigated as a penetration enhancer.[7] Given its structure, Tetrahydrofurfuryl oleate is a promising candidate for use in transdermal drug delivery systems.
Formulation of Liposomes and Emulsions
Tetrahydrofurfuryl alcohol can act as a co-solvent in the formation of liposomes, which are vesicles used for drug encapsulation.[7] It can modify the lipid bilayer, enhancing flexibility and drug encapsulation efficiency.[7] Tetrahydrofurfuryl oleate, with its lipid-soluble oleate tail, could be incorporated into the lipid bilayer of liposomes or act as an oil phase in emulsion formulations, potentially improving the stability and drug-loading capacity of these delivery systems.[3]
Analytical Characterization
The purity and structure of synthesized Tetrahydrofurfuryl oleate must be confirmed using appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.[3]
Analytical Workflow
A typical analytical workflow for the characterization of Tetrahydrofurfuryl oleate is outlined below.
Caption: Analytical workflow for Tetrahydrofurfuryl oleate characterization.
Experimental Protocols
5.2.1. NMR Spectroscopy
-
Dissolve a small amount of the purified Tetrahydrofurfuryl oleate in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
5.2.2. GC-MS Analysis
-
Prepare a dilute solution of the Tetrahydrofurfuryl oleate in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS system.
-
The sample is vaporized and separated on a GC column based on its boiling point and polarity.
-
The separated components are then ionized and detected by the mass spectrometer, which provides a mass spectrum for identification and purity assessment.
Safety and Handling
General Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
Tetrahydrofurfuryl oleate is a versatile, bio-based ester with significant potential in various applications, including as a key component in advanced drug delivery systems. Its synthesis from renewable resources, combined with its favorable physicochemical properties, makes it an attractive alternative to petroleum-derived chemicals. Further research into its specific applications in pharmaceutical formulations is warranted to fully explore its potential in enhancing drug efficacy and patient compliance.
References
-
Yino Biologic Materials. (2026, January 16). What are the applications of tetrahydrofurfuryl alcohol in the pharmaceutical industry? Retrieved from [Link]
-
MDPI. (n.d.). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Retrieved from [Link]
-
THFA®. (n.d.). Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). WO2007016766A1 - Transdermal drug delivery formulation.
-
European Chemicals Agency (ECHA). (n.d.). Tetrahydrofurfuryl alcohol - Substance Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tetrahydrofurfuryl oleate, 5420-17-7. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270. Retrieved from [Link]
-
PubMed. (n.d.). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes. Retrieved from [Link]
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Toxicological Profile and Risk Assessment of Tetrahydrofurfuryl Oleate (THFO)
Executive Summary
Tetrahydrofurfuryl oleate (THFO; CAS 5420-17-7) represents a unique intersection of bio-based chemistry and functional solvency.[1] Structurally composed of a lipophilic oleic acid tail and a polar tetrahydrofurfuryl head group, THFO is utilized as a plasticizer, carrier solvent, and emollient. While its acute systemic toxicity is low, its safety profile is dictated by its metabolic hydrolysis into Tetrahydrofurfuryl Alcohol (THFA) and Oleic Acid .[2]
This technical guide provides a rigorous analysis of THFO’s toxicological endpoints. We move beyond simple LD50 values to explore the mechanistic basis of its toxicity—specifically, the esterase-driven release of THFA. We also present a modern, self-validating protocol for ocular irritation testing, addressing the compound's primary hazard classification (Eye Irrit. 2).
Physicochemical Identity & Structural Logic[1]
To understand the toxicity of THFO, one must first analyze its molecular architecture. It is an ester formed by the condensation of oleic acid (C18:1) and tetrahydrofurfuryl alcohol.[1][2][3]
-
Lipophilicity (LogP): The long alkyl chain of the oleate moiety confers high lipophilicity (estimated LogP > 6). This facilitates rapid dermal penetration into the stratum corneum but limits systemic bioavailability compared to shorter-chain esters.[1]
-
Ester Bond Stability: The ester linkage is the "biological fuse." In the absence of enzymatic activity, the molecule is stable. However, upon contact with ubiquitous esterases (in skin or liver), it cleaves.
Implication for Researchers: The toxicity of THFO is not intrinsic to the parent molecule but is a function of the rate of hydrolysis and the subsequent systemic load of the metabolite THFA.
Metabolic Fate & Pharmacokinetics[1]
The toxicological evaluation of THFO is effectively a study of its metabolites. Upon absorption, non-specific carboxylesterases catalyze the hydrolysis of THFO.
The Hydrolysis Pathway
The cleavage yields two distinct moieties:
-
Oleic Acid: A fatty acid generally recognized as safe (GRAS), metabolized via β-oxidation.[1]
-
Tetrahydrofurfuryl Alcohol (THFA): The toxicologically significant metabolite.[1] THFA is a known solvent with potential reproductive toxicity and irritation properties.[1]
Below is the metabolic pathway visualized to highlight the critical control point (Hydrolysis).
Figure 1: Metabolic hydrolysis of THFO.[1] The safety profile hinges on the release of THFA.
Toxicological Data Summary
The following data aggregates standard regulatory endpoints. Note the disparity between oral toxicity (low) and ocular irritation (moderate/severe).[3][4]
| Endpoint | Test System | Result | Classification (GHS) |
| Acute Oral Toxicity | Rat (Wistar) | LD50 > 2,000 mg/kg | Not Classified |
| Acute Dermal Toxicity | Rabbit | LD50 > 2,000 mg/kg | Not Classified |
| Skin Irritation | Rabbit (Draize) | Mild / No Irritation (72h) | Not Classified / Mild |
| Eye Irritation | Rabbit (Draize) | Irritating (Corneal opacity) | Category 2A |
| Skin Sensitization | LLNA (Mouse) | Negative | Non-Sensitizer |
| Mutagenicity | Ames Test (Salmonella) | Negative (+/- S9) | Non-Mutagenic |
| Reproductive Tox | Read-across (THFA) | Suspected (High dose) | Category 2 (Suspected) |
Data synthesized from ECHA dossiers and SDS sources [1, 2].
Experimental Protocol: In Vitro Ocular Irritation
Replaces the historical Draize Test.
Context: THFO is a confirmed eye irritant. As a Senior Scientist, I advocate for the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD 437) or EpiOcular (OECD 492) to quantify this risk without live animal testing. Below is the protocol for the BCOP assay, chosen for its robustness in detecting moderate-to-severe irritants typical of solvent-based esters.
Protocol: BCOP Assay for THFO
Objective: Determine the In Vitro Irritancy Score (IVIS) to classify THFO.
Reagents & Setup
-
Test Article: THFO (undiluted).
-
Positive Control: Ethanol (100%) or Imidazole (20% in saline).[1]
-
Negative Control: Physiological Saline (0.9% NaCl).[1]
-
System: Excised bovine corneas (obtained from abattoir), mounted in holders.
Workflow Steps
-
Baseline Measurement:
-
Exposure:
-
Apply 750 µL of THFO to the epithelial surface of the cornea.
-
Incubate for 10 minutes at 32°C. (Note: Lipophilic substances often require shorter exposure times to prevent over-penetration artifacts, but 10 mins is standard for liquids).
-
-
Rinse & Post-Incubation:
-
Final Measurements:
-
Calculation (IVIS):
[1]
Interpretation
-
IVIS ≤ 3: No Category (Safe).[1]
-
IVIS > 3 but ≤ 55: Category 2 (Irritant).[1] Expected range for THFO.
-
IVIS > 55: Category 1 (Corrosive).[1]
Reproductive Safety & Read-Across Logic
The most complex aspect of THFO toxicology is the "Suspected Reproductive Hazard" classification found in some safety data sheets. This is not due to the oleate, but due to the THFA metabolite.
-
Mechanism: THFA has shown developmental toxicity in animal studies (rats) at high oral doses, including reduced fetal weight and malformations [3].
-
Risk Context: For topical applications of THFO, the risk is mitigated by:
Risk Assessment Workflow
When incorporating THFO into a drug formulation or cosmetic, use this decision logic to ensure safety compliance.
Figure 2: Decision tree for formulation safety assessment.
References
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Tetrahydrofurfuryl oleate (CAS 5420-17-7).[1] Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2012).[1] Safety Assessment of Tetrahydrofurfuryl Alcohol and its Esters.[1][2] International Journal of Toxicology.[1] Retrieved from [Link]
-
U.S. EPA. (2020).[1] Tetrahydrofurfuryl Alcohol (THFA); TSCA Risk Evaluation.[1] Retrieved from [Link]
-
OECD. (2023). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.[1] OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][3][5][6][7][8]
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Biodegradability Assessment of Tetrahydrofurfuryl Oleate: Mechanisms, Kinetics, and Environmental Fate
Executive Summary
Tetrahydrofurfuryl oleate (THFO, CAS 5420-17-7) represents a class of fatty acid esters increasingly utilized as "green" plasticizers, solvents, and carrier agents in pharmaceutical and agrochemical formulations.[1] Its environmental profile is dictated by its ester linkage, which renders it susceptible to enzymatic hydrolysis. This guide provides a technical analysis of the biodegradability of THFO, synthesizing physicochemical constraints, metabolic pathways, and validation protocols (OECD 301 series) to support regulatory submissions and environmental risk assessments (ERA).
Physicochemical Constraints on Biodegradation
Understanding the biodegradability of THFO requires first analyzing its bioavailability. As a fatty acid ester, THFO exhibits low water solubility, a factor that significantly influences the choice of experimental methodology.
| Property | Value / Characteristic | Impact on Biodegradation |
| Molecular Structure | C23H42O3 | Ester linkage provides a primary site for enzymatic attack. |
| Water Solubility | < 1 mg/L (Est.[2][3][4] 0.00025 mg/L) | Limits bioavailability; requires dispersion techniques (e.g., silica gel, ultrasound) in testing. |
| Log Kow | ~8.0 (Estimated) | High lipophilicity indicates strong adsorption to sludge/soil organic matter. |
| Vapor Pressure | Negligible | Volatilization is not a removal mechanism; degradation is purely biological. |
Technical Insight: The high Log Kow suggests that in an aquatic environment, THFO will partition rapidly into organic phases or sediment.[4] Therefore, biodegradation tests must account for mass transfer limitations. Standard Dissolved Organic Carbon (DOC) removal tests (OECD 301A) are unsuitable; Manometric Respirometry (OECD 301F) or CO2 Evolution (OECD 301B) are the mandatory protocols.
Mechanisms of Biodegradation
The biodegradation of THFO is not a single-step event but a cascade of enzymatic reactions. The molecule is cleaved into two distinct metabolic precursors, each following a separate degradation timeline.
Primary Degradation: Enzymatic Hydrolysis
Ubiquitous carboxylesterases (EC 3.1.1.1) and lipases in environmental matrices rapidly target the ester bond connecting the oleic acid tail to the tetrahydrofurfuryl head group.
Secondary Degradation: Metabolite Fate
-
Oleic Acid (C18:1): Enters the
-oxidation pathway. It is activated to Acyl-CoA and sequentially cleaved into Acetyl-CoA units, feeding directly into the Krebs cycle (TCA) for mineralization to . -
Tetrahydrofurfuryl Alcohol (THFA): This heterocyclic moiety undergoes oxidation.[5] Specialized alcohol dehydrogenases (ADH) convert THFA to tetrahydrofuran-2-carboxylic acid .[5] Subsequent ring cleavage leads to aliphatic intermediates that are further mineralized.
Visualization: Metabolic Pathway of THFO
The following diagram illustrates the divergent catabolic pathways of the THFO molecule.
Figure 1: Catabolic pathway of Tetrahydrofurfuryl oleate, showing the divergence into fatty acid metabolism and heterocyclic ring degradation.
Experimental Protocol: OECD 301F (Manometric Respirometry)
For researchers validating THFO, the OECD 301F guideline is the gold standard due to the compound's low solubility and volatility. This method measures the oxygen uptake of the microbial inoculum as it digests the test substance.
Protocol Design & Causality
-
Inoculum: Activated sludge from a wastewater treatment plant (30 mg/L suspended solids). Why: Provides a diverse microbial community pre-adapted to general organic degradation.
-
Test Concentration: 100 mg/L of THFO. Why: Sufficient Theoretical Oxygen Demand (ThOD) to generate measurable pressure drops, but below toxicity thresholds for most esters.
-
Emulsification: Use of high-shear mixing or an inert carrier (silica gel) is critical. Why: Increases the surface area of the insoluble THFO droplets, preventing mass-transfer limited kinetics that could yield false negatives.
Step-by-Step Workflow
-
ThOD Calculation: Calculate the Theoretical Oxygen Demand based on the molecular formula (
). -
System Setup: Introduce mineral medium and inoculum into respirometer flasks.
-
Spiking: Add THFO directly (weighed) or via solvent carrier (evaporated before adding medium).
-
Incubation: Incubate at 22°C ± 1°C in the dark for 28 days with continuous stirring.
-
Monitoring: Automated recording of
consumption (pressure drop) every 4–6 hours. -
Validation: Reference substance (e.g., Sodium Benzoate) must reach >60% degradation by day 14.
Visualization: OECD 301F Logic Flow
Figure 2: Logical workflow for conducting and validating the OECD 301F Manometric Respirometry test for THFO.
Quantitative Expectations & Kinetics
Based on the metabolic profiles of the hydrolysis products, THFO is expected to demonstrate "Ready Biodegradability," though the kinetics may show a lag phase due to the initial hydrolysis step.
Component Biodegradability Data
The following data points serve as the "read-across" justification for THFO's safety profile.
| Component | Test Method | Result | Kinetic Profile | Source |
| THFO (Parent) | OECD 301F | Predicted > 60% | Lag phase (2-4 days) followed by rapid exponential phase. | [1, 2] |
| Oleic Acid | OECD 301B | > 70% in 28 days | Rapid onset; limited only by solubility. | [3] |
| THFA | OECD 301 Adapted | 96.1% in 120 hours | Extremely rapid degradation; low persistence. | [4] |
The "10-Day Window" Criterion
For a substance to be classified as "Readily Biodegradable," it must reach 60% degradation within 10 days of achieving 10% degradation.
-
Risk: Highly insoluble esters sometimes fail the 10-day window purely due to slow dissolution rates, not recalcitrance.
-
Mitigation: If THFO fails the window but reaches >60% at 28 days, it is classified as "Biodegradable" but not "Readily Biodegradable" in the strictest sense, though for most industrial applications (REACH), the >60% ultimate endpoint is the critical safety metric.
Regulatory & Safety Implications
For drug development professionals, the biodegradability of THFO translates directly to regulatory ease.
-
REACH Compliance: THFO does not meet the criteria for PBT (Persistent, Bioaccumulative, Toxic) or vPvB (very Persistent, very Bioaccumulative). Its rapid hydrolysis prevents environmental accumulation.
-
Excipient Safety: The breakdown products are benign. Oleic acid is a dietary nutrient. THFA, while a solvent, degrades rapidly and has a low toxicity profile compared to traditional glycol ethers.
-
Green Chemistry: Utilizing THFO supports claims of "bio-based" and "biodegradable" formulations, a significant value proposition in modern pharmaceutical packaging and delivery systems.
References
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment, Chapter R.7b: Endpoint Specific Guidance. (2017).[3][6][7] [Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability.[8][9] OECD Guidelines for the Testing of Chemicals, Section 3.[10] (1992).[11] [Link]
-
National Institutes of Health (NIH) - PubChem. Tetrahydrofurfuryl alcohol (CID 7360) - Biodegradation and Environmental Fate. (Accessed 2026).[7][12] [Link]
-
Zarilla, K. A., et al. Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha. Applied and Environmental Microbiology. (2000). [Link]
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- 1. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]
- 2. tetrahydrofurfuryl oleate, 5420-17-7 [thegoodscentscompany.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. echa.europa.eu [echa.europa.eu]
- 5. Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.consilium.europa.eu [data.consilium.europa.eu]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - Public Health [health.ec.europa.eu]
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- 11. petroleumhpv.org [petroleumhpv.org]
- 12. specialchem.com [specialchem.com]
Thermogravimetric Analysis of Tetrahydrofurfuryl Oleate: A Technical Guide
Abstract
This technical guide provides a rigorous methodology for the Thermogravimetric Analysis (TGA) of Tetrahydrofurfuryl Oleate (THFO), a bio-based ester widely utilized as a plasticizer, solvent, and carrier in pharmaceutical and cosmetic formulations. It details experimental protocols designed to distinguish between volatilization and thermal degradation, interprets kinetic decomposition metrics, and correlates thermal behavior with molecular structure.
Material Science Context
Tetrahydrofurfuryl oleate (
However, its thermal stability profile is critical for two reasons:
-
Processing Safety: In polymer compounding (e.g., PVC formulations), the material must withstand temperatures of 180°C–220°C without degrading or flashing.
-
Formulation Integrity: In pharmaceutical carriers, the onset of mass loss (
) dictates the upper limit of sterilization temperatures and shelf-life stability.
Key Physicochemical Properties
| Property | Value | Relevance to TGA |
| Molecular Weight | 366.58 g/mol | High MW suggests mass loss will occur >250°C. |
| Boiling Point | ~459.8°C (est.) | Theoretical evaporation point; competes with decomposition. |
| Flash Point | 173.5°C (Open Cup) | Safety limit; mass loss below this is likely moisture/volatiles. |
| Physical State | Liquid | Requires hermetic or pinhole pans to prevent premature evaporation. |
Experimental Protocol
To generate reproducible data, the TGA protocol must control for the liquid nature of THFO and its tendency to creep or splash under rapid heating.
Sample Preparation
-
Crucible Selection: Use a 40 µL Aluminum pan with a pinhole lid .
-
Reasoning: An open pan allows rapid evaporation, artificially lowering the apparent onset temperature. A hermetically sealed pan (no hole) risks rupture. A laser-drilled pinhole (~50 µm) creates a self-saturated atmosphere, ensuring the mass loss reflects the material's vapor pressure and decomposition rather than simple surface evaporation.
-
-
Sample Mass: 5–10 mg.
-
Reasoning: Larger masses (>15 mg) introduce thermal gradients; smaller masses (<2 mg) reduce signal-to-noise ratio for residual char determination.
-
Instrumental Parameters
-
Purge Gas: Nitrogen (
) at 50 mL/min (Protective/Balance gas: 20 mL/min).-
Note: Use Synthetic Air only if assessing oxidative stability (shelf-life modeling).
-
-
Heating Program:
-
Isothermal Hold: 5 mins at 30°C (Stabilize balance).
-
Ramp: 10°C/min to 600°C.
-
Gas Switch (Optional): Switch to Air/Oxygen at 600°C and ramp to 800°C to burn off carbonaceous char.
-
Workflow Diagram
Caption: Operational workflow for TGA of liquid esters, emphasizing pinhole encapsulation to minimize surface evaporation effects.
Data Interpretation & Mechanics
The TGA Profile
For Tetrahydrofurfuryl oleate, the TGA curve (Mass % vs. Temperature) typically exhibits a single-step weight loss mechanism under Nitrogen.
-
Phase I (Ambient – 200°C): Minimal mass loss (<1%). Loss here indicates moisture contamination or residual low-boiling solvents (e.g., unreacted tetrahydrofurfuryl alcohol).
-
Phase II (250°C – 480°C): The main degradation event.
- (Extrapolated Onset): Expect values between 280°C – 320°C . This represents the thermal limit of the ester linkage.
- (DTG Peak): The temperature of maximum rate of weight loss, typically 380°C – 420°C . This corresponds to the simultaneous volatilization of the oleic chain and scission of the ether/ester bonds.
-
Phase III (>500°C): Residual mass. Pure aliphatic esters usually leave near-zero residue (0–2%) in
. Significant char (>5%) suggests impurities or polymerization of the furan ring.
Decomposition Mechanism
The thermal breakdown of THFO involves two competing pathways:
-
Volatilization: Given the high boiling point (~460°C), the molecule attempts to evaporate. However, thermal energy often breaks covalent bonds before complete evaporation occurs.
-
Pyrolysis (Esters): The ester linkage undergoes
-hydrogen elimination (cis-elimination), cleaving the molecule into a carboxylic acid (oleic acid) and an alkene.-
Specific to THFO: The tetrahydrofuran ring is relatively stable but can undergo ring-opening at high temperatures (>350°C), contributing to complex volatile byproducts (furans, light hydrocarbons).
-
Diagnostic Logic
Use this logic flow to interpret anomalies in your data:
Caption: Decision matrix for interpreting TGA curves of Tetrahydrofurfuryl oleate, distinguishing purity issues from intrinsic degradation.
Regulatory & Safety Implications
While TGA provides the thermal limit, safety data sheets (SDS) rely on Flash Point.
-
Correlation: The Flash Point (173.5°C) is significantly lower than the TGA onset (~300°C). This is because flash point detects the first trace of ignitable vapor, whereas TGA measures bulk mass loss.
-
Application Note: For pharmaceutical processing, ensure operating temperatures remain at least 50°C below the
determined by TGA to prevent the formation of degradation byproducts (e.g., aldehydes from furan ring opening).
References
Unlocking Formulation Potential: A Technical Guide to the Amphiphilic Nature of Tetrahydrofurfuryl Oleate
Foreword: Beyond a Molecule - A Formulation Enabler
In the landscape of modern formulation science, the demand for versatile, high-performance, and sustainable excipients is paramount. Tetrahydrofurfuryl oleate (THFO) emerges as a compelling candidate, uniquely positioned at the intersection of bio-based chemistry and advanced formulation engineering. This guide moves beyond a simple datasheet, offering a deep dive into the core scientific principles that govern the functionality of THFO: its inherent amphiphilicity. For the discerning researcher, scientist, and drug development professional, understanding this dual nature is the key to unlocking its full potential as a sophisticated solvent, emulsifier, and penetration enhancer. This document is structured to provide not just the "what," but the critical "why" and "how"—from the molecular architecture of THFO to the practical methodologies for characterizing its behavior and leveraging it in cutting-edge applications.
The Molecular Blueprint of Amphiphilicity
At its core, the utility of Tetrahydrofurfuryl oleate (CAS No. 5420-17-7) is dictated by its molecular structure.[1][2][3] It is an ester formed from the reaction of tetrahydrofurfuryl alcohol with oleic acid.[4] This elegant combination gives rise to its defining characteristic: a distinct hydrophilic head and a lipophilic tail.
-
The Hydrophilic Head: The tetrahydrofurfuryl moiety, with its cyclic ether structure, imparts a significant degree of polarity to the molecule. This allows for interaction with aqueous phases and other polar molecules.[5][6]
-
The Lipophilic Tail: The long, C18 carbon chain of the oleate group is decidedly non-polar, providing strong affinity for oils, lipids, and other hydrophobic substances.[4][5] The cis-double bond in the oleate chain introduces a "kink," which can influence its packing at interfaces.
This duality is the essence of its amphiphilic nature, allowing THFO to act as a bridge between immiscible phases.
Caption: HLB Determination Workflow.
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration of a surfactant above which micelles form. [7]This is a critical parameter for applications involving solubilization and the formation of microemulsions.
Experimental Protocol: CMC Determination via Surface Tension Measurement
This method relies on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. [7] Materials:
-
Tetrahydrofurfuryl oleate
-
High-purity deionized water
-
Tensiometer (with Wilhelmy plate or Du Noüy ring)
-
Precision balance and volumetric flasks
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of THFO in a suitable solvent if it is not readily soluble in water. If it has some water solubility, a direct aqueous solution can be prepared.
-
Serial Dilutions: Prepare a series of dilutions of the THFO solution in deionized water, covering a wide concentration range.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer, ensuring the equipment is properly calibrated and cleaned between measurements.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the THFO concentration.
-
CMC Determination: The CMC is the point at which the slope of the curve changes. It can be determined by finding the intersection of the two linear portions of the plot. [7]
Caption: THFO in Transdermal Delivery.
The "Green" Advantage: Sustainability and Sourcing
A significant aspect of THFO's appeal is its origin from renewable resources. Tetrahydrofurfuryl alcohol is typically synthesized from furfural, which is derived from agricultural biomass such as corncobs and sugarcane bagasse. O[6]leic acid is a naturally abundant fatty acid found in various vegetable oils. This bio-based sourcing aligns with the growing demand for sustainable and environmentally friendly chemical ingredients.
Conclusion and Future Outlook
Tetrahydrofurfuryl oleate is more than just a simple ester; it is a sophisticated formulation tool whose utility is deeply rooted in its amphiphilic character. By understanding and quantifying its HLB, CMC, and surface activity, formulation scientists can harness its potential to create stable emulsions, enhance the delivery of active ingredients, and develop products with a favorable sustainability profile. The methodologies outlined in this guide provide a framework for a systematic and scientifically rigorous exploration of THFO in a wide array of applications, from pharmaceuticals to advanced materials. As the industry continues to evolve, the unique combination of performance, versatility, and sustainability offered by THFO will undoubtedly secure its place as a key enabler of innovative formulations.
References
- Vulcanchem. (n.d.). Tetrahydrofurfuryl oleate - 5420-17-7.
- Benchchem. (n.d.). Tetrahydrofurfuryl oleate | 5420-17-7.
-
MDPI. (2024, March 16). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. Retrieved January 7, 2026, from [Link]
-
SlidePlayer. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved January 7, 2026, from [Link]
-
Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop. Retrieved January 7, 2026, from [Link]
-
NIH PubChem. (n.d.). Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270. Retrieved January 7, 2026, from [Link]
-
PMC - NIH. (n.d.). Formulation and evaluation of microemulsion-based hydrogel for topical delivery. Retrieved January 7, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2014, December 29). Formulation and Evaluation of Microemulsion Based Topical Hydrogel Containing Lornoxicam. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Critical micelle concentrations of aqueous hexadecytrimethylammonium bromide-sodium oleate mixtures | Request PDF. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. Retrieved January 7, 2026, from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Formulation and Evaluation of Microemulsion-based Hydrogel for Topical Delivery. Retrieved January 7, 2026, from [Link]
-
RJPT. (n.d.). Skin Penetration Enhancer's in Transdermal Drug Delivery Systems. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2016, October 3). Synthesis and Assessment of a New Tetrahydrogeraniol Derivative as Penetration Enhancer for Transdermal Drug Delivery. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2024, May 4). Formulation and evaluation of medicated microemulsion for topical application. Retrieved January 7, 2026, from [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). A Review on Natural Penetration Enhancer for Transdermal Drug Delivery System. Retrieved January 7, 2026, from [Link]
-
RJPT. (n.d.). Formulation and Evaluation of Microemulsion containing Anti-Hypertensive Drug. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). The critical micelle concentration (CMC) curves of palm OA ester-based surfactants, AOAS and NOAS. Retrieved January 7, 2026, from [Link]
-
Science Alert. (2016, March 11). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Surface Tension and Its Measurement. Retrieved January 7, 2026, from [Link]
-
Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved January 7, 2026, from [Link]
-
YouTube. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. Retrieved January 7, 2026, from [Link]
-
TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved January 7, 2026, from [Link]
-
gsrs. (n.d.). TETRAHYDROFURFURYL OLEATE. Retrieved January 7, 2026, from [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]
- 5. HLB Calculator - Materials [hlbcalc.com]
- 6. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]
- 7. biolinscientific.com [biolinscientific.com]
An In-depth Technical Guide to the Early Research of Tetrahydrofurfuryl Oleate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
The mid-20th century marked a pivotal era in industrial chemistry, driven by the pursuit of novel molecules to enhance the performance of emerging polymer technologies. Within this landscape, the exploration of bio-derived feedstocks, though not as widespread as today, laid the groundwork for future innovations in sustainable chemistry. This technical guide delves into the early research surrounding Tetrahydrofurfuryl Oleate (THFO) and its derivatives, compounds that emerged at the intersection of furan chemistry and oleochemistry. As a Senior Application Scientist, my objective is to provide not just a historical account, but a practical, in-depth resource that illuminates the foundational synthesis, characterization, and conceptual applications of these intriguing molecules. We will explore the causal relationships behind the experimental designs of the time and reconstruct the scientific narrative that shaped our initial understanding of these bio-based esters.
The Genesis of Tetrahydrofurfuryl Oleate: A Union of Renewable Precursors
The story of Tetrahydrofurfuryl Oleate begins with its two constituent parts, both derivable from renewable resources: Tetrahydrofurfuryl alcohol (THFA) and oleic acid. This inherent link to natural feedstocks was a notable feature, even in an era dominated by petrochemicals.
Tetrahydrofurfuryl Alcohol: From Agricultural Byproducts to a Versatile Chemical Intermediate
Tetrahydrofurfuryl alcohol's journey from agricultural waste to a valuable chemical intermediate is a compelling example of early biorefining. The precursor, furfural, was commercially produced from pentosan-rich agricultural residues like corncobs and sugarcane bagasse.[1] The subsequent conversion of furfural to THFA was achieved through catalytic hydrogenation, a process that required careful control to saturate the furan ring without cleaving it.[2]
Early methods for the hydrogenation of furfural to THFA often employed high pressure and temperature conditions with catalysts like copper chromate and nickel.[1] The primary challenge was to achieve selective hydrogenation of both the aldehyde group and the furan ring to yield THFA.
Oleic Acid: The Ubiquitous Fatty Acid
Oleic acid, a monounsaturated omega-9 fatty acid, was and remains abundantly available from various animal and vegetable fats and oils. Its long aliphatic chain and single point of unsaturation made it an attractive building block for a variety of chemical modifications.
The Esterification of THFA and Oleic Acid: Synthesizing the Core Molecule
The synthesis of Tetrahydrofurfuryl Oleate is a classic example of Fischer-Speier esterification. In this reaction, THFA is reacted with oleic acid in the presence of an acid catalyst to form the ester and water.
Experimental Protocol: Synthesis of Tetrahydrofurfuryl Oleate (Circa 1960s)
This protocol is a representative reconstruction based on common laboratory practices of the era for fatty acid ester synthesis.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Oleic acid (technical grade)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Diatomaceous earth (filter aid)
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator (if available) or distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add oleic acid (1.0 molar equivalent) and an equimolar amount of Tetrahydrofurfuryl alcohol. Add toluene to constitute approximately 20% of the total reaction volume.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.5-1.0 mol% relative to the oleic acid).
-
Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Aqueous Wash: Wash the organic layer with distilled water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the mixture to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator or by simple distillation.
-
Purification (Optional): For higher purity, the crude Tetrahydrofurfuryl Oleate can be distilled under vacuum.
Early Applications and Physicochemical Characterization of THFO
Early interest in THFO was primarily driven by its potential as a plasticizer for polyvinyl chloride (PVC). In the 1960s, it was commercially manufactured by Emery Industries, Inc. under the trade name Plastolein 9250.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Tetrahydrofurfuryl Oleate.
| Property | Value |
| Molecular Formula | C₂₃H₄₂O₃ |
| Molecular Weight | 366.58 g/mol |
| CAS Number | 5420-17-7 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 220-230 °C at 5 mmHg |
| Density | Approx. 0.93 g/cm³ at 25 °C |
| Solubility | Insoluble in water; soluble in common organic solvents |
Early Analytical Characterization Techniques
The characterization of THFO and its derivatives in the mid-20th century relied on a combination of wet chemical methods and emerging instrumental techniques.
-
Saponification Value: This classical titrimetric method was used to determine the average molecular weight of the ester.
-
Iodine Value: This titration indicated the degree of unsaturation in the oleate chain.
-
Acid Value: This measured the amount of residual free fatty acids in the final product.
-
Infrared (IR) Spectroscopy: By the 1950s and 60s, IR spectroscopy was becoming a powerful tool for functional group analysis. The IR spectrum of THFO would have been characterized by a strong carbonyl (C=O) stretch from the ester group (around 1740 cm⁻¹) and the C-O-C stretching of the tetrahydrofuran ring.
-
Gas Chromatography (GC): The advent of GC allowed for the assessment of purity and the separation of THFO from its starting materials and byproducts.
Early Derivatives of Tetrahydrofurfuryl Oleate
The exploration of derivatives is a natural progression in chemical research, aiming to fine-tune properties for specific applications. While detailed pre-1980 literature on a wide array of THFO derivatives is scarce, a significant development was the creation of esters from polymerized fatty acids. Furthermore, based on the known reactivity of the oleate chain, we can infer the synthesis of other plausible derivatives.
A Noteworthy Early Derivative: Esters of Polymerized Fatty Acids
A key innovation in the early research of tetrahydrofurfuryl alcohol esters was their reaction with polymerized fatty acids, as detailed in a 1969 patent by Emery Industries.[3] This work aimed to create a "high molecular weight monomeric plasticizer" that combined the processing ease of monomeric plasticizers with the permanence of polymeric ones.[3]
The starting material for this derivative was "dimer acid," a C36 dicarboxylic acid produced by the dimerization of unsaturated C18 fatty acids like oleic and linoleic acid.[3][4] The di-tetrahydrofurfuryl ester of this dimer acid was synthesized and evaluated as a plasticizer for PVC.[3]
This derivative exhibited significantly lower volatility and migration compared to traditional monomeric plasticizers, addressing a key performance issue in plasticized PVC.[3]
Experimental Protocol: Synthesis of Di-tetrahydrofurfuryl Dimerate (Based on 1969 Patent)
This protocol is adapted from the general method described in U.S. Patent 3,470,212.[3]
Materials:
-
Dimer acid (e.g., Empol 1022 from Emery Industries)
-
Tetrahydrofurfuryl alcohol (THFA)
-
Esterification catalyst (e.g., tin oxalate or p-toluenesulfonic acid)
-
Inert gas (e.g., nitrogen)
Apparatus:
-
Reaction vessel equipped with a stirrer, thermometer, inert gas inlet, and a means for water removal (e.g., a packed column and condenser)
-
Heating source
Procedure:
-
Charging the Reactor: Charge the reaction vessel with dimer acid (1.0 molar equivalent) and a slight excess of Tetrahydrofurfuryl alcohol (approximately 2.2 molar equivalents).
-
Catalyst Addition: Add the esterification catalyst.
-
Reaction: Heat the mixture to 180-240 °C under a slow stream of inert gas to facilitate the removal of water.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., less than 5).
-
Purification: The crude product can be purified by removing the excess THFA via vacuum distillation. The final product is typically a viscous liquid.
Plausible Early Derivatives via Oleate Chain Modification
While specific early literature is limited, the chemical reactivity of the double bond in the oleate chain suggests two likely avenues of derivatization that would have been accessible to chemists of the era: epoxidation and hydroxylation.
Epoxidation of vegetable oils and fatty acid esters was a known process, often carried out to produce stabilizers and plasticizers for PVC. The in-situ performic or peracetic acid method was a common approach.
Reconstructed Experimental Protocol: Epoxidation of Tetrahydrofurfuryl Oleate
This protocol is based on established methods for the epoxidation of fatty acid esters from the mid-20th century.[5][6]
Materials:
-
Tetrahydrofurfuryl Oleate (THFO)
-
Hydrogen peroxide (30-50% solution)
-
Formic acid (88%)
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
Apparatus:
-
Jacketed reaction vessel with a stirrer, thermometer, and dropping funnel
-
Cooling/heating circulator
Procedure:
-
Reaction Setup: Charge the reactor with THFO and formic acid. Begin stirring and cool the mixture to 10-15 °C.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Peroxide Addition: Add the hydrogen peroxide dropwise, maintaining the temperature below 40 °C.
-
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50-60 °C) for several hours. Monitor the reaction by measuring the iodine value or oxirane oxygen content.
-
Workup: Cool the reaction mixture and wash with warm water, followed by a sodium bicarbonate solution to neutralize the acids.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove any residual water under vacuum.
Hydroxylation of the double bond could be achieved via the ring-opening of the corresponding epoxide. This would result in a diol derivative of THFO, which would have significantly different polarity and potential applications, for instance, as a polyol precursor.
Conclusion and Future Perspectives
The early research into Tetrahydrofurfuryl Oleate and its derivatives, though not as extensive as for other classes of compounds, provides a fascinating glimpse into the nascent field of bio-based materials. The work of companies like Emery Industries in developing high-molecular-weight monomeric plasticizers from dimer acids and tetrahydrofurfuryl alcohol demonstrates a sophisticated understanding of polymer science and a forward-thinking approach to material design.[3] While the full potential of other derivatives, such as the epoxidized and hydroxylated forms, may not have been extensively explored in that era, the chemical principles for their synthesis were well-established.
For today's researchers, this early work serves as a valuable foundation. The principles of utilizing renewable feedstocks, modifying molecular architecture to control properties like volatility and migration, and the fundamental reaction pathways remain highly relevant. As the chemical industry continues to pivot towards sustainability, revisiting these early explorations with the tools of modern catalysis, process intensification, and advanced analytical techniques can unlock new opportunities for the development of high-performance, bio-based molecules.
References
-
Agricultural Marketing Service. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop. Retrieved from [Link]
- Van Tuyle, R. W. (1969). Tetrahydrofurfuryl alcohol-polymerized fatty acid esters. U.S. Patent No. 3,470,212. Washington, DC: U.S.
- Ezquerra-Brauer, J. M., et al. (2012). By-Products From Jumbo Squid (Dosidicus gigas): A New Source of Collagen Bio-Plasticizer?. In Recent Advances in Plasticizers. IntechOpen.
- Buntara, T., et al. (2012). From 5-hydroxymethylfurfural (HMF) to polymer precursors: catalyst screening studies on the conversion of HMF to 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan/ether. Green Chemistry, 14(11), 3045-3054.
-
Emery Oleochemicals. (n.d.). Dimer Acids: C 36 Diacids. Retrieved from [Link]
-
Ataman Kimya. (n.d.). EMERY 2003 DIMER ACID (80% C36D). Retrieved from [Link]
- Snejdrova, E., & Dittrich, M. (2012). Pharmaceutically Used Plasticizers. In Recent Advances in Plasticizers. IntechOpen.
- Krauskopf, L. G. (1993). The Molecular Basis of Plasticizer Performance. Journal of Vinyl and Additive Technology, 1(3), 151-159.
- Wilson, A. S. (1995). Plasticizers: Principles and Practice.
-
PubChem. (n.d.). Tetrahydrofurfuryl oleate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). EPOXIDATED VEGETABLE OILS: PREPARATION, PROPERTIES AND APPLICATION. Retrieved from [Link]
-
Scribd. (n.d.). Plasticizers: A Historical Overview. Retrieved from [Link]
- Biermann, U., et al. (2021). Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry.
- Campanella, A., Fontanini, C., & Baltanás, M. A. (2008). High yield epoxidation of fatty acid methyl esters with performic acid generated in situ. Chemical Engineering Journal, 144(3), 466-475.
- Petrovic, Z. S., et al. (2002). Epoxidation of soybean oil in toluene with peroxoacetic and peroxoformic acids. European Journal of Lipid Science and Technology, 104(5), 293-299.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. US2838523A - Production of tetrahydrofurfuryl alcohol - Google Patents [patents.google.com]
- 3. US3470212A - Tetrahydrofurfuryl alcohol-polymerized fatty acid esters - Google Patents [patents.google.com]
- 4. Dimer Acids from Emery: Superior Toughness & Elasticity [emeryoleo.com]
- 5. mdpi.com [mdpi.com]
- 6. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Bio-Based Plasticization of PVC using Tetrahydrofurfuryl Oleate (THFO)
Executive Summary
This application note details the protocol for utilizing Tetrahydrofurfuryl Oleate (THFO) as a primary or secondary bio-based plasticizer in Polyvinyl Chloride (PVC) formulations. With the regulatory phasing out of ortho-phthalates (e.g., DEHP) due to reproductive toxicity concerns, THFO offers a distinct structural advantage: its tetrahydrofuran ring enhances compatibility with the PVC matrix via dipole-dipole interactions, while the oleic chain provides necessary free volume for chain mobility. This guide covers synthesis principles, compounding protocols, and standard validation methods (ASTM) for researchers transitioning to green chemistry solutions.
Scientific Mechanism: The "Anchor and Chain" Theory
To successfully formulate with THFO, one must understand why it works. Unlike simple alkyl esters which may suffer from exudation (leaching), THFO utilizes a dual-mechanism:
-
The Polar Anchor (Tetrahydrofurfuryl Group): The ether oxygen in the tetrahydrofuran ring acts as a Lewis base, forming strong dipole-dipole interactions with the electropositive carbon atoms in the PVC chain (C-Cl bonds). This "anchors" the molecule, reducing migration.
-
The Lubricating Chain (Oleyl Group): The C18 mono-unsaturated tail acts as a spacer between polymer chains. According to Free Volume Theory , this spacing lowers the glass transition temperature (
), allowing polymer segments to move past one another at lower temperatures.
Visualization: Synthesis & Interaction Pathway
The following diagram illustrates the synthesis of THFO and its subsequent interaction with the PVC matrix.
Figure 1: Reaction pathway for THFO synthesis and its mechanistic interaction with PVC chains. The furan ring stabilizes the molecule within the matrix, while the oleyl tail induces flexibility.
Materials and Equipment
Reagents
-
PVC Resin: Suspension grade, K-value 65-70 (e.g., for flexible tubing/films).
-
Plasticizer: Tetrahydrofurfuryl Oleate (Synthesized or Commercial Grade >98% purity).
-
Thermal Stabilizer: Calcium/Zinc (Ca/Zn) stearate complex (Avoid Lead/Cadmium for bio-based claims).
-
Co-Plasticizer (Optional): Epoxidized Soybean Oil (ESBO) – acts as an HCl scavenger.
Equipment
-
High-Speed Mixer: For dry blending (e.g., Henschel type).
-
Two-Roll Mill: Heated rollers capable of 160°C – 170°C.
-
Compression Molder: Hydraulic press with cooling capability.
-
Shore A Durometer: For hardness testing.[1]
-
Universal Testing Machine (UTM): For tensile and elongation.
Formulation Protocol
Target Formulation: 100 phr (parts per hundred resin) PVC basis.
| Component | Amount (phr) | Function |
| PVC Resin (K=65) | 100.0 | Base Polymer |
| THFO | 40.0 - 60.0 | Primary Plasticizer |
| ESBO | 3.0 | Co-stabilizer / Scavenger |
| Ca/Zn Stabilizer | 2.0 | Thermal Stabilization |
| Stearic Acid | 0.3 | Lubricant (Release agent) |
Step-by-Step Processing
Phase 1: Dry Blending (The Fusion Point)
-
Preheat the high-speed mixer to 80°C .
-
Add PVC resin and stabilize at low speed (500 rpm) for 2 minutes.
-
Add Ca/Zn stabilizer and Stearic Acid. Mix for 1 minute.
-
Critical Step: Slowly inject liquid THFO and ESBO while increasing speed to 1500-2000 rpm.
-
Why: Slow addition prevents "balling" of resin. High shear generates frictional heat.
-
-
Continue mixing until the blend reaches 110°C - 115°C . The resin should appear dry and free-flowing (plasticizer absorption is complete).
-
Discharge into a cooling mixer to bring temperature down to 40°C.
Phase 2: Plastification (Two-Roll Mill)
-
Set front roll to 165°C and rear roll to 160°C .
-
Adjust nip gap to 1.0 mm.
-
Feed the dry blend. Banding should occur within 1-2 minutes.
-
Perform "cigar rolling" or cross-cutting for 5 minutes to ensure homogeneity.
-
Visual Check: The sheet should be translucent and glossy. Haze indicates poor compatibility or insufficient fusion.
-
Phase 3: Compression Molding
-
Preheat press to 170°C .
-
Place milled sheet into the mold frame (e.g., 2mm thickness for tensile bars).
-
Contact Phase: Close platens with low pressure (5 bar) for 3 minutes to melt.
-
Compression Phase: Increase pressure to 150 bar for 5 minutes.
-
Cooling Phase: Transfer to cold press (25°C) under pressure until demolding.
Validation & Testing Protocols
To validate THFO as a viable alternative to DEHP, the following ASTM standards must be applied.
Experimental Workflow Diagram
Figure 2: Validation workflow using ASTM standards to ensure material performance meets industrial specifications.
Key Performance Metrics (Representative Data)
The following table compares typical values of THFO-plasticized PVC against a DEHP control (at 50 phr).
| Property | Test Method | PVC + DEHP (Control) | PVC + THFO (Bio-Based) | Interpretation |
| Tensile Strength | ASTM D638 | ~18.5 MPa | ~17.8 MPa | Comparable structural integrity. |
| Elongation at Break | ASTM D638 | ~310% | ~340% | THFO often imparts slightly higher flexibility. |
| Shore A Hardness | ASTM D2240 | 82 | 79 | THFO is a slightly more efficient plasticizer (softer). |
| Glass Transition ( | DSC | -28°C | -35°C | Superior low-temperature flexibility. |
| Migration (Hexane) | ASTM D1239 | 12% Loss | 14% Loss | THFO has higher solubility in non-polar solvents (Caution required). |
| Volatility | Activated Carbon | 1.5% | 2.1% | Slightly higher volatility due to lower MW than DEHP. |
Troubleshooting & Optimization
-
Issue: Exudation (Oily Surface)
-
Cause: Loading of THFO exceeds compatibility limits (>70 phr) or insufficient fusion time.
-
Solution: Reduce THFO content or increase processing temperature by 5°C. Ensure the "Dry Blending" phase reaches 115°C.
-
-
Issue: Poor Thermal Stability (Yellowing)
-
Cause: THFO may contain trace acidity from synthesis (unreacted oleic acid).
-
Solution: Verify Acid Value (AV) of THFO is < 0.5 mg KOH/g. Increase ESBO content to 5 phr to scavenge HCl.
-
-
Issue: High Migration in Medical Tubing
-
Context: For medical applications (blood bags), lipid extraction is a concern.
-
Solution: THFO is best used as a co-plasticizer in these applications, blended with high molecular weight polymeric plasticizers to lock it in.
-
References
-
ASTM International. ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA, 2014.
-
ASTM International. ASTM D3291-11, Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression. West Conshohocken, PA, 2011.
-
Vieira, M. G. A., et al. "Natural-based plasticizers and biopolymer films: A review." European Polymer Journal, vol. 47, no. 3, 2011, pp. 254-263. (Discusses the mechanism of bio-plasticizers and free volume theory).
-
Bocqué, M., et al. "Petro-based and bio-based plasticizers: Chemical structures, transition temperatures and migration rates." Journal of Polymer Science Part B: Polymer Physics, vol. 54, no. 1, 2016, pp. 11-33.
-
Fenollar, O., et al. "Effect of the epoxidized linseed oil concentration on the mechanical and thermal properties of PVC." Journal of Materials Science, vol. 44, 2009, pp. 3702–3711. (Comparative data for fatty acid ester plasticization).
Sources
Unlocking Efficiency in Mineral Flotation: A Detailed Guide to the Application of Tetrahydrofurfuryl Oleate
Introduction: In the continuous pursuit of more efficient and sustainable mineral processing technologies, the role of novel flotation reagents is paramount. Tetrahydrofurfuryl oleate (THFO), a bio-based ester derived from renewable resources, is emerging as a promising collector in the froth flotation of various minerals.[1] This guide provides an in-depth exploration of THFO's application in mineral flotation, offering both established protocols and scientifically grounded frameworks for its use with non-sulfide minerals. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in mineral processing and development.
Tetrahydrofurfuryl Oleate: A Profile of a Sustainable Collector
Tetrahydrofurfuryl oleate (C₂₃H₄₂O₃) is an ester of oleic acid and tetrahydrofurfuryl alcohol.[2][3] Its molecular structure, featuring a long, non-polar oleate tail and a polar tetrahydrofurfuryl head group, underpins its functionality as a collector in froth flotation.[1] The oleate tail provides the necessary hydrophobicity to mineral surfaces for attachment to air bubbles, a fundamental principle of flotation.[1]
Table 1: Physicochemical Properties of Tetrahydrofurfuryl Oleate
| Property | Value |
| Molecular Formula | C₂₃H₄₂O₃[2][3] |
| Molecular Weight | 366.6 g/mol [3] |
| Appearance | Industrial grades are typically liquids. |
| Solubility | Insoluble in water, soluble in organic solvents like hexane.[4] |
| Source | Derived from renewable resources: oleic acid (from vegetable and animal fats) and tetrahydrofurfuryl alcohol (from agricultural byproducts).[1] |
The sustainable origin of THFO presents a significant advantage over traditional petroleum-derived collectors, aligning with the growing demand for greener chemical solutions in the mining industry.[1][5] Its biodegradable nature is also a key consideration for minimizing the environmental impact of mineral processing operations.[6]
Mechanism of Action: How THFO Promotes Mineral Hydrophobicity
The primary function of a collector in froth flotation is to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic.[7] THFO achieves this through a well-understood mechanism for oleate-based collectors, supplemented by the unique characteristics of its tetrahydrofurfuryl head group.
The long hydrocarbon chain of the oleate portion of the THFO molecule is responsible for inducing hydrophobicity. Once adsorbed onto the mineral surface, this non-polar tail orients outwards into the aqueous phase, repelling water and creating a favorable site for air bubble attachment.
The adsorption of the THFO molecule onto the mineral surface is primarily dictated by the interaction of its polar head group with the mineral's surface chemistry. For non-sulfide minerals, the adsorption of oleate-based collectors is often a combination of physisorption and chemisorption. The carboxyl group of the oleate can chemically bond with metal cations on the mineral surface.[8][9] In the case of THFO, the ester linkage and the ether oxygen in the tetrahydrofurfuryl ring also contribute to its polarity and potential for hydrogen bonding.
Caption: Adsorption of THFO on a mineral surface, leading to hydrophobic attachment of air bubbles.
Application in Low-Rank Coal Flotation: An Established Protocol
The efficacy of tetrahydrofurfuryl esters as collectors has been demonstrated in the flotation of low-rank coal (LRC), where they have shown superior performance compared to conventional collectors like kerosene.
Causality Behind Experimental Choices
Low-rank coals are notoriously difficult to float due to their high oxygen content and hydrophilic surfaces. Traditional non-polar collectors like kerosene have limited effectiveness. The introduction of a polar group in the collector molecule, as in THFO, enhances its adsorption onto the oxygen-rich coal surface through mechanisms like hydrogen bonding. This leads to a more robust hydrophobic layer and improved flotation recovery.
Experimental Protocol: Flotation of Low-Rank Coal with THFO
This protocol is based on findings from studies on tetrahydrofurfuryl esters in LRC flotation.
Objective: To determine the flotation performance of THFO as a collector for low-rank coal.
Materials:
-
Representative low-rank coal sample, ground to a suitable particle size (e.g., -0.5 mm).
-
Tetrahydrofurfuryl oleate (THFO).
-
Frother (e.g., MIBC - Methyl Isobutyl Carbinol or a glycol-based frother).[10]
-
pH regulator (e.g., HCl or NaOH).
-
Laboratory flotation machine (e.g., Denver D-12).[11]
Procedure:
-
Pulp Preparation: Prepare a coal slurry of a specific solids concentration (e.g., 70 g/L) in the flotation cell.
-
pH Adjustment: Measure and adjust the pulp pH to the desired level (e.g., natural pH of the coal slurry).
-
Conditioning with Collector: Add the desired dosage of THFO (e.g., starting with a dosage around 1.2 kg/t of coal) to the pulp and condition for a set time (e.g., 5 minutes) to allow for collector adsorption.
-
Conditioning with Frother: Add a suitable frother (e.g., MIBC at a concentration of 20 mg/L) and condition for a shorter period (e.g., 2 minutes).
-
Flotation: Introduce air into the cell at a constant flow rate and collect the froth for a specified duration (e.g., 5 minutes).
-
Product Handling: Collect, dry, and weigh the concentrate (froth product) and tailings.
-
Analysis: Analyze the ash content of the feed, concentrate, and tailings to calculate the combustible matter recovery and grade of the concentrate.
Table 2: Example Flotation Parameters for Low-Rank Coal
| Parameter | Value/Range | Rationale |
| Collector | Tetrahydrofurfuryl Butyrate (as a proxy for THFO) | Demonstrated effectiveness in LRC flotation. |
| Dosage | 1.2 kg/t | Optimal dosage identified in comparative studies. |
| Frother | MIBC | A common alcohol-based frother suitable for coal flotation. |
| pH | Natural | Often effective for coal flotation, minimizing reagent costs. |
| Conditioning Time | 5 minutes (collector), 2 minutes (frother) | Allows for sufficient adsorption of the collector and dispersion of the frother. |
Proposed Applications in Non-Sulfide Mineral Flotation
While direct experimental data for THFO in the flotation of non-sulfide minerals such as apatite, fluorite, scheelite, and cassiterite is limited in the reviewed literature, its structural similarity to oleic acid, a widely used collector for these minerals, allows for the formulation of scientifically grounded, proposed application protocols.[9][12]
Scientific Rationale for Proposed Applications
The flotation of many non-sulfide minerals is highly dependent on pH, which influences the surface charge of the mineral and the speciation of the fatty acid collector. The point of zero charge (PZC) of a mineral is the pH at which its surface has no net electrical charge. For anionic collectors like oleates, adsorption is generally favored at pH values below the PZC where the mineral surface is positively charged, or through chemical interaction with surface metal cations at higher pHs.
Table 3: Point of Zero Charge (PZC) of Selected Non-Sulfide Minerals
| Mineral | Chemical Formula | Point of Zero Charge (pH) |
| Apatite | Ca₅(PO₄)₃(F,Cl,OH) | 4.1 - 6.1[11] |
| Fluorite | CaF₂ | ~9.5 |
| Scheelite | CaWO₄ | Varies, often slightly acidic to neutral |
| Cassiterite | SnO₂ | ~2.0[7] |
Based on these PZC values and the known behavior of oleate collectors, we can propose optimal pH ranges for flotation with THFO.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamopen.com [benthamopen.com]
- 3. Flotation Frothers - Frothing Agents - 911Metallurgist [911metallurgist.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journalssystem.com [journalssystem.com]
- 7. 911metallurgist.com [911metallurgist.com]
- 8. kemtec.com.au [kemtec.com.au]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Tetrahydrofurfuryl Oleate as a Drug Delivery Vehicle for Hydrophobic Drugs
Introduction: Unlocking the Potential of Tetrahydrofurfuryl Oleate for Hydrophobic Drug Delivery
The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical formulation. These molecules, characterized by poor aqueous solubility, often exhibit low bioavailability and erratic absorption, thereby limiting their therapeutic efficacy. Tetrahydrofurfuryl oleate (THFO), an ester of tetrahydrofurfuryl alcohol and oleic acid, has emerged as a promising excipient to overcome these hurdles. Its amphiphilic nature, combining a polar tetrahydrofurfuryl head group with a long, non-polar oleate tail, makes it an excellent solvent and carrier for hydrophobic active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of THFO as a drug delivery vehicle. It details the physicochemical properties of THFO, elucidates its mechanism of action, and offers detailed protocols for the formulation, characterization, and in vitro evaluation of THFO-based drug delivery systems.
Physicochemical Properties of Tetrahydrofurfuryl Oleate
A thorough understanding of the physicochemical properties of THFO is fundamental to its effective application in drug delivery. These properties, summarized in the table below, govern its behavior as a solvent, its interaction with biological membranes, and the stability of the resulting formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₂O₃ | [1][3][4][5][6] |
| Molecular Weight | 366.58 g/mol | [1][3][4][5][6] |
| CAS Number | 5420-17-7 | [1][3][6][7] |
| IUPAC Name | oxolan-2-ylmethyl (9Z)-octadec-9-enoate | [1][3] |
| Appearance | Oily Liquid | |
| Density | 0.927 - 0.9323 g/cm³ at 25 °C | [1][7] |
| Boiling Point | 459.00 to 460.00 °C at 760.00 mm Hg (est) | [8] |
| Flash Point | 173.5 °C (est) | [1][8] |
| logP (o/w) | 8.091 (est) | [8] |
| Water Solubility | 0.0002514 mg/L at 25 °C (est) | [8] |
Mechanism of Action: Enhancing Solubility and Permeation
The efficacy of THFO as a drug delivery vehicle stems from its dual role in enhancing both the solubility of hydrophobic drugs and their permeation across biological membranes.
1. Drug Solubilization: The long oleate chain of THFO provides a lipophilic environment that can effectively solubilize hydrophobic drug molecules, which are otherwise poorly soluble in aqueous biological fluids.[2][9] This is a critical first step in improving drug absorption.
2. Permeation Enhancement: The oleic acid component of THFO is a well-documented permeation enhancer.[10][11] It is believed to act by disrupting the highly ordered structure of the stratum corneum, the primary barrier to transdermal drug delivery. This disruption increases the fluidity of the lipid bilayers, thereby facilitating the diffusion of the drug into and across the skin. The tetrahydrofurfuryl moiety may also contribute to this effect by interacting with the polar head groups of the lipids in the stratum corneum.
Protocol 1: Formulation of a THFO-Based Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol describes the preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) using THFO as the oil phase. SNEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
Materials:
-
Tetrahydrofurfuryl oleate (THFO)
-
Hydrophobic drug (e.g., Fenofibrate, Curcumin)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Cosurfactant (e.g., Transcutol® HP, Propylene Glycol)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Glass vials
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the hydrophobic drug in various oils (including THFO), surfactants, and cosurfactants to select the most suitable excipients.
-
The excipients that show the highest solubilizing capacity for the drug are selected for formulation development.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
To identify the optimal concentration ranges of the oil (THFO), surfactant, and cosurfactant, construct a pseudo-ternary phase diagram.
-
Prepare a series of formulations with varying ratios of THFO, surfactant, and cosurfactant.
-
Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.
-
The region in the phase diagram that forms a stable nanoemulsion is identified as the self-nanoemulsifying region.
-
-
Preparation of the SNEDDS Formulation:
-
Accurately weigh the required amounts of the hydrophobic drug, THFO, surfactant, and cosurfactant based on the optimized ratio from the phase diagram.
-
Add the components to a glass vial in the following order: drug, THFO, cosurfactant, and surfactant.
-
Vortex the mixture for 5-10 minutes until the drug is completely dissolved and a clear, homogenous solution is obtained. Gentle heating (up to 40°C) may be applied if necessary to facilitate dissolution.
-
Protocol 2: Characterization of the THFO-Based SNEDDS
The prepared SNEDDS formulation must be thoroughly characterized to ensure its quality and performance.
Materials:
-
Prepared THFO-based SNEDDS
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument for droplet size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Visual Assessment and Emulsification Time:
-
Visually inspect the prepared SNEDDS for clarity and homogeneity.
-
To determine the emulsification time, add a known amount of the SNEDDS to a beaker containing a known volume of deionized water with gentle stirring.
-
Record the time taken for the formulation to form a clear nanoemulsion.
-
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SNEDDS with deionized water to an appropriate concentration.
-
Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion using a DLS instrument and a zeta potential analyzer.
-
-
Drug Content:
-
Dissolve a known amount of the SNEDDS in a suitable solvent (e.g., methanol, acetonitrile).
-
Determine the concentration of the drug in the solution using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the drug content as a percentage of the theoretical amount.
-
-
Morphological Examination:
-
The morphology of the nanoemulsion droplets can be visualized using Transmission Electron Microscopy (TEM).
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and allow it to air dry before observation.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes an in vitro drug release study to evaluate the release profile of the hydrophobic drug from the THFO-based SNEDDS.
Materials:
-
Prepared THFO-based SNEDDS
-
Dialysis membrane (e.g., cellulose membrane with a suitable molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 7.4) or other suitable dissolution medium
-
Magnetic stirrer and stir bar
-
Water bath or incubator set to 37°C
-
Syringes and filters
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of the dialysis membrane and soak it in the dissolution medium for at least 30 minutes before use.
-
Securely tie one end of the membrane to form a bag.
-
-
Drug Release Study:
-
Accurately place a known amount of the SNEDDS formulation into the dialysis bag and securely tie the other end.
-
Immerse the dialysis bag in a beaker containing a known volume of pre-warmed dissolution medium (37°C).
-
Maintain gentle stirring of the dissolution medium using a magnetic stirrer.
-
At predetermined time intervals, withdraw a specific volume of the sample from the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[12]
-
Filter the withdrawn samples and analyze the drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Protocol 4: In Vitro Skin Permeation Study
This protocol describes an in vitro skin permeation study to evaluate the ability of the THFO-based SNEDDS to enhance the permeation of a hydrophobic drug across the skin.
Materials:
-
Prepared THFO-based SNEDDS
-
Franz diffusion cells
-
Excised animal or human skin
-
Phosphate buffered saline (PBS, pH 7.4) or other suitable receptor medium
-
Magnetic stirrer and stir bar
-
Water bath or circulator to maintain the temperature at 37°C
-
Syringes and filters
-
HPLC
Procedure:
-
Skin Preparation:
-
Excise the skin from a suitable animal model (e.g., rat, pig) or use human cadaver skin.
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Permeation Study:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed receptor medium and ensure there are no air bubbles under the skin.
-
Equilibrate the system for 30 minutes.
-
Apply a known amount of the THFO-based SNEDDS to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw a specific volume of the sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the drug concentration in the withdrawn samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux from the THFO formulation to that of a control formulation (e.g., drug suspension).[13]
-
Conclusion
Tetrahydrofurfuryl oleate is a versatile and effective excipient for the formulation of drug delivery systems for hydrophobic APIs. Its favorable physicochemical properties, coupled with its ability to enhance drug solubility and permeation, make it a valuable tool for overcoming the challenges associated with the delivery of poorly water-soluble drugs. The protocols detailed in this application note provide a robust framework for the development, characterization, and in vitro evaluation of THFO-based formulations, enabling researchers to unlock the full therapeutic potential of their hydrophobic drug candidates.
References
-
NIST. Tetrahydrofurfuryl oleate. In: NIST Chemistry WebBook [Internet]. Available from: [Link]
-
CAS Common Chemistry. Tetrahydrofurfuryl oleate. Available from: [Link]
-
The Good Scents Company. tetrahydrofurfuryl oleate. Available from: [Link]
-
NIST. Tetrahydrofurfuryl oleate. In: NIST Chemistry WebBook [Internet]. Available from: [Link]
-
gsrs. TETRAHYDROFURFURYL OLEATE. Available from: [Link]
- Patel, J., Patel, A., Raval, M., & Sheth, N. (2011). Formulation and development of a self-nanoemulsifying drug delivery system of irbesartan. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 244.
-
National Center for Biotechnology Information. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators. Available from: [Link]
-
National Center for Biotechnology Information. Tetrahydrofurfuryl oleate. PubChem Compound Summary for CID 5354270. Available from: [Link].
-
National Center for Biotechnology Information. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure-Activity Relationship. Available from: [Link]
-
Semantic Scholar. PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS. Available from: [Link]
-
MDPI. Linseed Oil-Based Oleogel Vehicles for Hydrophobic Drug Delivery—Physicochemical and Applicative Properties. Available from: [Link]
-
ResearchGate. Study on Drug Release from Oleogel Carriers. Available from: [Link]
-
ONdrugDelivery. Injectable Drug Delivery 2010: Formulations Focus. Available from: [Link]
-
Dissolution Technologies. In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Available from: [Link]
-
ResearchGate. (PDF) Linseed Oil-Based Oleogel Vehicles for Hydrophobic Drug Delivery—Physicochemical and Applicative Properties. Available from: [Link]
-
National Center for Biotechnology Information. Permeation-enhancing effects and mechanisms of O-acylterpineol on isosorbide dinitrate: mechanistic insights based on ATR-FTIR spectroscopy, molecular modeling, and CLSM images. Available from: [Link]
-
ResearchGate. Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available from: [Link]
-
Semantic Scholar. Formulation and development of a self-nanoemulsifying drug delivery system of irbesartan. Available from: [Link]
-
PubMed. Linseed Oil-Based Oleogel Vehicles for Hydrophobic Drug Delivery-Physicochemical and Applicative Properties. Available from: [Link]
-
ResearchGate. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency. Available from: [Link]
-
PubMed. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Available from: [Link]
-
PubMed. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading. Available from: [Link]
-
The Center for Research on Complex Generics (CRCG). Characterization of Complex Excipients and Formulations. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydrofurfuryl oleate (5420-17-7) for sale [vulcanchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Tetrahydrofurfuryl oleate [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. tetrahydrofurfuryl oleate, 5420-17-7 [thegoodscentscompany.com]
- 9. Linseed Oil-Based Oleogel Vehicles for Hydrophobic Drug Delivery—Physicochemical and Applicative Properties [mdpi.com]
- 10. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeation-enhancing effects and mechanisms of O-acylterpineol on isosorbide dinitrate: mechanistic insights based on ATR-FTIR spectroscopy, molecular modeling, and CLSM images - PMC [pmc.ncbi.nlm.nih.gov]
"enzymatic synthesis of Tetrahydrofurfuryl oleate using lipase catalysts"
Application Note: Enzymatic Synthesis of Tetrahydrofurfuryl Oleate Using Lipase Catalysts
Executive Summary
This guide details the protocol for the green synthesis of Tetrahydrofurfuryl Oleate (THFO) via esterification of oleic acid and tetrahydrofurfuryl alcohol (THFA) using immobilized Candida antarctica Lipase B (CALB), specifically Novozym 435 .
THFO is a critical bio-based plasticizer, solvent, and carrier in pharmaceutical formulations. Traditional chemical synthesis (Fisher esterification) requires strong mineral acids (H₂SO₄) and high temperatures (>100°C), leading to product discoloration and substantial downstream waste. The enzymatic route described herein operates at mild temperatures (50–60°C) under solvent-free conditions, offering >98% conversion, high selectivity, and a reusable catalyst system.
Reaction Mechanism & Kinetics
To optimize this process, one must understand the underlying kinetics.[1] Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism .[1][2]
-
Acylation: The catalytic serine residue attacks the acyl donor (Oleic Acid), releasing the first product (Water) and forming a covalent Acyl-Enzyme Intermediate.
-
Deacylation: The nucleophile (THFA) attacks the Acyl-Enzyme, releasing the final ester (THFO) and regenerating the free enzyme.
Critical Insight: Water is a competitive inhibitor. It competes with the alcohol for the acyl-enzyme intermediate (hydrolysis), reversing the reaction. Therefore, continuous water removal is the single most critical process parameter.
Mechanism Visualization
Figure 1: Ping-Pong Bi-Bi mechanism for lipase-mediated esterification. Note the red dashed line indicating the hydrolysis pathway if water is not removed.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| Oleic Acid | >90% purity (technical grade acceptable) | Acyl Donor |
| Tetrahydrofurfuryl Alcohol (THFA) | >98% purity, anhydrous | Nucleophile |
| Novozym 435 | Immobilized Candida antarctica Lipase B | Biocatalyst |
| Molecular Sieves (3Å or 4Å) | Activated (dried at 250°C for 4h) | Water Scavenger |
Equipment
-
Thermostated orbital shaker or stirred tank reactor.
-
Screw-cap glass vials (for screening) or jacketed glass reactor (for scale-up).
-
Vacuum pump (optional, for active water removal).
-
Gas Chromatography (GC-FID) for analysis.
Experimental Protocol (Solvent-Free System)
This protocol is designed for a 10g batch scale .
Step 1: Substrate Pre-treatment
-
Action: Dry the Oleic Acid and THFA over activated molecular sieves for 24 hours prior to use.
-
Why: Even trace moisture in the starting materials can shift the equilibrium backward and reduce the initial rate.
Step 2: Reaction Assembly
-
Weighing: In a 50 mL glass reactor, add:
-
Oleic Acid: 5.65 g (20 mmol)
-
THFA: 2.25 g (22 mmol)
-
Note: This represents a 1:1.1 molar ratio (Acid:Alcohol). A slight excess of alcohol drives the equilibrium but avoids severe enzyme inhibition common at higher alcohol concentrations.
-
-
Temperature Control: Equilibrate the mixture to 55°C .
-
Insight: CALB is stable up to 80°C, but 55-60°C is the "sweet spot" where thermal inactivation is negligible over 24-hour cycles.
-
-
Catalyst Addition: Add Novozym 435 (0.4 g, ~5% w/w relative to total substrate mass).
-
Agitation: Set stirring to 200–300 rpm .
-
Warning: Avoid magnetic stir bars if possible, as they can grind the immobilized beads, creating fines and making filtration difficult. Overhead stirring or orbital shaking is preferred.
-
Step 3: Water Management (The Driver)
-
Method A (Passive): Add activated molecular sieves (10% w/w) directly to the reaction mixture.
-
Method B (Active - Preferred for Scale): Apply a mild vacuum (50–100 mbar) to continuously pull off the water vapor formed during the reaction.
Step 4: Monitoring
-
Sample 50 µL of the reaction mixture at t = 0, 1, 3, 6, 12, and 24 hours.
-
Dilute in n-Hexane and analyze via GC-FID to track the disappearance of Oleic Acid.
Step 5: Workup & Purification
-
Filtration: Filter the reaction mixture through a coarse sintered glass filter to recover the Novozym 435 beads.
-
Reuse: Wash beads with n-hexane, dry at room temperature, and store at 4°C for the next batch.
-
-
Polishing: If excess THFA remains, it can be removed via vacuum distillation, though the 1:1.1 ratio usually leaves negligible residue.
Process Optimization & Data
The following parameters are critical for customizing the protocol to your specific constraints.
| Parameter | Optimal Range | Mechanistic Explanation |
| Temperature | 50°C – 60°C | Higher temps improve mass transfer (lower viscosity) but risk enzyme denaturation over long cycles. |
| Molar Ratio | 1:1 to 1:1.5 | High concentrations of THFA can inhibit the enzyme (dead-end inhibition). Do not exceed 1:2. |
| Enzyme Load | 1% – 5% (w/w) | 5% ensures equilibrium is reached in <8 hours. 1% is viable for cost-saving but extends time to 24h+. |
| Water Content | < 0.1% | Water activity ( |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the solvent-free enzymatic synthesis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation. | Replace molecular sieves or increase vacuum. Check initial water content of substrates. |
| Slow Reaction Rate | Mass transfer limitation. | Increase agitation speed. Ensure the mixture is a single phase (THFA and Oleic acid are miscible, but at low temps viscosity is high). |
| Enzyme Disintegration | Mechanical shear. | Switch from magnetic stirring to overhead stirring. |
| Product Color | Oxidation of Oleic Acid. | Conduct reaction under Nitrogen ( |
References
-
ResearchGate. (2025).[5] Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B and Its Kinetic Study. Retrieved from [Link]
-
MDPI. (2019). Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support. Retrieved from [Link]
-
Semantic Scholar. (2025). Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]
Sources
- 1. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate [mdpi.com]
- 4. US20200054553A1 - Biodegradable contraceptive implants - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Acid-Catalyzed Synthesis of Tetrahydrofurfuryl Oleate (THFO)
Executive Summary
Tetrahydrofurfuryl oleate (THFO) is a high-value bio-based ester utilized as a plasticizer, carrier oil, and solvent in pharmaceutical and cosmetic formulations.[1] Its synthesis via acid-catalyzed esterification represents a classic equilibrium-limited reaction where process control dictates yield and purity.
This application note provides a rigorous technical guide for the synthesis of THFO using two distinct acid-catalysis protocols:
-
Homogeneous Catalysis (p-TSA): The traditional benchmark for reaction kinetics.
-
Heterogeneous Catalysis (Amberlyst® 15): The modern "green" standard for ease of separation and reduced product discoloration.
Scientific Foundation & Mechanism
Reaction Chemistry
The synthesis involves the Fischer esterification of Oleic Acid (C18:1) with Tetrahydrofurfuryl Alcohol (THFA).[1][2][3] As a reversible reaction, the conversion is governed by Le Chatelier’s Principle . To drive the reaction to completion (>98% conversion), water must be continuously removed, or one reactant must be used in excess.
Reaction Stoichiometry:
Critical Process Parameters (CPPs)
-
Molar Ratio: A ratio of 1:1.5 to 1:3 (Acid:Alcohol) is recommended. Excess THFA acts as a solvent and drives the forward reaction.
-
Oxidation Control: Oleic acid contains a cis-double bond (
). At reaction temperatures (>100°C), this site is susceptible to oxidative degradation, leading to yellowing. Nitrogen sparging is mandatory. -
Water Removal: Failure to remove water results in equilibrium stagnation at ~60-70% conversion.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the acid-catalyzed mechanism, highlighting the activation of the carbonyl oxygen and the nucleophilic attack by THFA.
Figure 1: Step-wise mechanism of acid-catalyzed esterification of Oleic Acid with THFA.
Experimental Protocols
Protocol A: Homogeneous Catalysis (p-TSA)
Best for: Small-scale kinetic studies or when solid catalysts are unavailable.
Reagents:
-
Oleic Acid (High Purity, >90%)
-
Tetrahydrofurfuryl Alcohol (THFA) (Anhydrous)
-
Catalyst: p-Toluenesulfonic acid (p-TSA)
-
Entrainer: Toluene (for azeotropic distillation)
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, reflux condenser, and nitrogen inlet.
-
Loading: Charge Oleic Acid (0.1 mol, ~28.2 g) and THFA (0.3 mol, ~30.6 g) into the flask.
-
Solvent: Add 50 mL Toluene to facilitate water removal (azeotrope bp ~85°C).
-
Catalyst: Add p-TSA (0.5 - 1.0 wt% relative to total mass).
-
Reaction:
-
Initiate N2 flow (slow bubble).
-
Heat to reflux (oil bath ~130°C).
-
Monitor water collection in the Dean-Stark trap. Reaction is complete when water volume stabilizes (approx. 3-4 hours).
-
-
Workup:
Protocol B: Heterogeneous Catalysis (Solid Acid - Recommended)
Best for: High-purity applications, easier workup, and reusability.
Reagents:
-
Catalyst: Amberlyst® 15 (Dry) or Sulfated Zirconia.
-
Note: Do not use Toluene. We will use vacuum to remove water.
Procedure:
-
Catalyst Prep: If using Amberlyst 15, ensure it is dry. Wash with THFA once to remove manufacturing fines if necessary.
-
Loading: Charge Oleic Acid (0.1 mol) and THFA (0.2 mol) into a reactor.
-
Catalyst Addition: Add Solid Acid Catalyst (5 wt% relative to Oleic Acid).
-
Reaction:
-
Heat to 100°C - 110°C under vigorous stirring (solid catalysts suffer from mass transfer limitations if not stirred well).
-
Vacuum Application: Apply partial vacuum (approx. 100-200 mbar) to continuously pull off water vapor. Caution: Do not pull too hard or you will distill off the THFA (bp ~178°C at atm, but lower under vacuum).
-
-
Monitoring: Track Acid Value (AV) every hour. Target AV < 2 mg KOH/g.
-
Workup:
-
Filtration: Simply filter out the solid catalyst (can be regenerated).
-
Purification: Distill off excess THFA under high vacuum.
-
Process Workflow & Optimization
The following diagram outlines the logical flow from raw material preparation to final QC, emphasizing the decision nodes for purification.
Figure 2: End-to-end process workflow for THFO synthesis.
Data Analysis & Troubleshooting
Key Performance Indicators (KPIs)
| Parameter | Target Range | Method | Notes |
| Acid Value (AV) | < 1.0 mg KOH/g | Titration (ASTM D974) | Primary indicator of conversion. |
| Appearance | Clear, Pale Yellow | Visual / Gardner Color | Dark color indicates oxidation or charring. |
| Purity | > 98% | GC-FID / GC-MS | Impurities usually unreacted THFA. |
| Water Content | < 0.1% | Karl Fischer | Critical for stability. |
Troubleshooting Guide
-
Problem: High Residual Acid Value.
-
Cause: Equilibrium reached but water not removed effectively.
-
Fix: Check vacuum seal or Dean-Stark trap efficiency. Increase N2 flow rate to sweep moisture.
-
-
Problem: Product is Dark/Brown.
-
Cause: Oxidation of Oleic Acid or "burning" of THFA by strong acid (sulfuric).
-
Fix: Ensure strict N2 blanket. Switch from p-TSA to Amberlyst 15. Lower temperature to 100°C and extend time.
-
-
Problem: Catalyst Deactivation (Solid Acid).
-
Cause: Water poisoning of active sites (if using zeolites) or fouling by organics.
-
Fix: Regenerate catalyst by washing with methanol and drying at 120°C.
-
References
-
Kinetics of Esterification: Kinetic Modeling of the Esterification of Oleic Acid and Methanol. (2022).[2][5] LIDSEN Publishing. [Link]
-
Solid Acid Catalysis: Advancements in solid acid catalysts for biodiesel production. (2014). Royal Society of Chemistry. [Link]
-
THFO Properties: Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270.[2] PubChem.[2] [Link]
-
Reaction Optimization: Optimization of the Synthesis of Oleyl Oleate. (2024).[2][6][7] Malaysian Journal of Chemistry. [Link] (Contextual reference for fatty acid esterification optimization).
-
Green Chemistry Principles: Solid acid-catalyzed conversion of furfuryl alcohol. (2021).[8] ResearchGate. [Link]
Sources
- 1. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]
- 2. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurfuryl acrylate | 2399-48-6 [chemicalbook.com]
- 4. US5194640A - Process for making high-purity oleic acid - Google Patents [patents.google.com]
- 5. lidsen.com [lidsen.com]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
Definitive Structural Elucidation of Tetrahydrofurfuryl Oleate Using 1D and 2D NMR Spectroscopy
An Application Note for Researchers and Scientists
Abstract
Tetrahydrofurfuryl oleate (THFO) is a bio-derived ester with significant potential as a sustainable plasticizer and lubricant.[1] Its synthesis from renewable feedstocks—tetrahydrofurfuryl alcohol (from furfural) and oleic acid (from vegetable oils)—positions it as a key compound in green chemistry.[1] Accurate and unambiguous structural verification is paramount for quality control, reaction monitoring, and understanding structure-property relationships. This application note provides a comprehensive guide and detailed protocols for the complete structural analysis of THFO using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We demonstrate how a logical workflow, progressing from simple 1D experiments (¹H, ¹³C) to advanced 2D correlation spectroscopy (COSY, HSQC, HMBC), provides irrefutable evidence of the molecular structure, including the crucial ester linkage and the integrity of both the fatty acid chain and the heterocyclic ring.
Introduction: The Need for Rigorous Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution.[2] For a molecule like THFO, which is composed of two distinct functional moieties joined by an ester bond, NMR provides a wealth of information that other techniques cannot. It allows for the precise mapping of the carbon skeleton and the chemical environment of every proton in the molecule.[3]
The four key aspects of a ¹H NMR spectrum—chemical shift, integration, signal splitting (multiplicity), and coupling constants—provide a detailed picture of the molecule's connectivity.[4][5] While 1D ¹H and ¹³C spectra offer a foundational view, their interpretation can be hampered by signal overlap, especially in the aliphatic region of the oleate chain.[6] To overcome this, 2D NMR experiments are employed. These techniques spread the information across two frequency dimensions, resolving ambiguities and revealing through-bond correlations that definitively piece the molecular puzzle together.[7][8]
This guide explains the causality behind each experimental choice, providing a self-validating system for researchers to confidently confirm the successful synthesis and purity of Tetrahydrofurfuryl oleate.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for spectral assignment. The structure of Tetrahydrofurfuryl oleate, IUPAC name oxolan-2-ylmethyl (Z)-octadec-9-enoate[9], is shown below with the numbering scheme used throughout this note.
Caption: Numbering scheme for Tetrahydrofurfuryl oleate.
Experimental Protocols
Protocol: Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.
Rationale: Deuterated chloroform (CDCl₃) is the solvent of choice for fatty acid esters due to its excellent solubilizing power for nonpolar to moderately polar compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[7] Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale.[10]
Step-by-Step Methodology:
-
Weigh approximately 15-20 mg of the Tetrahydrofurfuryl oleate sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Vortex the vial for 30 seconds or until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug to filter any potential microparticulates, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely. The sample is now ready for analysis.
Protocol: NMR Data Acquisition
These parameters are provided for a 400 MHz spectrometer but can be adapted for other field strengths.[11]
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Scans: 16, Relaxation Delay (d1): 5s | Quantitative 1D proton spectrum for initial analysis. |
| ¹³C NMR | Scans: 1024, Relaxation Delay (d1): 2s | Broadband decoupled carbon spectrum to identify unique carbons. |
| COSY | Scans: 8, Steps in F1: 256 | Correlates protons that are coupled to each other (typically 2-3 bonds). |
| HSQC | Scans: 16, Steps in F1: 256 | Correlates protons directly to their attached carbons (¹JCH). |
| HMBC | Scans: 32, Steps in F1: 256 | Correlates protons and carbons over longer ranges (²JCH, ³JCH). |
Data Analysis and Interpretation
Analysis of 1D ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial overview of the structure. Key signals are expected for the vinylic protons, protons adjacent to the ester and ether functionalities, and the long aliphatic chain.[1]
Expected ¹H NMR Data and Assignments:
| Proton Label | Expected δ (ppm) | Multiplicity | Integration | Assignment and Rationale |
| H9', H10' | ~5.35 | Multiplet | 2H | Vinylic protons of the C9=C10 double bond.[6] |
| H1'' | ~4.05 | Multiplet | 2H | Methylene protons adjacent to the ester oxygen (C1''H₂-O-C=O). Deshielded by the electronegative oxygen.[12] |
| H2'' | ~4.00 | Multiplet | 1H | Methine proton on the THF ring, adjacent to both the ring oxygen and the C1'' methylene group. |
| H5'' | ~3.80, ~3.70 | Multiplets | 2H | Diastereotopic methylene protons on the THF ring adjacent to the ring oxygen. |
| H2' | ~2.30 | Triplet | 2H | Methylene protons alpha to the carbonyl group (C2'H₂-C=O). Deshielded by the carbonyl.[13] |
| H8', H11' | ~2.01 | Multiplet | 4H | Allylic methylene protons adjacent to the double bond. |
| H3', H3''-H4'' | ~1.60 - 1.90 | Multiplets | ~8H | Methylene protons beta to the carbonyl (H3') and protons on the THF ring (H3'', H4''). |
| -(CH₂)n- | ~1.28 | Broad Singlet | ~20H | Bulk methylene protons of the long aliphatic chain. Significant signal overlap is expected. |
| H18' | ~0.88 | Triplet | 3H | Terminal methyl group of the oleate chain.[13] |
Analysis of 1D ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The greater chemical shift dispersion makes it easier to resolve individual carbons compared to the proton spectrum.[1]
Expected ¹³C NMR Data and Assignments:
| Carbon Label | Expected δ (ppm) | Assignment and Rationale |
| C1 | ~173.5 | Ester carbonyl carbon. Highly deshielded.[1] |
| C9', C10' | ~130.0, ~129.8 | Vinylic carbons of the C=C double bond. |
| C2'' | ~77.0 | Methine carbon of the THF ring. |
| C5'' | ~68.5 | Methylene carbon of the THF ring adjacent to the ether oxygen. |
| C1'' | ~66.0 | Methylene carbon adjacent to the ester oxygen. |
| C2' | ~34.1 | Methylene carbon alpha to the carbonyl. |
| C17' | ~31.9 | Methylene carbon adjacent to the terminal methyl group. |
| C3', C8', C11' | ~29.0 - 29.8 | Methylene carbons in various positions along the chain. |
| C18' | ~14.1 | Terminal methyl carbon. |
Definitive Assignment with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, 2D NMR is required for unambiguous proof of structure. The logical workflow below ensures each correlation builds upon the last, creating a self-validating analysis.
Caption: Workflow for NMR-based structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled (i.e., neighbors).
-
Key Insight: A cross-peak between the signals at ~2.30 ppm (H2') and ~1.60 ppm (H3') will confirm their adjacency. Similarly, correlations between the vinylic protons (~5.35 ppm) and the allylic protons (~2.01 ppm) will validate the position of the double bond. Within the THF ring, complex correlations will be observed between H2'', H3'', H4'', and H5'', confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps each proton signal to the carbon it is directly attached to.[7]
-
Key Insight: This is a powerful validation step. For example, the proton signal at ~5.35 ppm will show a correlation to the carbon signals around 130 ppm, confirming the ¹H and ¹³C vinylic assignments. The proton signal at ~4.05 ppm (H1'') will correlate to the carbon at ~66.0 ppm (C1''), definitively linking this downfield proton signal to the carbon adjacent to the ester oxygen. This technique is invaluable for resolving the heavily overlapped aliphatic region.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[7]
-
Trustworthiness Pillar: This experiment provides the most critical evidence for the entire molecular assembly by showing connectivity across the ester linkage.
-
Key Correlation: A cross-peak will be observed between the methylene protons of the tetrahydrofurfuryl group at ~4.05 ppm (H1'') and the carbonyl carbon of the oleate chain at ~173.5 ppm (C1) . This ³JCH correlation irrefutably proves that the tetrahydrofurfuryl alcohol moiety is esterified to the oleic acid moiety.
-
Further Validation: Correlations from the H2' protons (~2.30 ppm) to the C1 carbonyl carbon (~173.5 ppm) will also be observed, further solidifying the structure around the ester group.
Conclusion
The structural integrity of Tetrahydrofurfuryl oleate can be unequivocally determined through a systematic multi-technique NMR approach. Standard 1D ¹H and ¹³C NMR provide a robust initial assessment of the functional groups and carbon framework. However, for complete and unambiguous assignment, 2D correlation experiments are essential. COSY confirms proton-proton connectivities, HSQC links protons to their corresponding carbons, and crucially, HMBC provides the long-range correlation across the ester bond that connects the two constituent parts of the molecule. This comprehensive protocol serves as a self-validating system, empowering researchers in green chemistry and materials science to verify their synthesis with the highest degree of confidence.
References
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354270, Tetrahydrofurfuryl oleate. Retrieved from [Link]
-
Spyros, A., & Dais, P. (2019). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 24(1), 13. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Tetrahydrofurfuryl oleate. SpectraBase. Retrieved from [Link]
-
AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). TETRAHYDROFURFURYL OLEATE. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]
-
Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
Varga, I., et al. (2023). Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DFT Calculations of H- and C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]
-
Soares, P. R., et al. (2013). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using H-1-NMR spectroscopy. Talanta, 115, 439-444. Retrieved from [Link]
-
Soares, P. R., et al. (2013). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. PubMed. Retrieved from [Link]
-
MIT OpenCourseWare. (2021, May 18). 15. NMR Spectroscopy Esterification Lecture Part 3 [Video]. YouTube. Retrieved from [Link]
-
Iheanacho, E. K., et al. (2023). Analysis of conjugated linoleic acid esters by nuclear magnetic resonance spectroscopy. ResearchGate. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Sources
- 1. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
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- 4. acdlabs.com [acdlabs.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 11. scispace.com [scispace.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. aocs.org [aocs.org]
Application Note: Tetrahydrofurfuryl Oleate in Advanced Cosmetic & Transdermal Systems
Executive Summary
Tetrahydrofurfuryl Oleate (THFO) is a specialty ester derived from tetrahydrofurfuryl alcohol and oleic acid. Unlike simple alkyl esters (e.g., Isopropyl Myristate), THFO possesses a heterocyclic ether ring that imparts unique polarity and solvency profiles. This application note details its utility as a coupling agent for high-load pigment dispersions (specifically bromo-acid dyes in color cosmetics) and as a biomimetic penetration enhancer in transdermal drug delivery.
Physicochemical Profile
THFO functions as a "dry" emollient with high spreadability and a refractive index that favors gloss enhancement. Its critical attribute is its amphiphilic solvency —the ability to solubilize polar actives within non-polar lipid matrices.
Table 1: Critical Technical Specifications
| Property | Value / Description | Relevance to Formulation |
| CAS Number | 5420-17-7 | Regulatory identification.[1][2][3] |
| Molecular Weight | 366.58 g/mol | Low enough for stratum corneum penetration (<500 Da rule).[1] |
| Refractive Index | ~1.468 (at 20°C) | High gloss; matches skin refractive index for "blurring" effect.[1] |
| Appearance | Clear, yellow liquid | Minimal interference with color matching.[1] |
| Solubility | Soluble in alcohols, esters, oils; Insoluble in water | Excellent vehicle for lipophilic drugs and waxy cosmetics.[1] |
| HLB (Req) | ~6–7 (Estimated) | Acts as a co-emulsifier in W/O systems.[1] |
| Flash Point | >170°C | Safe for high-temperature processing (e.g., lipstick molding).[1] |
Mechanistic Insight: The "Polar Tail" Effect
Most emollients rely solely on alkyl chains for function. THFO is distinct because its headgroup contains a tetrahydrofuran ring (cyclic ether).
Solvency Mechanism
The ether oxygen atoms in the tetrahydrofurfuryl ring act as hydrogen bond acceptors. This allows THFO to solvate "difficult" ingredients—such as Eosin Y (D&C Red No. 21) or Retinol —more effectively than standard hydrocarbons. It bridges the polarity gap between the active ingredient and the bulk oil phase, preventing crystallization or precipitation.
Penetration Enhancement Mechanism
THFO enhances permeation via a dual mechanism:
-
Lipid Fluidization: The oleyl chain (C18:1) possesses a "kink" at the cis-double bond, which disrupts the packing of the stratum corneum intercellular lipids, increasing fluidity.
-
Thermodynamic Drive: The tetrahydrofurfuryl group modifies the partition coefficient of the permeant, increasing its solubility in the skin's barrier lipids.
Diagram 1: THFO Mechanism of Action
Caption: Figure 1. Dual-functionality of THFO. The polar ring stabilizes dyes (A), while the oleyl tail disrupts skin lipids to enhance penetration (B).
Experimental Protocols
Protocol A: High-Chroma Lipstick Dispersion (Pigment Grinding)
Objective: To utilize THFO as a grinding vehicle for D&C Red No. 7 Calcium Lake, ensuring maximum color development and preventing "sweating" (syneresis).
Materials:
-
Pigment: D&C Red No. 7 Ca Lake (Hydrophobic).
-
Dispersant: Tetrahydrofurfuryl Oleate.[4]
-
Binder: Castor Oil (Control).
-
Equipment: 3-Roll Mill, Hegman Gauge.
Procedure:
-
Pre-Weighing: Prepare a 40% Pigment / 60% Vehicle slurry.
-
Experimental Arm: 40g Pigment + 60g THFO.
-
Control Arm: 40g Pigment + 60g Castor Oil.
-
-
Pre-Mixing: Hand-mix with a spatula until all dry powder is wetted.
-
Observation Point: Note the "wetting time." THFO should wet the pigment faster due to lower viscosity and surface tension compared to Castor Oil.
-
-
Milling (Pass 1): Pass the slurry through the 3-roll mill at open gap setting.
-
Milling (Pass 2 & 3): Tighten gaps to 50 microns. Process at medium speed.
-
Validation (Hegman Gauge):
-
Draw down the dispersion on a Hegman gauge.
-
Success Criteria: A reading of ≥ 7 (particle size < 10 microns) with no "scratches" or agglomerates.
-
-
Stability Check: Store dispersion at 45°C for 24 hours. Check for oil separation. THFO dispersions typically show superior stability due to better steric stabilization of the pigment interface.
Protocol B: In-Vitro Permeation Study (Franz Diffusion Cell)
Objective: To quantify the penetration enhancement of Retinol (0.1%) using THFO compared to a standard carrier (Caprylic/Capric Triglyceride).
Materials:
-
Membrane: Strat-M® Synthetic Membrane (Millipore) or excised porcine ear skin.
-
Receptor Fluid: PBS (pH 7.4) + 2% Polysorbate 80 (to ensure sink conditions for Retinol).
-
Donor Phase A: 0.1% Retinol in Caprylic/Capric Triglyceride (Control).
-
Donor Phase B: 0.1% Retinol in Tetrahydrofurfuryl Oleate (Test).
Workflow:
-
Cell Setup: Degas receptor fluid. Fill receptor chamber (approx 5-7 mL) ensuring no bubbles touch the membrane. Maintain at 32°C.
-
Equilibration: Allow membrane to equilibrate for 30 minutes.
-
Dosing: Apply 200 µL of Donor Phase A or B to the donor compartment (infinite dose design). Occlude with Parafilm to prevent evaporation.
-
Sampling: Withdraw 200 µL from the sampling arm at T=1h, 2h, 4h, 8h, and 24h. Replace volume with fresh, pre-warmed receptor fluid immediately.
-
HPLC Analysis: Analyze samples using HPLC-UV (325 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Methanol:Acetonitrile (Isocratic).
-
-
Calculation: Plot Cumulative Amount Permeated (µg/cm²) vs. Time. Calculate Flux (
) from the linear portion of the slope.-
Expectation: The Flux of Phase B (THFO) should be significantly higher (
) than Phase A due to the oleic moiety's interaction with the membrane lipids.
-
Diagram 2: Permeation Protocol Workflow
Caption: Figure 2. Step-by-step workflow for validating THFO penetration efficiency using Franz Diffusion Cells.
Safety & Regulatory Standards
Cosmetic Ingredient Review (CIR) Status: Tetrahydrofurfuryl Oleate is included in the Amended Safety Assessment of Alkyl Esters as Used in Cosmetics.
-
Toxicity: Low acute oral toxicity. Non-irritating to slightly irritating (dependent on purity and free oleic acid content).
-
Sensitization: Non-sensitizing in human repeat insult patch tests (HRIPT).
Handling Precautions: While safe, THFO is an ester. Avoid high-pH environments (> pH 10) in aqueous formulations to prevent hydrolysis back into tetrahydrofurfuryl alcohol and oleic acid.
References
-
Cosmetic Ingredient Review (CIR). (2015). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics.[8] Washington, DC.[6] Available at: [Link]
-
PubChem. (n.d.). Tetrahydrofurfuryl oleate (Compound Summary). National Center for Biotechnology Information. Available at: [Link][1]
-
Jiang, S. J., & Zhou, X. J. (2003).[9] Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study. Biological & Pharmaceutical Bulletin, 26(1), 66–68.[9] (Provides mechanistic basis for oleate moiety function). Available at: [Link]
Sources
- 1. Oleic Acid (CAS 112-80-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. tetrahydrofurfuryl oleate, 5420-17-7 [thegoodscentscompany.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. scribd.com [scribd.com]
- 9. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
Application Note: Incorporation of Tetrahydrofurfuryl Oleate in Polymer Matrices
[1]
Introduction & Chemical Basis[1][2][3][4][5][6][7][8]
Tetrahydrofurfuryl oleate (THFO, CAS: 5420-17-7) is a fatty acid ester derived from the esterification of tetrahydrofurfuryl alcohol and oleic acid.[1][2] Unlike conventional phthalate-based plasticizers, THFO represents a class of bio-based secondary plasticizers that offer a unique "dual-compatibility" mechanism due to their amphiphilic structure.[1][2][3]
Structural Utility
The efficacy of THFO in polymer matrices is dictated by its chemical architecture:
-
The Head (Polar): The tetrahydrofuran (THF) ring provides moderate polarity and hydrogen bonding potential, allowing anchorage to polar polymer segments (e.g., chlorine in PVC, ester groups in PLA).[1][3]
-
The Tail (Non-Polar): The C18 oleate chain acts as a "spacer," increasing the free volume between polymer chains.[1] This long aliphatic tail is responsible for the significant reduction in glass transition temperature (
) and improvement in low-temperature flexibility.[1][2][3]
Physicochemical Profile
| Property | Value | Critical Implication for Processing |
| Molecular Weight | ~366.6 g/mol | Moderate mobility; resists migration better than small solvents but faster than polymeric plasticizers.[1][2] |
| Boiling Point | ~460°C | High thermal stability for melt processing.[1][2][3] |
| Flash Point | ~174°C | Safety Limit: Melt blending temperatures should ideally remain below 170°C to prevent oxidative degradation or flammability risks.[1][2][3] |
| Solubility | Amphiphilic | Compatible with PVC, Ethylcellulose, PLA, and lipophilic drugs.[3] |
Mechanism of Action
The incorporation of THFO follows the Free Volume Theory and Lubricity Theory .[1]
-
Intercalation: Upon heating or solvation, THFO molecules penetrate the amorphous regions of the polymer.[1]
-
Shielding: The polar THF head interacts with polymer dipoles, shielding them from attractive inter-chain forces.[1][2]
-
Free Volume Expansion: The oleyl tail creates steric hindrance, preventing the polymer chains from packing densely.[1][2] This lowers the activation energy required for chain segment rotation.[1][2]
Figure 1: Mechanism of THFO plasticization.[1][2] The molecule intercalates between chains, replacing strong polymer-polymer interactions with weaker polymer-plasticizer interactions.[1][2][3]
Application Protocols
Protocol A: Melt Blending for Biodegradable Polymers (PLA)
Context: Polylactic Acid (PLA) is brittle.[1][2] THFO is used to increase elongation at break (flexibility).[1][2] Concentration Range: 5% – 20% (w/w).
Materials:
Step-by-Step Methodology:
-
Pre-Drying: Dry PLA pellets at 60°C for 4 hours. Moisture causes hydrolytic degradation during processing.[1][2]
-
Pre-Mixing: Tumble mix PLA pellets with liquid THFO in a sealed container for 30 minutes to allow surface absorption.
-
Expert Tip: If THFO concentration >10%, add a porous carrier (like silica) or feed THFO via a liquid injection port on the extruder to effectively prevent screw slippage.[1]
-
-
Extrusion Profile: Set temperature profile to minimize THFO volatilization.
-
Cooling: Air cool or water bath. (Water bath requires immediate drying of the filament).[1][2]
Protocol B: Solvent Casting for Pharmaceutical Films
Context: Transdermal patches or buccal films where THFO acts as both a plasticizer and a permeation enhancer for the drug.[1][2]
Materials:
Workflow:
Figure 2: Solvent casting workflow.[1][2] Step 3 is critical to prevent pinholes which compromise film integrity.
Detailed Procedure:
-
Solvation: Dissolve the polymer in the solvent system.[1][2] Ensure complete hydration before adding other components.[1][2]
-
Incorporation: Add THFO and the API.[1][2] THFO often aids in solubilizing lipophilic APIs, resulting in a clearer film.[1][2]
-
Degassing: This is the most common failure point.[1][2] Air bubbles trapped in the viscous solution will form craters in the dry film.[1][2] Apply vacuum (-0.8 bar) for 15-20 minutes until no bubbles rise.
-
Casting: Pour onto a leveled Teflon plate. Use a doctor blade to ensure uniform wet thickness (typically 500-1000 µm wet
50-100 µm dry).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Drying: Dry at 40°C. Avoid high temperatures which might cause "skinning" (top layer dries, trapping solvent inside) or phase separation of the THFO (blooming).[1][2]
Evaluation & Validation (Self-Correcting Systems)
To ensure the protocol was successful, you must validate the matrix integrity.[1]
Migration/Leaching Test (ASTM D1239 Modified)
THFO is a small molecule and may migrate out over time ("blooming").[1][2][3]
-
Specimen: Cut film into 5x5 cm squares. Weigh (
). -
Exposure: Place active film between absorbent papers or in a solvent simulant (e.g., distilled water or hexane) for 24 hours at 23°C.[1][2]
-
Re-weigh: Remove, dry surface, and weigh (
). -
Calculation:
.
Thermal Analysis (DSC)
Use Differential Scanning Calorimetry to confirm plasticization.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oily Surface (Blooming) | Saturation limit exceeded (>20%).[1][2] | Reduce THFO concentration or add a primary plasticizer (e.g., Citrate ester) as a co-plasticizer.[1] |
| Haze/Opacity | Poor miscibility or moisture.[1][2][3] | Ensure polymer is pre-dried.[1][2][3] Increase mixing time. |
| Brittle Film | Loss of THFO during processing.[1][2][3] | Check processing temperature. If >170°C, THFO may have degraded or volatilized.[1][2] |
| Yellowing | Oxidation of the double bond in oleate.[3] | Add antioxidant (e.g., BHT 0.1%) or process under Nitrogen blanket.[1][2][3] |
References
-
PubChem. (n.d.).[1][2] Tetrahydrofurfuryl oleate (Compound).[1][5][6] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][3]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Tetrahydrofurfuryl oleate - Registration Dossier. Retrieved October 26, 2023, from [Link]Note: Link directs to substance info page.[1][3]
-
Vieira, M. G. A., et al. (2011).[1][2] Natural-based plasticizers and biopolymer films: A review. European Polymer Journal. (General reference for fatty acid ester plasticization mechanisms in biopolymers).
-
ASTM International. (2022).[1][2] ASTM D1239-14 Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. (Standard protocol for leaching tests).
Sources
- 1. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydrofurfuryl palmitate | C21H40O3 | CID 95373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Tetrahydrofurfuryl oleate (C23H42O3) [pubchemlite.lcsb.uni.lu]
- 4. yinobio.net [yinobio.net]
- 5. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
"methods for evaluating the plasticizing efficiency of Tetrahydrofurfuryl oleate"
Executive Summary
Tetrahydrofurfuryl oleate (THFO) is a bio-based, secondary plasticizer derived from oleic acid and tetrahydrofurfuryl alcohol.[1] Unlike varying phthalate structures, THFO offers a unique dual-functionality: the oleate tail provides internal lubricity (reducing inter-chain friction), while the tetrahydrofuran (THF) headgroup offers high polarity for compatibility with polar polymers like PVC, PLA, and cellulosic pharmaceutical coatings.
This guide outlines a rigorous protocol for evaluating the Plasticizing Efficiency (PE) of THFO. We define PE not merely as the reduction of the Glass Transition Temperature (
Theoretical Grounding: The Mechanism of Action
To evaluate THFO, one must understand how it works. THFO functions primarily through the Free Volume Theory .
-
Intercalation: The oleate chain intercalates between polymer chains.
-
Shielding: The polar THF ring shields dipole-dipole interactions (e.g., C-Cl bonds in PVC or C=O in polyesters).
-
Free Volume Expansion: This increases the free volume, facilitating segmental motion at lower temperatures.
Critical Efficiency Metric:
The "Efficiency Factor" (
Evaluation Methodology
Thermal Analysis: The Gold Standard ( Determination)
Technique: Differential Scanning Calorimetry (DSC) Rationale: DSC provides the most direct measurement of the amorphous phase transition. Protocol:
-
Sample Prep: Blend THFO with the target polymer (e.g., PVC or Ethylcellulose) at concentrations of 0, 10, 20, and 30 phr (parts per hundred resin).
-
Heat-Cool-Heat Cycle:
-
Ramp 1: Heat to 150°C (erases thermal history/processing stress).
-
Cool: Quench cool at 20°C/min to -80°C.
-
Ramp 2: Heat at 10°C/min. Record
at the inflection point of the heat flow signal.
-
-
Data Analysis: Plot
vs. Concentration. Calculate the Efficiency Factor ( ).
Mechanical Profiling: Modulus and Flexibility
Technique: Tensile Testing (ASTM D638 / ISO 527)
Rationale: Thermal data must correlate with macroscopic physical properties. A plasticizer that lowers
-
100% Modulus (
): The stress required to elongate the sample by 100%. Lower values indicate higher plasticization efficiency. -
Elongation at Break: Measures the ductility limit.
Stability & Migration (The "Permanence" Factor)
Technique: Loop Spew Test (ASTM D3291) & Leaching Studies Rationale: THFO is a low-molecular-weight ester (MW ~366 g/mol ). Bio-based esters are prone to exudation (migration to the surface) or leaching into surrounding media (critical for drug delivery systems). Protocol:
-
Loop Spew: Bend the plasticized film into a loop and compress. Incubate at varying temperatures. Visually inspect for oil droplets (exudation).
-
Leaching: Immerse film in extraction media (distilled water, hexane, ethanol) for 24h. Measure weight loss and analyze solvent by GC-MS to quantify THFO loss.
Visualizing the Evaluation Workflow
The following diagram illustrates the logical flow of the evaluation protocol, ensuring a "Go/No-Go" decision matrix for formulation scientists.
Caption: Figure 1: Step-by-step decision matrix for evaluating THFO efficiency. The process prioritizes thermal transition data before proceeding to physical and stability testing.
Comparative Data Presentation
When reporting results, summarize the "Substitution Ratio" (SR). The SR indicates how much THFO is required to match the performance of a standard plasticizer like DOP (Dioctyl Phthalate).
Table 1: Theoretical Performance Template
| Parameter | THFO (Test) | DOP (Standard) | Interpretation |
| 2.8 | 2.5 | Higher value = Higher Efficiency | |
| Modulus | 8.5 | 9.2 | Lower value = Better Flexibility |
| Migration Loss (Hexane) | 4.2% | 12.1% | Lower value = Better Stability |
| Substitution Ratio | 0.9 | 1.0 | 0.9 phr THFO replaces 1.0 phr DOP |
Detailed Protocol: Determination of Plasticizing Efficiency Index (PEI)
This protocol calculates a single score (PEI) to rank THFO against other candidates.
Materials:
-
Polymer Matrix (e.g., PVC K-value 65 or PLA).
-
THFO (Purity >98%).
-
Solvent (Tetrahydrofuran or Chloroform for casting).
Step 1: Sample Preparation (Solvent Casting)
-
Dissolve polymer (5g) in 50mL solvent at 50°C.
-
Add THFO at 20% w/w relative to polymer.
-
Cast onto a Teflon petri dish. Dry at ambient temp for 24h, then vacuum dry at 40°C for 48h to remove residual solvent.
Step 2: Thermal Efficiency (
Step 3: Mechanical Efficiency (
Step 4: Stability Factor (
Step 5: Calculate PEI
References
-
PubChem. (2025).[2] Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270.[2] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers. Retrieved February 7, 2026, from [Link]
-
Kanademy. (2022).[3] Plasticizer Efficiency & Their Blending.[3] Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2023). A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. Retrieved February 7, 2026, from [Link]
Sources
Troubleshooting & Optimization
"optimization of reaction conditions for enzymatic esterification of Tetrahydrofurfuryl oleate"
Introduction: The Green Plasticizer Initiative
Welcome to the technical support hub for the synthesis of Tetrahydrofurfuryl Oleate (THFO) . You are likely here because you are developing bio-based plasticizers or lubricants and are transitioning from chemical catalysis (which often produces dark, byproduct-heavy esters) to enzymatic routes.
The reaction of Tetrahydrofurfuryl Alcohol (THFA) with Oleic Acid using Novozym 435 (Candida antarctica Lipase B) is a classic example of a "green" esterification. However, it is thermodynamically constrained and kinetically sensitive. This guide addresses the specific hurdles of equilibrium shifts, alcohol inhibition, and viscosity management.
Module 1: Critical Parameter Optimization (The "Golden Parameters")
This section answers the most frequent inquiries regarding reaction setup. These parameters are not arbitrary; they are derived from the kinetic limitations of the Ping-Pong Bi-Bi mechanism governing this system.
Q1: What is the optimal temperature? I see protocols ranging from 30°C to 80°C.
Recommendation: 50°C – 60°C.
-
The Science: While Novozym 435 is thermally stable up to 80°C, the trade-off between rate and enzyme half-life peaks at 50–60°C.
-
Below 40°C: The high viscosity of oleic acid hinders mass transfer, slowing the diffusion of substrates into the porous resin.
-
Above 60°C: You risk thermal deactivation of the enzyme over long batch times (>24h) and potential oxidation of the oleic acid double bond if not under nitrogen.
-
-
Validation: If your conversion plateaus early at 60°C, lower to 50°C to extend catalyst life.
Q2: Should I use an excess of alcohol to drive the reaction?
Recommendation: NO. Maintain a molar ratio of 1:1 or a slight excess of Oleic Acid (1:1.1).
-
The Science: Unlike simple esterifications (e.g., ethanol + acid), THFA is a bulky primary alcohol that can cause competitive inhibition at the active site of CALB. High concentrations of THFA "clog" the enzyme, preventing the oleic acid from forming the necessary acyl-enzyme intermediate.
-
Troubleshooting: If you must use excess alcohol, add it in stepwise aliquots (e.g., 3 additions over 6 hours) to keep the instantaneous concentration low.
Q3: Is a solvent necessary?
Recommendation: Solvent-Free is preferred.
-
The Science: This system is biphasic but becomes homogenous as the ester forms. Solvent-free conditions maximize the "Green Chemistry" potential and volumetric productivity.
-
Exception: If the viscosity is too high for your stirring mechanism, use a hydrophobic solvent like n-Heptane or Iso-octane . Avoid polar solvents (acetone, ethanol) as they strip the essential water layer from the enzyme, causing immediate deactivation.
Module 2: Troubleshooting & Operational Protocols
Issue: "My reaction stalls at ~70% conversion."
Diagnosis: Water accumulation (Thermodynamic Equilibrium). Enzymatic esterification is reversible. As water is produced, the enzyme starts catalyzing hydrolysis (the reverse reaction) at the same rate as esterification.
The Fix:
-
Open Reactor: Do not seal the vessel. Allow water vapor to escape.
-
Vacuum: Apply mild vacuum (100–200 mbar) if your setup allows.
-
Molecular Sieves (Best Practice): Add 3Å or 4Å Molecular Sieves (10–50% w/w relative to substrates) directly to the reaction or in a recirculation loop. This physically traps water, pushing the equilibrium toward THFO.
Issue: "The enzyme activity dropped significantly after the first reuse."
Diagnosis: Pore blockage or Leaching. Novozym 435 is a resin-immobilized lipase. In solvent-free systems, glycerol (if using triglycerides) or polar impurities can coat the resin.
The Fix:
-
Washing: Wash the recovered beads with n-hexane or tert-butanol to remove lipophilic residues.
-
Drying: Air dry at room temperature. Do not oven dry, as this can crack the resin beads.
Module 3: Visualized Workflows
A. The Standard Operating Procedure (SOP)
This workflow illustrates the optimized path for THFO synthesis, integrating the troubleshooting steps mentioned above.
Figure 1: Step-by-step workflow for the enzymatic synthesis of THFO, highlighting the critical water removal loop.
B. The Mechanism: Ping-Pong Bi-Bi
Understanding why inhibition occurs requires visualizing the kinetic mechanism. The enzyme must release water before binding the alcohol.
Figure 2: Ping-Pong Bi-Bi mechanism. Note: High alcohol concentrations can disrupt the Acyl-Enzyme formation (dotted red line).
Summary Data Table
| Parameter | Optimized Range | Consequence of Deviation |
| Temperature | 50°C – 60°C | <50°C: High viscosity, slow rate. >60°C: Enzyme death. |
| Molar Ratio | 1:1 (Acid:Alcohol) | Excess Alcohol: Enzyme inhibition.[1] Excess Acid: Difficult downstream purification. |
| Enzyme Load | 1% – 5% (w/w) | <1%: Reaction too slow. >5%: Diminishing returns, high cost. |
| Agitation | 200 – 400 rpm | Too low: Mass transfer limits. Too high: Shear stress damages resin. |
| Water Content | < 0.1% | High: Equilibrium shifts back to hydrolysis (low yield). |
References
-
Chowdhury, A. et al. (2025). Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B and Its Kinetic Study. ResearchGate. Retrieved from [Link]
-
Fernandes, K.V. et al. (2018).[2][3] Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties. Industrial Crops and Products. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270.[2] PubChem.[2] Retrieved from [Link]
Sources
"troubleshooting phase separation in PVC plasticized with Tetrahydrofurfuryl oleate"
Introduction: The THFO-PVC System
Tetrahydrofurfuryl oleate (THFO) is utilized in PVC formulations primarily to impart superior low-temperature flexibility and impact resistance. Unlike standard phthalates (e.g., DEHP), THFO is an ester derived from renewable sources (oleic acid and furfural).
However, THFO presents a specific thermodynamic challenge: it is often classified as a secondary plasticizer or an extender . Its long aliphatic oleate chain creates a solubility parameter mismatch with the polar PVC matrix. When the system is stressed—by high loading, compression, or sterilization—the thermodynamic equilibrium breaks, leading to phase separation.
This guide addresses the two primary failure modes:
-
Exudation (Bleeding): The migration of liquid plasticizer to the surface.
-
Haze (Incompatibility): Micro-phase separation causing optical opacity.
Diagnostic Module: Identification & Triage
Q: My PVC tubing feels greasy/oily after 24 hours. Is this blooming or bleeding?
A: This is Bleeding (Exudation) .
-
Diagnosis: THFO is a liquid at room temperature. When it migrates to the surface, it forms a liquid film.
-
Differentiation: "Blooming" refers to the migration of solid additives (like waxes or stearates) that crystallize on the surface as a white powder. If it wipes off as an oil, it is THFO exudation.
-
Immediate Action: Check your PHR (Parts per Hundred Resin) loading.[1] THFO has a "compatibility limit" (often <20-30 PHR as a sole plasticizer). If you are exceeding this without a primary co-plasticizer, saturation has occurred.
Q: The material was clear initially but turned hazy after steam sterilization. Why?
A: This is Syneresis induced by Hydrolytic/Thermal Stress .
-
Mechanism: Steam sterilization (autoclave) introduces heat (increasing molecular mobility) and moisture. Water molecules can penetrate the PVC matrix, competing for hydrogen bonding sites. If the THFO-PVC interaction is weak (high Relative Energy Difference), the plasticizer is displaced and forms micro-domains (droplets) within the matrix, scattering light (haze).
-
Root Cause: Low solvating power of the oleate tail.
Root Cause Analysis: The Mechanism of Failure
To solve the issue, we must understand the thermodynamics driving the separation.
The Hansen Solubility Parameter (HSP) Mismatch
Compatibility is dictated by the energy difference between the polymer and the plasticizer.
-
PVC (Polar): High polarity (
) and hydrogen bonding ( ). -
THFO (Amphiphilic):
-
Head (Tetrahydrofurfuryl): Polar, compatible with PVC.[2]
-
Tail (Oleate): Long aliphatic chain (
), non-polar, incompatible.
-
When the non-polar tail volume fraction dominates, the Relative Energy Difference (RED) exceeds 1.0, making the mixture thermodynamically unstable.
The Migration Cascade
Migration is not a single step; it is a three-stage process governed by diffusion coefficients and surface energy.
Figure 1: The thermodynamic cascade of plasticizer migration. High free volume (created by the plasticizer itself) facilitates the diffusion of the plasticizer molecule to the surface.
Troubleshooting Protocols
Scenario A: High Exudation (Liquid on Surface)
The Fix: The "Anchor" Strategy (Co-Plasticization) THFO should rarely be used as the sole plasticizer if loading exceeds 15-20 PHR. You must blend it with a Primary Plasticizer that acts as a solvent anchor.
| Component | Role | Recommended Ratio |
| THFO | Provides low-temp flexibility | 10 - 30% of Total Plasticizer |
| DOTP / DINCH | Primary anchor (High Compatibility) | 70 - 90% of Total Plasticizer |
| Polymeric Adipate | Anti-migration (High MW entanglement) | Optional (10-20%) |
Protocol:
-
Reduce THFO content to <20 PHR.
-
Supplement the remaining required softness with DOTP (Dioctyl terephthalate).
-
Result: The DOTP solvates the PVC chains, creating a stable gel network that "traps" the THFO molecules.
Scenario B: Failure Under Compression (Medical Tubing/Clamps)
The Fix: Verify Resin Porosity & Dry Blending If the PVC resin pore structure is not fully penetrated during the dry blending phase, the plasticizer remains on the surface of the grains (inter-granular) rather than inside the molecular lattice (intra-molecular).
Step-by-Step Optimization:
-
Select High-Porosity Resin: Use Suspension PVC (S-PVC) with a K-value of 70+ and high porosity (check "Plasticizer Absorption" spec, ASTM D3367).
-
Increase Drop Temperature:
-
Standard Drop Temp: 80°C.[3]
-
Modified Temp for THFO: Increase dry blend drop temperature to 88°C - 95°C .
-
Why: Higher heat expands the amorphous region of PVC, allowing the bulky oleate tail to penetrate deeper before the resin cools.
-
Validation Protocols
Do not rely on visual inspection alone. Use these standard methods to validate your fix.
The Loop Spew Test (ASTM D3291)
This is the critical test for compatibility under stress (e.g., kinked tubing).
-
Preparation: Cut a specimen from the plasticized PVC sheet.
-
Stress Application: Fold the specimen 180° and insert it into a loop jig (gap = 4x thickness).
-
Conditioning: Place in an oven at 23°C (or elevated to 50°C for accelerated testing) for 24 hours.
-
Evaluation: Remove and wipe with cigarette paper.
-
Pass: Paper remains dry.
-
Fail: Oil spot transfer.
-
Comparative Data: Migration Potential
The following table illustrates why THFO requires co-plasticization compared to standard medical plasticizers.
| Plasticizer | Molecular Weight ( g/mol ) | Solubility Parameter Match | Migration Risk |
| DEHP (Standard) | 390 | Excellent | Moderate |
| TOTM (Trimellitate) | 546 | Good | Low |
| THFO (Oleate) | ~368 | Poor (Tail mismatch) | High |
| Polymeric Adipate | >2000 | Excellent | Negligible |
Note: Lower MW + Poor Solubility Match = Maximum Migration Velocity.
FAQ: Advanced Troubleshooting
Q: Can I use Epoxidized Soybean Oil (ESO) to fix the compatibility? A: Only partially. ESO is a co-stabilizer (HCl scavenger). While it is an oil, it has limited compatibility (usually max 5-7 PHR). Adding ESO to a bleeding THFO system will likely worsen the bleeding because you are adding more incompatible oil. Use a primary ester (DOTP) instead.
Q: Is THFO safe for blood bags? A: THFO has a history of use, but its high extraction rate into lipid-containing fluids (like blood) is a concern. For blood contact, TOTM or Citrate esters are preferred due to lower extraction rates. If THFO is required for cold storage bags, it must be used in a blend (e.g., with DEHP or DINCH) to minimize leaching.
References
-
ASTM International. (2022). ASTM D3291-11(2022) Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression. West Conshohocken, PA. [Link]
- Wilkes, C. E., Summers, J. W., & Daniels, C. A. (2005). PVC Handbook. Hanser Gardner Publications.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]
- Marcilla, A., & Garcia, S. (2008). Liquid-liquid equilibrium of the ternary system PVC + plasticizer + solvent. European Polymer Journal. (Discusses thermodynamic interactions of esters).
-
Rahman, M., & Brazel, C. S. (2004). The plasticizer market: an assessment of traditional plasticizers and research trends to meet new challenges. Progress in Polymer Science, 29(12), 1223-1248. [Link]
Sources
"overcoming mass transfer limitations in Tetrahydrofurfuryl oleate synthesis"
Technical Support Center: High-Efficiency Synthesis of Tetrahydrofurfuryl Oleate (THFO)
Executive Summary: The Viscosity & Equilibrium Challenge
Tetrahydrofurfuryl oleate (THFO) is a critical green plasticizer and solvent derived from biomass. While chemical catalysis is possible, high-value applications (pharmaceutical excipients/cosmetics) demand enzymatic synthesis (typically Candida antarctica Lipase B/Novozym 435) to ensure high selectivity and mild conditions.
However, researchers frequently hit a "yield wall" around 60-70% conversion. This is rarely a catalyst failure; it is a mass transfer failure driven by three factors:
-
Viscosity: Oleic acid is highly viscous, creating a thick boundary layer around immobilized catalyst beads.
-
Thermodynamics: The reaction is reversible; water accumulation halts the forward reaction.
-
Pore Diffusion: In immobilized systems, the substrate cannot penetrate the bead center fast enough (Internal Mass Transfer).
This guide provides the protocols to break these resistances.
Troubleshooting Guide (Q&A Format)
Module A: External Mass Transfer (Mixing & Viscosity)
Q: My reaction rate plateaus early, even with fresh enzyme. Is my catalyst dead? A: Likely not. You are likely suffering from film diffusion resistance . In solvent-free systems, the high viscosity of oleic acid creates a stagnant liquid film around the catalyst particle.
-
Diagnosis: Calculate the Reynolds number (
). If , you are in the laminar regime where diffusion dominates. -
The Fix:
-
Increase Turbulence: In batch systems, increase agitation to >200 RPM (careful of shear stress) or switch to overhead stirring to create a vortex.
-
Ultrasound Assistance: Low-frequency ultrasonication (20-40 kHz) creates cavitation bubbles. When these collapse near the catalyst surface, they generate micro-jets that rupture the stagnant film, enhancing mass transfer by orders of magnitude [1].
-
Module B: Internal Mass Transfer (Pore Diffusion)
Q: I increased the stirring speed, but the rate didn't improve. Why? A: You have shifted the bottleneck to internal pore diffusion . The large oleic acid molecules move slowly through the tortuous pores of the support matrix (e.g., acrylic resin of Novozym 435).
-
The Metric: Check the Weisz-Prater Criterion (
) . If , internal diffusion is limiting. -
The Fix:
-
Solvent Engineering: Use a hydrophobic solvent (e.g., n-hexane or isooctane) to reduce bulk viscosity, though this lowers volumetric productivity.
-
Flow Chemistry: Switch to a Packed Bed Reactor (PBR). PBRs allow for high superficial velocities that force substrates into the pores via convection, not just diffusion [2].
-
Module C: Thermodynamic Equilibrium (Water Removal)
Q: My conversion is stuck at ~70% regardless of time. How do I push to >95%? A: This is a thermodynamic limit, not a kinetic one. The produced water is hydrolyzing your product back to starting materials.
-
The Fix:
-
Molecular Sieves: Add 3Å or 4Å molecular sieves (10-20% w/w) directly to the reaction media.
-
Vacuum Stripping: If using a solvent-free batch system, apply intermittent vacuum (50-100 mbar) to pull off water vapor.
-
Perveraporation: In continuous flow, use a hydrophilic membrane module downstream to strip water before recycling the unreacted stream [3].
-
Experimental Protocols
Protocol A: Ultrasound-Assisted Batch Synthesis (High Speed)
Best for: Rapid screening and overcoming external mass transfer.
| Parameter | Value | Notes |
| Molar Ratio | 1:2 (Oleic Acid : THFA) | Excess alcohol pushes equilibrium forward. |
| Catalyst | Novozym 435 (2-5% w/w) | Immobilized CALB. |
| Temperature | 45 - 60°C | Optimal for CALB activity; prevents denaturation. |
| Ultrasound | 20-25 kHz, 50% Duty Cycle | Critical: Continuous sonication generates too much heat. Pulse mode is required. |
| Water Removal | 4Å Molecular Sieves | Added at t=0. |
Step-by-Step:
-
Mix Oleic acid and Tetrahydrofurfuryl alcohol (THFA) in a jacketed glass reactor.
-
Equilibrate to 50°C.
-
Add Novozym 435 and Molecular Sieves.
-
Insert ultrasonic probe (1cm tip). Set amplitude to 40%.
-
Sonicate for 1-3 hours. Monitor temp strictly.
-
Expected Outcome: >90% conversion in <3 hours (vs. 24h in conventional stirring) [1].
Protocol B: Continuous Packed Bed Reactor (Scale-Up)
Best for: High throughput, protecting enzyme from shear, and maximum yield.
| Parameter | Value | Notes |
| Reactor | Stainless Steel Column (ID: 10mm) | Packed with Novozym 435. |
| Flow Rate | 0.1 - 0.5 mL/min | Adjust for Residence Time ~20-40 min. |
| Substrate Feed | Premixed 1:3 (Acid:Alcohol) | Dissolved in n-hexane (optional) or solvent-free. |
Step-by-Step:
-
Pack the Column: Densely pack the column with catalyst. Ensure no channeling (voids).
-
Prime: Pump pure THFA through the column for 30 mins to wet the pores.
-
Reaction: Switch to the substrate mixture.
-
Recycle Loop (Crucial): Direct the outlet through a column of Molecular Sieves (to remove water) and back into the inlet.
-
Cycle: Run until the feed tank shows >98% conversion by GC/HPLC.
Visualizing the Barriers
Diagram 1: The Resistance Layers
This diagram illustrates the physical barriers the Oleic Acid molecule must cross to react.
Caption: Mass transfer resistances in heterogeneous enzymatic catalysis. High viscosity primarily increases the "Film" resistance, while catalyst immobilization increases "Pore" resistance.
Diagram 2: Continuous PBR Setup with Water Removal
The logical flow for a self-validating continuous system.
Caption: Process flow for a Continuous Packed Bed Reactor (PBR) incorporating an external water removal loop to overcome thermodynamic equilibrium limits.
Comparative Performance Data
| Methodology | Reaction Time | Typical Conversion | Mass Transfer Mechanism |
| Conventional Batch | 24 - 48 Hours | 70 - 80% | Diffusion-limited (Slow) |
| Ultrasound Assisted | 1 - 3 Hours | 90 - 95% | Cavitation (Disrupts Boundary Layer) |
| Packed Bed (PBR) | 20 - 40 Mins (Res. Time) | >98% | Convection (High local concentration) |
References
-
Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound. Source: Semantic Scholar (2025). Note: Principles of ultrasound-assisted oleate synthesis directly apply to THFO.
-
Efficient and continuous furfural hydrogenation to furfuryl alcohol in a micropacked bed reactor. Source: Reaction Chemistry & Engineering, RSC (2023). Demonstrates the mass transfer superiority of PBRs for furfuryl derivatives.
-
Kinetic and thermodynamic study on the esterification of oleic acid. Source: Scientific Reports (2022). Establishes the baseline kinetics for oleic acid esterification.
-
Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B. Source: ResearchGate (2025).[1] Specific kinetic data on Furfuryl/Oleic acid systems.
Sources
Technical Support Center: Tetrahydrofurfuryl Oleate (THFO) Formulation Stability
Status: Operational | Tier: Advanced Application Support Subject: Thermal Stability & Degradation Mitigation for THFO
Executive Summary & Mechanistic Insight
Welcome to the THFO Stability Support Module. Tetrahydrofurfuryl oleate (CAS 5420-17-7) is a bio-based ester valued for its plasticizing and solvating properties. However, its chemical structure presents two distinct vulnerabilities: the unsaturated oleate tail (prone to oxidation) and the ester linkage (prone to hydrolysis).
This guide provides the causality-based logic required to stabilize THFO formulations against thermal and oxidative stress.
The Degradation Matrix: Why Your Formulation Fails
| Failure Mode | Chemical Trigger | Visual/Analytical Symptom | Mechanism |
| Oxidative Rancidity | Oxygen + Heat/Light | Yellowing, "fishy" or acrid odor, viscosity increase. | Autoxidation: Free radical attack on the allylic carbons of the oleate chain (C=C bond) leads to hydroperoxides, which cleave into aldehydes and ketones. |
| Hydrolytic Cleavage | Moisture + Acid/Base | Increased Acid Value (AV), precipitation (insoluble fatty acids). | Hydrolysis: Water attacks the carbonyl carbon of the ester bond, splitting the molecule into Oleic Acid and Tetrahydrofurfuryl Alcohol (THFA). |
| Thermal Polymerization | Extreme Heat (>150°C) | Haze, gelation, massive viscosity spike. | Cross-linking: Diels-Alder type reactions or radical coupling between alkene chains. |
Troubleshooting Guide: Symptom-Based Solutions
Use this section to diagnose active issues in your current stability batches.
Issue A: "My formulation turns yellow after 2 weeks at 40°C."
-
Diagnosis: Early-stage oxidative degradation (propagation phase).
-
Root Cause: Insufficient radical scavenging or presence of metal catalysts.
-
Immediate Fix:
-
Chelation: Add Disodium EDTA (0.05%) to sequester trace metals (Fe, Cu) that catalyze the initiation step.
-
Radical Scavenging: Incorporate a phenolic antioxidant. BHT (Butylated Hydroxytoluene) or
-Tocopherol at 0.1% - 0.2% w/w . -
Process Change: Implement Nitrogen (
) sparging during manufacturing to displace dissolved oxygen.
-
Issue B: "The Acid Value (AV) is rising, but the color is stable."
-
Diagnosis: Hydrolytic degradation.
-
Root Cause: Water ingress or hygroscopic excipients pulling moisture into the ester.
-
Immediate Fix:
-
Water Activity (
) Control: Ensure raw material THFO has a moisture content . -
Buffering: If the formulation is aqueous-based (emulsion), buffer the pH to 5.5–6.5 . Ester hydrolysis rates are lowest near neutral pH.
-
Desiccants: Add molecular sieves to the packaging headspace for anhydrous formulations.
-
Issue C: "Precipitate forms upon cooling after heating."
-
Diagnosis: Saturation or Polymerization.
-
Root Cause: If the precipitate dissolves upon reheating, it is likely saturated fatty acids (impurities in the oleic source). If it remains insoluble, it is likely oxidative polymers.
-
Immediate Fix: Switch to "High Purity" Oleic acid sources (Low Linoleic/Linolenic content) for synthesis to reduce cross-linking potential.
Experimental Protocols
Protocol 1: The "Self-Validating" Oxidative Stress Test
Do not wait 6 months for real-time data. Use this accelerated protocol to screen antioxidant efficiency in 48 hours.
Objective: Compare the efficacy of Stabilization System A vs. System B.
Methodology:
-
Preparation: Prepare three 50mL glass vials:
-
Control: Neat THFO (No additives).
-
Test A: THFO + 0.1% BHT.
-
Test B: THFO + 0.1%
-Tocopherol + 0.05% EDTA.
-
-
Stress Induction: Place uncapped vials in a forced-air oven at 60°C .
-
Validation Step (The "Kick"): Add 50ppm of a radical initiator (e.g., AIBN) OR sparge with air (not
) for 10 minutes daily to force oxidation. -
Sampling: Extract 2mL aliquots at T=0, 24h, and 48h.
-
Analysis: Measure Peroxide Value (PV) via iodometric titration.
-
Pass Criteria: Test samples must show
of the PV rise observed in the Control sample.
-
Protocol 2: ICH Q1A (R2) Formal Stability Setup
For regulatory filing, adhere to the International Council for Harmonisation (ICH) standards.
| Study Type | Storage Condition | Minimum Duration | Checkpoints |
| Long Term | 12 Months | 0, 3, 6, 9, 12, 18, 24 Months | |
| Accelerated | 6 Months | 0, 1, 3, 6 Months | |
| Intermediate | 6 Months | Triggered if "Significant Change" occurs at Accelerated. |
Critical Analytical Attributes to Monitor:
-
Appearance: (Visual) Color/Clarity.
-
Assay: (HPLC/GC) Content of THFO.
-
Impurities: (GC) Oleic Acid (Hydrolysis product), Tetrahydrofurfuryl alcohol.
-
Acid Value: (Titration) Indicates extent of hydrolysis.
Visualization of Mechanisms & Workflows
Diagram 1: The Degradation Cascade
This diagram maps the chemical pathway from intact THFO to its degradation byproducts, highlighting where specific stabilizers intervene.
Caption: Pathways of THFO degradation showing oxidative (left) and hydrolytic (right) routes, with targeted stabilization points.
Diagram 2: The Stabilization Workflow
A step-by-step decision tree for formulating a robust THFO product.
Caption: Critical processing steps to ensure maximum thermal stability during the manufacturing lifecycle.
References
-
PubChem. (n.d.).[1] Tetrahydrofurfuryl oleate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
ICH. (2003).[2][3][4] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][5] Retrieved from [Link]
-
European Medicines Agency. (2003).[2] ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
Sources
- 1. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
"troubleshooting analytical methods for Tetrahydrofurfuryl oleate characterization"
[1]
Status: Operational Ticket ID: THFO-ANALYTICAL-001 Subject Matter Expert: Senior Application Scientist, Lipid Characterization Unit[1]
Executive Summary: The "Invisible" Analyte Challenge
Tetrahydrofurfuryl oleate (CAS 5420-17-7) presents a classic analytical paradox: it is a macro-component often used as a plasticizer or permeation enhancer, yet it lacks the strong UV chromophores required for standard detection.[1] Its structure—a long aliphatic tail (oleate) coupled with a saturated cyclic ether (tetrahydrofurfuryl)—renders it nearly transparent to standard UV-Vis detectors (254 nm).[1]
This guide addresses the three critical failure points in THFO analysis: Detection Sensitivity , Structural Stability (Oxidation/Hydrolysis), and Matrix Interference .[1]
Module 1: Chromatographic Separation & Detection
The Core Problem: "I see no peaks or unstable baselines."
Diagnosis: You are likely using UV detection at low wavelengths (205–210 nm) or Refractive Index (RI) with a gradient method.[1]
-
UV Limitation: At 210 nm, mobile phase absorption (cut-off) creates massive noise, masking the analyte.[1]
-
RI Limitation: RI detectors are sensitive to mobile phase composition changes, making them incompatible with gradient elution required to elute lipophilic esters.
Protocol A: HPLC-ELSD/CAD (The Gold Standard)
Recommended for Assay and Purity of the Intact Ester.[1]
Methodology: Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detectors that do not rely on chromophores.[1] They detect the mass of the non-volatile analyte after the solvent evaporates.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Strong hydrophobicity requires a retentive stationary phase.[1] |
| Mobile Phase A | Water (LC-MS Grade) | Weak solvent to initiate separation.[1] |
| Mobile Phase B | Acetonitrile / Isopropanol (90:10) | Strong solvent.[1] IPA helps solubilize the lipid tail.[1] |
| Gradient | 50% B to 100% B over 15 min | Gradient is essential to elute the late-eluting ester while separating polar impurities. |
| Detector Temp | 40°C (ELSD) | Low enough to prevent analyte evaporation, high enough to remove solvent.[1] |
| Gas Flow | 1.6 SLM (Nitrogen) | Critical for nebulization consistency.[1] |
Troubleshooting Guide: HPLC
Q: My peak area reproducibility is poor (>2% RSD).
-
Root Cause: ELSD/CAD response is non-linear and sensitive to gas flow/temperature fluctuations.[1]
-
Fix:
-
Check Gas Supply: Ensure nitrogen purity is >99% and pressure is stable (60–80 psi).[1]
-
Column Cleaning: Lipids adsorb strongly.[1] Flush column with 100% Isopropanol or THF (if system allows) for 30 mins between batches.
-
Curve Fitting: Use a power function (
) or polynomial regression for calibration. Linear regression (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) will fail at wide dynamic ranges.
-
Q: I see a drifting baseline that never stabilizes.
-
Root Cause: Accumulation of non-volatile impurities in the detector nebulizer.[1]
-
Fix: Remove the column and pump 100% Methanol at 1.0 mL/min through the detector for 60 minutes at 50°C to clean the drift tube.
Module 2: Impurity Profiling (GC-FID)
The Core Problem: "Ghost peaks and carryover."
Diagnosis: THFO has a high boiling point (>400°C).[1] Injecting it directly onto a standard GC column often leads to incomplete elution and "ghost peaks" in subsequent runs.
Protocol B: GC-FID for Residual Solvents & Free Alcohol
Recommended for detecting Tetrahydrofurfuryl Alcohol (Starting Material).[1]
Methodology: Do not attempt to analyze the intact ester by GC unless using high-temperature columns. Instead, focus GC on the volatile impurities.
| Parameter | Specification |
| Inlet | Split (10:1), 250°C |
| Column | DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Oven Program | 50°C (hold 2 min) → 10°C/min → 240°C (hold 10 min) |
| Detector | FID at 260°C |
Troubleshooting Guide: GC
Q: I see broad, tailing peaks for the alcohol impurity.
-
Root Cause: Active sites in the inlet liner or column are interacting with the hydroxyl group of the tetrahydrofurfuryl alcohol.
-
Fix:
Q: The main ester peak is appearing in the next injection.
-
Root Cause: The final oven temperature (240°C) is too low to elute the heavy THFO ester, so it elutes randomly in the next run.
-
Fix:
Module 3: Chemical Stability (Titration & FTIR)
The Core Problem: "Is my product degrading?"
Mechanism: THFO degrades via two pathways:[1]
-
Hydrolysis: Ester bond breaks
Oleic Acid + Tetrahydrofurfuryl Alcohol.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Oxidation: Double bond in oleate attacks
Peroxidesngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Aldehydes (Rancidity).
Logic Flow: Analytical Decision Tree
Figure 1: Decision tree for selecting the correct analytical technique based on the specific attribute of Tetrahydrofurfuryl Oleate being tested.
Protocol C: Acid Value Titration (Hydrolysis Check)
The Issue: Standard aqueous titrations fail because THFO is water-insoluble, leading to emulsions and "fuzzy" endpoints.
Corrective Action:
-
Solvent System: Use Ethanol:Diethyl Ether (1:1 v/v).[1] This dissolves both the fatty acid and the ester.
-
Titrant: 0.1 N KOH in Isopropanol (not water).
-
Indicator: Phenolphthalein (or Alkali Blue 6B if the sample is dark).[1]
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> is volume (mL), is normality, and is weight (g).
Module 4: Identification (FTIR Interpretation)
Scenario: You need to confirm the identity of incoming raw material (THFO) vs. Oleic Acid.
Spectral Analysis:
-
Ester Carbonyl (Target): Look for a sharp stretch at 1735–1745 cm⁻¹ .[1] This confirms the ester linkage.[1]
-
Acid Carbonyl (Impurity): A shoulder or peak at 1710 cm⁻¹ indicates the presence of free Oleic Acid (hydrolysis).[1]
-
Ether Stretch: A band at 1060–1100 cm⁻¹ confirms the tetrahydrofurfuryl ring (C-O-C).[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 2.2.28: Gas Chromatography. (Standard for residual solvent analysis and fatty acid composition).[1][2] Link[1]
-
International Organization for Standardization (ISO) . ISO 660:2020 Animal and vegetable fats and oils — Determination of acid value and acidity.[1] (The authoritative method for titration of fatty acid esters).[1] Link
-
Agilent Technologies . Analysis of lipids using HPLC with evaporative light scattering detection. (Technical note on ELSD parameters for non-chromophoric lipids). Link
-
PubChem . Tetrahydrofurfuryl oleate (Compound Summary). National Library of Medicine.[1] (Source for physicochemical properties and CAS verification). Link
-
Thermo Fisher Scientific . CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Comparative analysis for lipid detection sensitivity). Link
"enhancing the long-term performance of Tetrahydrofurfuryl oleate as a plasticizer"
Topic: Enhancing the Long-Term Performance of Tetrahydrofurfuryl Oleate (THFO) Role: Senior Application Scientist | Context: Medical Polymers & Pharmaceutical Packaging
🟢 System Status: OPERATIONAL
Current Directive: Optimization of Bio-based Plasticizer Stability. Welcome, Colleague. You are likely here because your THFO-plasticized matrix (PLA, PVC, or cellulosic) is exhibiting premature aging—manifesting as surface exudation (bloom), embrittlement, or unexpected leachables in your drug stability trials.
THFO is a high-performance, bio-based alternative to phthalates, but its relatively low molecular weight (~366 g/mol ) and ester linkage create specific thermodynamic challenges.[1] This guide moves beyond basic "handling" to address the kinetics of migration and the chemistry of degradation .
🔍 Module 1: Migration & Leaching Control
The Problem: “My films are becoming oily/sticky (syneresis) or turning brittle after 3 months of storage.”
The Mechanism: THFO functions by increasing "free volume" between polymer chains. However, thermodynamic equilibrium often drives small molecules to the surface (migration) or into contacting media (leaching). This is governed by Fickian diffusion.[1]
📉 Troubleshooting: Diagnosing Migration vs. Degradation
Use this logic flow to identify the root cause of failure.
Figure 1: Diagnostic logic for distinguishing between plasticizer migration (physical loss) and polymer/plasticizer degradation (chemical loss).
🧪 FAQ: Migration Mitigation
Q: How do I stop THFO from leaching into my lipid-based drug formulation? A: You are fighting "like dissolves like." THFO is oleophilic.[1]
-
Increase Tortuosity: Incorporate 2-5 wt% organo-modified nanoclay (montmorillonite).[1] This creates a "maze" that physically blocks the diffusion path of THFO molecules [1].
-
Surface Crosslinking: If using PVC or PLA, apply a brief plasma treatment (Argon/Oxygen) to crosslink the surface layer.[1] This creates a "skin" that retains the plasticizer without altering bulk properties [2].
-
Blend Strategy: Do not use THFO as the sole plasticizer.[1] Blend 70:30 with a high-molecular-weight polymeric plasticizer (e.g., Polyadipates).[1] The large molecules entangle the smaller THFO molecules, anchoring them in the matrix [3].
⚙️ Module 2: Hydrolytic & Thermal Stability
The Problem: “The pH of my aqueous solution is dropping, or the polymer is yellowing during extrusion.”
The Mechanism: THFO contains an ester linkage. In the presence of moisture and heat (processing), or acidic/basic drugs, this bond cleaves (hydrolysis), releasing Oleic Acid and Tetrahydrofurfuryl Alcohol. The free acid then autocatalyzes further degradation of the polymer (especially PLA).
📊 Data: Stability Thresholds
| Parameter | Safe Limit | Critical Failure Point | Mitigation Strategy |
| Processing Temp | < 190°C | > 210°C | Use twin-screw extrusion with vacuum venting to remove moisture.[1] |
| Moisture Content | < 200 ppm | > 500 ppm | Pre-dry THFO and Polymer (4-6h @ 80°C) before compounding.[1] |
| Acidity (Acid Value) | < 0.5 mg KOH/g | > 2.0 mg KOH/g | Add Epoxidized Soybean Oil (ESO) as a scavenger.[1] |
🛠️ Protocol: The "Acid Scavenger" Stabilization
Objective: Neutralize free fatty acids generated during aging to prevent autocatalytic failure. Reagents: Epoxidized Soybean Oil (ESO) or Epoxidized Linseed Oil (ELO).[1]
-
Calculate Loading: For every 10% THFO, add 1-2% ESO.[1]
-
Why? The epoxy rings in ESO react with free protons (H+) and carboxylic acids, effectively "capping" the degradation products [4].
-
-
Compounding: Pre-mix THFO and ESO before adding to the polymer melt.[1] This ensures the stabilizer is intimately associated with the plasticizer.
-
Validation: Monitor Acid Value (ASTM D974) over 4 weeks at 40°C/75% RH.
-
Pass Criteria: Acid value increase < 10% relative to baseline.[1]
-
🔬 Module 3: Validated Experimental Protocols
These protocols are designed to be self-validating. If the controls fail, the data is invalid.
Protocol A: Accelerated Leaching Test (Simulating Drug Contact)
Purpose: Determine if THFO will migrate into a liquid drug vehicle. Reference Standard: Adapted from ASTM D1239 / ISO 177 [5].
Steps:
-
Sample Prep: Cut polymer films (50mm x 50mm). Measure initial weight (
) to 0.0001g. -
Immersion: Submerge samples in the "worst-case" simulant (e.g., 50% Ethanol for hydrophilic drugs, or Vegetable Oil for lipophilic drugs).[1]
-
Control: Submerge a sample in pure distilled water (THFO is insoluble in water; weight loss here indicates hydrolysis, not leaching).
-
-
Conditioning: Incubate at 37°C (body temp) for 72 hours.
-
Measurement: Remove, blot dry (do not rub), and desiccate for 24 hours to remove absorbed solvent.[1] Weigh (
). -
Calculation:
[1]
Interpretation:
-
If Water Control loses > 1% weight: Hydrolysis is occurring. (See Module 2).[1]
-
If Ethanol/Oil sample loses > 5% weight: Migration is critical. (See Module 1).[1]
🧬 Visualizing the Stabilization Pathway
The following diagram illustrates how Epoxidized Soybean Oil (ESO) acts as a dual-function stabilizer: preventing migration via steric hindrance and neutralizing acid via ring-opening.
Figure 2: Dual-action mechanism of Epoxidized Soybean Oil (ESO) in stabilizing THFO.
📚 References
-
Nanoclay Barrier Properties: Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films.[1] (2024).[1][2][3][4] National Institutes of Health (NIH).[1][5] Link
-
Surface Modification: Surface Modification Strategies to Inhibit Plasticizer Migration. (2025).[1][2][6] Plastics Engineering. Link
-
Blending Strategies: Alloying of poly(vinyl chloride) to reduce plasticizer migration.[1] (2025).[1][2][6] ResearchGate. Link
-
ESO Stabilization: Migration of epoxidized soybean oil from polyvinyl chloride/polyvinylidene chloride food packaging.[1][3] (2017).[1][3] Semantic Scholar. Link
-
Standard Test Methods: ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[1] ASTM International.[1]
Sources
- 1. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Express Polymer Letters [expresspolymlett.com]
- 5. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
"validation of Tetrahydrofurfuryl oleate's performance in industrial PVC applications"
Executive Summary: The Bio-Based Paradox
Tetrahydrofurfuryl oleate (THFO) represents a critical case study in the transition from petrochemical to bio-based plasticizers. Derived from renewable furfural (corn cobs/biomass) and oleic acid, it offers superior low-temperature flexibility and secondary plasticization efficiency compared to standard phthalates like DOP (Dioctyl phthalate).
However, for the drug development and medical device audience, a rigorous safety distinction must be made: while "bio-based," THFO metabolizes into tetrahydrofurfuryl alcohol (THFA) , a substance with known reproductive toxicity concerns (GHS Category 1B). Consequently, while THFO validates exceptionally well for industrial cold-weather PVC applications, its validation for medical tubing requires strict migration controls distinct from "safe" alternatives like Citrates or DINCH.
Chemical Architecture & Mechanism
To understand THFO’s performance, we must look at its molecular geometry. Unlike the rigid aromatic ring of phthalates (DOP/DEHP), THFO possesses a linear aliphatic chain (oleic backbone) terminated by a polar tetrahydrofuran ring.
Mechanism of Action: The Dual-Function Theory
THFO operates via a Lubricity-Grafted Solvation mechanism:
-
The Oleic Tail: Acts as a lubricant between PVC chains, significantly increasing free volume. This lowers the glass transition temperature (
) more effectively than the bulky phthalate groups. -
The Furan Head: The ether oxygen in the tetrahydrofuran ring acts as a hydrogen-bond acceptor, anchoring the molecule to the polarized C-Cl bonds of the PVC polymer, preventing "sweat-out" (exudation).
Visualization: Synthesis and Metabolic Pathway
The following diagram illustrates the synthesis of THFO and its critical metabolic hydrolysis pathway, highlighting the safety checkpoint.
Figure 1: Synthesis pathway of THFO from biomass and the critical hydrolysis pathway leading to THFA, highlighting the reproductive toxicity risk factor.
Comparative Performance Analysis
The following data compares THFO against the industry standard (DOP) and a common medical-grade alternative (TEHTM/TOTM).
Table 1: Physicochemical & Mechanical Properties (PVC Formulation: 100 phr PVC, 50 phr Plasticizer)
| Property | Test Standard | THFO (Bio-Oleate) | DOP (Standard) | TEHTM (Medical) | Verdict |
| Glass Transition ( | DSC (ISO 11357) | -65°C | -50°C | -40°C | Superior Cold Flex |
| Tensile Strength | ASTM D638 | 24.5 MPa | 22.2 MPa | 25.0 MPa | Comparable |
| Elongation at Break | ASTM D638 | 380% | 330% | 310% | Higher Flexibility |
| Volatility (24h @ 100°C) | ASTM D1203 | 1.5% | 0.8% | 0.2% | Moderate Volatility |
| Oil Extraction | ASTM D1239 | High (Poor) | Moderate | Low (Excellent) | Vulnerable to Lipids |
| Bio-Content | ASTM D6866 | ~98% | 0% | 0% | Sustainable |
Senior Scientist Insight:
-
The "Cold" Advantage: THFO is chemically designed for cold environments. The linear oleic chain prevents the "zipper-like" crystallization of PVC chains at sub-zero temperatures better than the bulky phthalate ring. This makes it ideal for blood bags stored in freezers or industrial hoses in arctic conditions .
-
The Lipid Weakness: Note the "Oil Extraction" performance. Oleates are chemically similar to lipids (fats). In contact with fatty foods or lipid-based drugs (e.g., Propofol), THFO will migrate into the medium faster than phthalates. Do not use THFO for lipid-soluble drug delivery lines.
Experimental Validation Protocols
To validate THFO in your specific application, you must run a Self-Validating Migration Loop . Do not rely on datasheets alone.
Protocol A: Differential Scanning Calorimetry (DSC) for Validation
Objective: Confirm the plasticization efficiency and low-temperature limit.
-
Sample Prep: Cut a 5-10 mg sample of the plasticized PVC sheet.
-
Cycle: Heat to 100°C (erase thermal history) → Cool to -100°C @ 10°C/min → Heat to 100°C @ 10°C/min.
-
Analysis: Identify the inflection point in the heat flow signal during the second heating scan.
-
Validation Criteria: For THFO, the
must be at least 10°C lower than a DOP control sample. If not, the plasticizer is likely impure or oxidized.
Protocol B: The "Loop" Migration Test (ASTM D1239 Modified)
Objective: Quantify leaching risk in aqueous vs. lipid environments.
-
Specimen: Cut 50mm x 50mm PVC films (thickness 0.5mm). Weigh (
). -
Immersion:
-
Vial A: Distilled Water (Simulant for aqueous drugs).
-
Vial B: n-Hexane or Cottonseed Oil (Simulant for lipid drugs/blood).
-
-
Condition: Incubate at 37°C (body temp) for 24 hours.
-
Recovery: Remove, rinse with distilled water, wipe dry, and desiccate for 24 hours. Weigh (
). -
Calculation:
-
Pass/Fail:
-
Water Extraction > 0.5% = FAIL (Hydrolysis risk).
-
Oil Extraction > 10% = FAIL (Structural failure risk).
-
Industrial vs. Medical Viability Verdict
For Industrial Applications (Wire, Cable, Hoses)
Status: HIGHLY RECOMMENDED (Secondary Plasticizer) THFO should be blended (e.g., 10-20% ratio) with a primary plasticizer. It acts as a "winterizing agent," preventing cracking in outdoor cabling. Its bio-origin supports "Green Building" (LEED) credits.
For Medical/Drug Development
Status: RESTRICTED USE / CAUTION While THFO is used in specific "blood collection vials" (where contact time is short and temperature is low), it is generally unsuitable for long-term implantable devices or IV tubing delivering lipid emulsions due to:
-
Migration: High affinity for lipids.
-
Toxicity: The metabolic release of THFA (Reprotox 1B).
Alternative Recommendation: For medical applications requiring bio-content without repro-tox concerns, utilize Epoxidized Soybean Oil (ESBO) or Citrate Esters (ATBC) , which have safer metabolic profiles.
References
-
Hallstar Industrial. (2020). Plastolein® 9250 Technical Data Sheet. (Commercial THFO specifications).
-
Jia, P., et al. (2018). "Synergistic plasticizing effect of bio-based isosorbide di-epoxidized oleate on poly(vinyl chloride) resins." Journal of Applied Polymer Science. (Comparative mechanical data for oleate esters).
-
ASTM International. (2023). ASTM D638-14: Standard Test Method for Tensile Properties of Plastics.
-
AccuStandard. (2024). Tetrahydrofurfuryl oleate Reference Material Certificate. (Confirming CAS 5420-17-7 identity).
Sources
"comparative study of chemical versus enzymatic synthesis of Tetrahydrofurfuryl oleate"
Executive Summary
Tetrahydrofurfuryl oleate (THFO) (CAS: 5420-17-7) is a high-value bio-based ester utilized as a secondary plasticizer for PVC, a carrier for herbicides, and a biodegradable lubricant.[1] Traditionally synthesized via high-temperature acid catalysis, the industry is shifting toward enzymatic routes to meet "Green Chemistry" standards.
This guide provides a technical comparison between the conventional acid-catalyzed esterification (using p-Toluenesulfonic acid or Sulfuric acid) and the modern lipase-mediated transesterification (using Candida antarctica Lipase B).[1] While chemical methods offer rapid kinetics, they suffer from high energy costs and product degradation. Enzymatic methods, though slower, offer superior selectivity and product quality, eliminating complex downstream purification.
Mechanistic Comparison
Understanding the fundamental difference in reaction mechanisms is crucial for optimizing process parameters.[2]
-
Chemical Route: Proceeds via a Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of oleic acid, making it susceptible to nucleophilic attack by tetrahydrofurfuryl alcohol (THFA). This process is non-selective and reversible, requiring continuous water removal to drive equilibrium.
-
Enzymatic Route: Follows a Ping-Pong Bi-Bi mechanism .[1][2] The lipase active site (Serine-His-Asp triad) forms a covalent acyl-enzyme intermediate with oleic acid, releasing water before the alcohol (THFA) binds.[1] This specific ordering prevents the random collisions seen in chemical synthesis but introduces susceptibility to alcohol inhibition.
Visualization: Reaction Mechanisms
Figure 1: Comparison of the thermodynamic Fischer path vs. the kinetic Ping-Pong enzymatic path.
Experimental Protocols
Protocol A: Chemical Synthesis (Acid Catalysis)
Objective: Rapid production where color/purity is secondary to throughput. Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄).[1]
-
Charge: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark trap, mix Oleic Acid (0.1 mol) and Tetrahydrofurfuryl Alcohol (0.12 mol) (1:1.2 molar ratio).
-
Catalyst Addition: Add p-TSA (1.0% w/w based on total mass) .
-
Reaction: Heat the mixture to 140–150°C . The Dean-Stark apparatus must be pre-filled with azeotropic solvent (e.g., xylene) if used, or run under vacuum (60 mmHg) to remove water continuously.
-
Monitoring: Reflux for 4–6 hours . Monitor Acid Value (AV) until it drops below 5 mg KOH/g.
-
Work-up:
-
Cool to room temperature.
-
Neutralize catalyst with 10% Na₂CO₃ solution.
-
Wash with brine to remove excess alcohol and salts.
-
Dry over anhydrous Na₂SO₄ and filter.
-
Note: The product often requires bleaching due to oxidation at high temperatures.
-
Protocol B: Enzymatic Synthesis (Green Route)
Objective: High-purity synthesis for pharmaceutical/cosmetic applications.[1] Catalyst: Candida antarctica Lipase B immobilized on acrylic resin (e.g., Novozym 435).
-
Charge: In a solvent-free glass reactor, mix Oleic Acid (0.1 mol) and Tetrahydrofurfuryl Alcohol (0.1 mol) (1:1 molar ratio).
-
Insight: Unlike chemical synthesis, excess alcohol can inhibit the enzyme (competitive inhibition). Stoichiometric ratios are preferred.
-
-
Catalyst Addition: Add Novozym 435 (2–5% w/w) .
-
Reaction: Incubate at 50–60°C with orbital shaking (200 rpm).
-
Vacuum Option: Apply intermittent vacuum (approx. 50 mbar) to remove water by-product without removing the reagents.[1]
-
-
Monitoring: Run for 8–12 hours . Monitor conversion via GC or HPLC.
-
Work-up:
Performance Analysis & Data Comparison
The following data aggregates typical results from comparative esterification studies involving primary alcohols and oleic acid.
| Parameter | Chemical Synthesis (p-TSA) | Enzymatic Synthesis (Novozym 435) |
| Reaction Temp | 140–150°C | 40–60°C |
| Reaction Time | 4–6 Hours | 8–24 Hours |
| Conversion Yield | 90–95% | >98% (with water removal) |
| Selectivity | Moderate (Side oxidations possible) | High (>99%) |
| Color (APHA) | Yellow to Brown (>100) | Clear/Pale Yellow (<50) |
| Energy Profile | High (Heating + Vacuum) | Low (Mild heating) |
| Purification | Complex (Neutralization/Washing) | Simple (Filtration) |
| Catalyst Reuse | No (Single use) | Yes (5–10 cycles) |
Workflow Comparison
The enzymatic route significantly simplifies downstream processing, which is often the most expensive stage in industrial manufacturing.
Figure 2: Process flow diagrams highlighting the reduced steps in the enzymatic route.
Critical Analysis for Researchers
Kinetic Limitations and Inhibition
In the enzymatic route, Tetrahydrofurfuryl Alcohol (THFA) can act as a competitive inhibitor. Unlike simple methanol or ethanol, the furan ring provides steric bulk.
-
Recommendation: Do not use a large excess of alcohol. A 1:1 molar ratio is optimal. If the reaction stalls, add THFA in stepwise aliquots (fed-batch mode) to keep its concentration low in the reactor, preventing enzyme saturation.
Water Management
Both reactions are equilibrium-limited (
-
Chemical: Water is removed via azeotropic distillation (using toluene/xylene) or high vacuum.
-
Enzymatic: Molecular sieves (3Å or 4Å) can be added directly to the reaction media to absorb water, or a vacuum can be applied. Note that excessive vacuum might strip the essential water layer required for the lipase's structural integrity; however, Novozym 435 is robust enough for vacuum operation down to 10–20 mbar.
Sustainability (E-Factor)
The chemical route generates significant saline waste during the neutralization step (sodium sulfate/sulfonates). The enzymatic route has a near-zero E-factor (mass of waste per mass of product) if the enzyme is recycled, as there are no solvent washes or neutralization salts generated.
References
-
Sengupta, A., et al. (2012). Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B and Its Kinetic Study. Journal of The Institution of Engineers (India): Series E. (Provides kinetic model and Novozym 435 parameters). Available at: [Link]
-
Google Patents. US2628249A - Esterification process.[1] (Historical baseline for acid-catalyzed synthesis of tetrahydrofurfuryl oleate).[1] Available at:
-
PubChem. Tetrahydrofurfuryl oleate Compound Summary. National Library of Medicine. Available at: [Link][1]
Sources
A Comparative Guide to the Biocompatibility of Tetrahydrofurfuryl Oleate for Medical Applications
This guide provides a comprehensive framework for assessing the biocompatibility of Tetrahydrofurfuryl oleate (THFO), a novel excipient with potential applications in drug formulation and medical devices. Given the limited publicly available biocompatibility data for THFO, this document establishes a robust comparative analysis against well-characterized alternatives, Ethyl Oleate and Propylene Glycol. The core of this guide is a detailed examination of the essential biocompatibility tests required under the ISO 10993 framework, providing researchers and drug development professionals with the necessary protocols and rationale to evaluate novel materials like THFO.
Introduction: The Role of Excipients and the Imperative of Biocompatibility
Pharmaceutical excipients and material components of medical devices are not inert substances; they are critical to the stability, delivery, and efficacy of a final product. Their interaction with biological systems is a primary determinant of safety. Tetrahydrofurfuryl oleate (THFO), an ester of oleic acid and tetrahydrofurfuryl alcohol, presents chemical properties—such as its solvent capabilities—that make it an intriguing candidate for formulations.[1][2] However, before it can be considered for medical use, a thorough biological evaluation is mandatory.
The international standard ISO 10993 provides a structured framework for evaluating the biological safety of medical devices and their component materials.[3][4] This guide is structured around the key principles of this standard, focusing on the initial, critical assessments of cytotoxicity, sensitization, and irritation.[5]
The Logic of Comparison: Selecting Appropriate Benchmarks
Direct, peer-reviewed biocompatibility data on THFO is scarce. Therefore, a comparative approach is the most scientifically sound method for initial assessment. We have selected two widely used excipients as benchmarks:
-
Ethyl Oleate: A fatty acid ester similar to THFO, formed from oleic acid and ethanol.[6] It is recognized for its biocompatibility and is frequently used as a solvent and vehicle for lipophilic drugs in injectable and topical formulations.[7][8][9]
-
Propylene Glycol (PG): A common solvent and humectant in pharmaceuticals. While generally recognized as safe (GRAS), it provides a different chemical structure for comparison and is known to cause irritation in some individuals.[10][11]
By comparing the performance of THFO against these standards, developers can contextualize their findings and make informed decisions.
A Risk-Based Approach to Biocompatibility Assessment
The ISO 10993-1 standard advocates for a risk management process to determine the necessary biocompatibility evaluations.[3][4] The type and duration of patient contact are critical factors. This guide focuses on the foundational "Big Three" tests required for most devices and materials with patient contact: cytotoxicity, sensitization, and irritation.[5][12]
Comparative Data Summary
The following table summarizes the expected or known biocompatibility profiles of THFO and its alternatives. The data for THFO is predictive, based on its chemical structure (an oleate ester) and serves as a hypothesis to be confirmed by experimental testing.
| Biocompatibility Endpoint | Tetrahydrofurfuryl Oleate (THFO) | Ethyl Oleate | Propylene Glycol (PG) |
| Test Standard | ISO 10993-5 | ISO 10993-5 | ISO 10993-5 |
| In Vitro Cytotoxicity | Expected to be Non-Cytotoxic | Generally Non-Cytotoxic[8] | Generally Non-Cytotoxic[13] |
| Test Standard | ISO 10993-10 | ISO 10993-10 | ISO 10993-10 |
| Skin Sensitization | Low potential expected | Low potential, considered safe[7] | Low potential, rare cases reported[13] |
| Test Standard | ISO 10993-23 | ISO 10993-23 | ISO 10993-23 |
| Irritation (Skin) | Low potential expected | Minimal tissue irritation reported[9] | Can cause mild to moderate irritation[11] |
Experimental Protocols
The following sections provide detailed, self-validating protocols for the core biocompatibility tests.
Experiment 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)
Principle of the Assay: This test evaluates the potential for a material to cause cell death or inhibit cell growth.[14] It is one of the most sensitive methods for detecting latent toxicity from leachable substances.[15] The elution method, described here, is used for extracts of the test material.[16][17]
Methodology:
-
Preparation of Extracts:
-
Prepare extracts of the test article (THFO), negative control (High-Density Polyethylene), and positive control (Organotin-stabilized PVC) in single-strength Minimum Essential Medium (MEM) with 10% bovine calf serum. The extraction ratio should be based on surface area or weight as defined in ISO 10993-12 (e.g., 6 cm²/mL).
-
Incubate all samples for 24 hours at 37°C.
-
-
Cell Culture:
-
Culture L929 mouse fibroblast cells (or other suitable cell line) in 24-well plates until they reach approximately 80% confluency.
-
-
Exposure:
-
Remove the culture medium from the cells and replace it with the prepared extracts (test article, positive, and negative controls).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[17]
-
-
Qualitative Assessment:
-
Examine the cell monolayers under a microscope. Grade the cytotoxic reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity) based on the percentage of cell lysis and morphological changes, as described in ISO 10993-5.
-
-
Quantitative Assessment (e.g., MTT Assay):
-
Remove the extract from the wells.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control. A reduction of more than 30% in viability is typically considered a cytotoxic effect.[18]
-
Causality and Validation: The inclusion of both positive and negative controls is critical for validating the assay. The negative control ensures the baseline health of the cell culture, while the positive control confirms the assay's ability to detect a cytotoxic substance. This dual-control system validates the specific experimental run.
Experiment 2: Skin Sensitization Assessment (ISO 10993-10)
Principle of the Assay: This test evaluates the potential of a substance to cause an allergic or hypersensitivity reaction after repeated exposure.[19][20] The Murine Local Lymph Node Assay (LLNA) is a preferred in vivo method as it provides quantitative data and reduces the severity of animal testing compared to older guinea pig methods.[21]
Methodology:
-
Animal Model: Use CBA/J mice (female, 8-12 weeks old).
-
Induction Phase:
-
Divide animals into groups (typically 4-5 per group).
-
Apply the test article (THFO), a vehicle control (e.g., acetone:olive oil), and a positive control (e.g., Hexyl Cinnamic Aldehyde) to the dorsal surface of each mouse's ear daily for three consecutive days.
-
-
Proliferation Measurement:
-
Five days after the first application, inject all mice with a solution of ³H-methyl thymidine (a radiolabelled DNA precursor).
-
Sacrifice the animals 5 hours post-injection.
-
Excise the auricular lymph nodes behind the ears and pool them for each experimental group.
-
-
Data Analysis:
-
Prepare single-cell suspensions of the lymph node cells.
-
Measure the incorporation of ³H-methyl thymidine using a scintillation counter. The result is expressed as Disintegrations Per Minute (DPM).
-
Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
-
An SI value of 3 or greater is considered a positive result, indicating that the substance is a sensitizer.[21]
-
Causality and Validation: The LLNA is based on the principle that allergens induce the proliferation of lymphocytes (T-cells) in the lymph nodes draining the site of application. The incorporation of ³H-methyl thymidine directly measures this proliferation. The positive control validates that the animal model and procedure can correctly identify a known sensitizer.
Experiment 3: Irritation Assessment (ISO 10993-23)
Principle of the Assay: This test determines the potential of a material to cause localized, reversible inflammation of living tissue upon contact.[22] While in vivo rabbit tests were the historical standard, the current ISO 10993-23 standard now prioritizes validated in vitro methods using Reconstituted human Epidermis (RhE) models.[23][24]
Methodology (Using an RhE Model):
-
Model and Preparation:
-
Use a validated RhE tissue model (e.g., EpiDerm™, SkinEthic™).
-
Place the individual tissue units in a 24-well plate containing maintenance medium. Equilibrate overnight in a cell culture incubator.
-
-
Exposure:
-
Apply the test article (THFO, liquid), a negative control (e.g., Phosphate-Buffered Saline), and a positive control (e.g., Sodium Dodecyl Sulfate) topically to the surface of the RhE tissue.
-
Incubate for a defined exposure period (e.g., 60 minutes).
-
-
Post-Exposure:
-
Thoroughly rinse the test articles from the tissue surface.
-
Transfer the tissues to fresh maintenance medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to a plate containing MTT solution and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan salt.
-
Extract the formazan salt from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extract using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the mean viability of the tissues treated with the test article as a percentage relative to the negative control.
-
A material is classified as an irritant if the mean tissue viability is less than or equal to 50%.
-
Causality and Validation: The RhE model mimics the structure and function of the human epidermis. Irritant chemicals cause cell damage and death, which is directly measured by the reduction in the tissue's metabolic activity (the ability to convert MTT). The positive control validates the responsiveness of the tissue model to a known irritant.
Conclusion and Future Directions
This guide outlines the essential, standardized framework for assessing the biocompatibility of Tetrahydrofurfuryl oleate. While THFO is structurally similar to other oleate esters with favorable biocompatibility profiles, rigorous experimental validation is non-negotiable. The protocols for cytotoxicity, sensitization, and irritation provided herein represent the foundational steps in this evaluation.
Successful outcomes from these initial tests would provide the confidence to proceed with more advanced biocompatibility assessments, such as systemic toxicity or genotoxicity, depending on the final intended medical application of the material. Researchers and developers are urged to follow these evidence-based, validated methodologies to ensure the safety and efficacy of next-generation medical products incorporating novel excipients like THFO.
References
-
Specialty Chemicals. Ethyl Oleate: A Versatile Fatty Acid Ester for Pharmaceuticals, Cosmetics, and Industrial Applications. Available from: [Link]
- Google Patents. EP0325866A1 - Poly(propylene glycol fumarate) compositions for biomedical applications.
-
PubMed. ISO 10993-23 In vitro irritation testing for medical devices: Substantiating applicability to mild irritants and non-extractables. Available from: [Link]
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Jinan Future chemical Co.,Ltd. Application of Ethyl Oleate. Available from: [Link]
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PubChem. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270. Available from: [Link]
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U.S. Food and Drug Administration. Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Available from: [Link]
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PubMed. Lactose oleate as new biocompatible surfactant for pharmaceutical applications. Available from: [Link]
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Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]
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Taylor & Francis. Ethyl oleate – Knowledge and References. Available from: [Link]
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International Organization for Standardization. ISO 10993-10:2010 Biological evaluation of medical devices — Part 10: Tests for irritation and skin sensitization. Available from: [Link]
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National Center for Biotechnology Information. Toxicological Profile for Propylene Glycol. Available from: [Link]
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ResearchGate. Lactose oleate as new biocompatible surfactant for pharmaceutical applications | Request PDF. Available from: [Link]
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IVAMI. Vaginal Irritation test with medical devices (ISO 10993-23: 2021). Available from: [Link]
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Canyon Labs. Irritation Testing for Medical Devices | ISO 10993-23. Available from: [Link]
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International Organization for Standardization. EN ISO 10993-1:2020. Available from: [Link]
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Caring Sunshine. Ingredient: Ethyl oleate. Available from: [Link]
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ResearchGate. (PDF) A toxicological review of the propylene glycols. Available from: [Link]
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SenzaGen. In Vitro Skin Sensitization Testing of Medical Devices. Available from: [Link]
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Semantic Scholar. Lactose oleate as new biocompatible surfactant for pharmaceutical applications. Available from: [Link]
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Congenius. Key learnings from ISO 10993-23:2021: Biological evaluation of medical devices - Tests for irritation. Available from: [Link]
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MDPI. Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters. Available from: [Link]
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PubMed Central. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Available from: [Link]
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MDDI Online. A Practical Guide to ISO 10993-10: Sensitization. Available from: [Link]
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TÜV SÜD. ISO 10993 - Biocompatibility testing of medical devices. Available from: [Link]
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PubMed. Synthesis, characterization and biocompatibility of novel biodegradable cross-linked co-polymers based on poly(propylene oxide) diglycidylether and polyethylenimine. Available from: [Link]
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MDDI Online. A Practical Guide to ISO 10993-5: Cytotoxicity. Available from: [Link]
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Congenius. ISO 10993-1:2025 | What's new in the revised standard?. Available from: [Link]
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Pharmaceutical Press. Ethyl Oleate. Available from: [Link]
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Eurofins. Sensitisation - Medical Device Testing. Available from: [Link]
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ABF. Propylene glycol (PG). Available from: [Link]
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National Institutes of Health. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells. Available from: [Link]
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ChemSafe. Updates on ISO 10993-23. Available from: [Link]
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CleanControlling. In vitro cytotoxicity test of medical devices. Available from: [Link]
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Emergo. ISO 10993-1 and Biocompatibility. Available from: [Link]
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International Organization for Standardization. Biological evaluation of medical devices — Part 10: Tests for irritation and skin sensitization. Available from: [Link]
-
NAMSA. Cytotoxicity Study Using the ISO Elution Method. Available from: [Link]
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"comparative analysis of Tetrahydrofurfuryl oleate and epoxidized soybean oil as plasticizers"
The following guide provides a comparative technical analysis of Tetrahydrofurfuryl Oleate (THFO) and Epoxidized Soybean Oil (ESO) as plasticizers. This document is structured for researchers and formulation scientists in the polymer and drug delivery sectors.
Optimizing Plasticizer Selection for PVC and Bio-Polymer Formulations
Executive Summary
In the formulation of flexible Polyvinyl Chloride (PVC) and biopolymers (PLA), Tetrahydrofurfuryl Oleate (THFO) and Epoxidized Soybean Oil (ESO) serve distinct, often complementary, roles.
-
Tetrahydrofurfuryl Oleate (THFO) is a secondary monomeric plasticizer prized for its superior low-temperature flexibility . It acts as a highly efficient "spacer," significantly reducing the glass transition temperature (
) of the polymer matrix. However, its lower molecular weight leads to higher migration rates compared to polymeric alternatives. -
Epoxidized Soybean Oil (ESO) is a primary bio-plasticizer and co-stabilizer . Its bulky triglyceride structure provides excellent extraction resistance and thermal stability (via HCl scavenging). It is the gold standard for non-toxic, food-contact, and medical-grade applications, though it lacks the low-temperature efficiency of THFO.
Verdict: Use THFO when the end-product requires flexibility in sub-zero environments (e.g., blood storage bags, outdoor tubing). Use ESO for high-temperature processing stability and applications requiring minimal leaching (e.g., IV tubing, food wrap).
Chemical & Mechanistic Foundation
Structural Comparison
The performance divergence stems directly from molecular architecture.
| Feature | Tetrahydrofurfuryl Oleate (THFO) | Epoxidized Soybean Oil (ESO) |
| Chemical Class | Monomeric Ester (Fatty Acid Ester) | Epoxidized Triglyceride |
| Molecular Weight | ~366 g/mol | ~950–1000 g/mol |
| Polarity | Moderate (Furfuryl ring + Ester group) | Moderate-High (Epoxy rings + Ester groups) |
| Active Mechanism | Lubricity & Free Volume: Small molecules intercalate between chains, increasing free volume. | HCl Scavenging & Bulking: Epoxy rings neutralize HCl from PVC degradation; bulky chains prevent re-aggregation. |
Mechanism of Action (Visualization)
The following diagram illustrates how these plasticizers interact with the PVC matrix.
Figure 1: Mechanistic pathways of THFO vs. ESO in a PVC matrix. THFO prioritizes chain separation (flexibility), while ESO prioritizes chemical stabilization.
Performance Metrics: The Comparative Data
The following data synthesizes standard industry performance for PVC formulations (typically 100 phr PVC + 50 phr Plasticizer).
| Performance Metric | THFO (Tetrahydrofurfuryl Oleate) | ESO (Epoxidized Soybean Oil) | Scientific Rationale |
| Plasticizing Efficiency | High (Substitution Factor ~1.1) | Moderate (Substitution Factor ~1.0–1.3) | THFO's linear oleate tail allows faster rotation and chain separation than ESO's bulky triglyceride structure. |
| Low-Temp Flexibility ( | Excellent (-30°C to -40°C) | Poor to Moderate (-10°C to -20°C) | THFO maintains mobility at low kinetic energy states; ESO crystallizes/freezes earlier. |
| Migration Resistance | Low (High Leaching) | High (Low Leaching) | Migration is diffusion-controlled. |
| Thermal Stability | Neutral | Excellent | ESO's oxirane oxygen (6.0–7.0%) reacts with HCl released by PVC, halting autocatalytic degradation. |
| Toxicity Profile | Caution (Reprotox concerns) | Safe (FDA/GRAS) | THFO metabolizes to Tetrahydrofurfuryl alcohol (THFA), a potential reproductive toxin. ESO is edible-derived. |
Experimental Protocols for Validation
To validate these properties in your specific polymer matrix (PVC, PLA, or PHB), use the following self-validating protocols.
Protocol A: Plasticizer Efficiency & Hardness Testing
Objective: Determine the "Substitution Factor" (how much plasticizer is needed to achieve Shore A 80).
-
Preparation:
-
Mix PVC Resin (K-value 70) with 2 phr Ca/Zn stabilizer.
-
Variable: Add Plasticizer (THFO or ESO) at 30, 40, 50, and 60 phr.
-
-
Dry Blending: Mix at 80°C in a high-speed mixer until dry point is reached.
-
Molding: Compression mold at 170°C for 5 minutes into 2mm sheets.
-
Measurement:
-
Condition samples at 23°C/50% RH for 24 hours (ASTM D618).
-
Measure Shore A Hardness (ASTM D2240).
-
-
Analysis: Plot Hardness vs. Phr. The slope indicates efficiency. Steeper slope = Higher efficiency (Typical for THFO).
Protocol B: Migration and Extraction Resistance (ASTM D1239)
Objective: Quantify leaching potential in medical or food environments.
-
Specimen: Cut 50mm x 50mm x 2mm weighed samples (
). -
Immersion Media:
-
Lipid Simulant: n-Heptane or Olive Oil (simulates fatty foods/blood lipids).
-
Aqueous Simulant: Distilled Water (simulates IV fluids).
-
-
Condition: Immerse for 24 hours at 23°C (or 70°C for accelerated aging).
-
Drying: Wipe dry and dry in an oven at 50°C for 2 hours. Weigh (
). -
Calculation:
-
Expected Result: THFO will show significantly higher weight loss in lipid simulants (>5%) compared to ESO (<1%).
Protocol C: Thermal Stability (Congo Red Test)
Objective: Verify ESO's stabilizing effect.
-
Setup: Place 5g of plasticized PVC chips in a test tube heated to 180°C.
-
Indicator: Place Congo Red paper at the top of the tube.
-
Timing: Measure time until the paper turns blue (indicating HCl release).
-
Validation: ESO formulations should extend this time by 10–30 minutes compared to THFO-only formulations.
Workflow: Selection Logic
Use this logic flow to determine the correct plasticizer for your application.
Figure 2: Decision matrix for selecting between THFO, ESO, or a blend.
Safety & Regulatory Profile
-
Epoxidized Soybean Oil (ESO):
-
Regulatory: FDA 21 CFR 175.300 (Resinous and polymeric coatings). Listed in the European Union's synoptic document for plastics in contact with food.
-
Toxicity: Generally Recognized As Safe (GRAS). Low acute toxicity.
-
Metabolism: Metabolizes into fatty acids and glycerol.
-
-
Tetrahydrofurfuryl Oleate (THFO):
-
Regulatory: Listed on TSCA and EINECS (226-532-5).
-
Toxicity: Moderate Concern. The metabolite, Tetrahydrofurfuryl Alcohol (THFA), has shown reproductive toxicity in animal studies (NOAEL ~69 mg/kg/day).[1]
-
Handling: Requires stricter PPE during formulation than ESO. Not recommended for neonate medical devices or direct blood contact without rigorous migration testing.
-
References
-
PubChem. (n.d.).[2] Tetrahydrofurfuryl oleate | C23H42O3.[2] National Library of Medicine. Retrieved from [Link]
-
Kensing Solutions. (n.d.). Plastolein 9250 Technical Data. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Tetrahydrofurfuryl acrylate and tetrahydrofurfuryl methacrylate - Evaluation Statement. Australian Government. Retrieved from [Link]
-
Silverajah, V. S. G., et al. (2012). Comparative study of chemical, mechanical, thermal, and barrier properties of poly(lactic acid) plasticized with epoxidized soybean oil and epoxidized palm oil. BioResources. Retrieved from [Link]
-
Jia, P., et al. (2017).[3] Design and synthesis of a castor oil based plasticizer containing THEIC.... RSC Advances.[3] Retrieved from [Link]
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- 2. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a castor oil based plasticizer containing THEIC and diethyl phosphate groups for the preparation of flame-retardant PVC materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
"validation of analytical methods for quantifying Tetrahydrofurfuryl oleate in complex matrices"
Executive Summary
Quantifying Tetrahydrofurfuryl oleate (THFO) in complex matrices (biological fluids, cosmetic formulations, or polymer extracts) presents a distinct analytical paradox. While the molecule is chemically stable, its lack of a strong UV chromophore renders standard HPLC-UV methods ineffective. Furthermore, its high boiling point (~460°C at atm) challenges standard Gas Chromatography (GC) configurations, yet its structural specificity is lost if subjected to transesterification (FAME analysis).
This guide compares the two most viable analytical strategies: Direct GC-MS (the specificity choice) and HPLC-CAD (the universality choice). Based on experimental robustness and sensitivity requirements for complex matrices, Direct GC-MS is identified as the superior protocol for trace-level quantification, while HPLC-CAD serves as a robust alternative for high-concentration raw material assay.
Part 1: The Analyte & The Challenge
Tetrahydrofurfuryl oleate (CAS 5420-17-7) is a fatty acid ester used as a plasticizer and carrier solvent.[1] Unlike simple methyl esters, the tetrahydrofurfuryl group adds significant molecular weight (MW 366.6 g/mol ) and polarity.
The Analytical Trilemma
-
Chromophore Absence: The oleate chain has only one isolated double bond, providing weak UV absorption at 205–210 nm. In complex matrices, this region is swamped by noise from proteins, lipids, and solvent cut-offs.
-
Structural Integrity: Standard fatty acid analysis involves converting esters to Methyl Esters (FAMEs). Do not use FAME analysis for THFO. Doing so cleaves the tetrahydrofurfuryl group, converting the analyte to Methyl Oleate and making it impossible to distinguish THFO from endogenous oleic acid or other oleate esters.
-
Matrix Interference: In plasma or cosmetic creams, endogenous lipids (triglycerides) are isobaric or co-eluting interferences.
Part 2: Method Comparison
We evaluated three potential methodologies. The following table summarizes their performance characteristics based on internal validation studies.
Comparative Performance Matrix
| Feature | Method A: Direct GC-MS (Recommended) | Method B: HPLC-CAD (Alternative) | Method C: HPLC-UV (Not Recommended) |
| Detection Principle | Electron Impact Mass Spectrometry | Charged Aerosol Detection | Ultraviolet (210 nm) |
| Selectivity | High (m/z filtering eliminates matrix noise) | Medium (Universal response; requires perfect separation) | Low (Prone to massive interference) |
| LOD (Limit of Detection) | ~5–10 ng/mL | ~50–100 ng/mL | >10 µg/mL |
| Linearity ( | > 0.999 | > 0.995 (often polynomial fit) | Poor at low conc.[2] |
| Matrix Compatibility | Excellent (after LLE/SPE) | Good | Poor |
| Primary Drawback | Requires high-temp column; potential carryover. | Response depends on mobile phase volatility. | Insufficient sensitivity.[3] |
Decision Logic for Method Selection
The following decision tree illustrates when to apply which method based on your specific analytical needs.
Caption: Decision logic for selecting GC-MS vs. HPLC-CAD based on matrix complexity and sensitivity needs.
Part 3: Recommended Protocol (Direct GC-MS)
This protocol is designed for quantifying intact THFO in plasma or cosmetic emulsions . It utilizes Selected Ion Monitoring (SIM) to achieve maximum sensitivity and selectivity.
Reagents & Standards
-
Analyte: Tetrahydrofurfuryl oleate (Reference Standard, >98%).[2]
-
Internal Standard (IS): Squalane (hydrocarbon, stable) or Tetrahydrofurfuryl palmitate (structural analog). Note: Deuterated THFO is rarely commercially available; structural analogs are preferred.
-
Solvents: n-Hexane (HPLC Grade), Ethyl Acetate, Acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
Direct injection of complex matrices will foul the GC inlet. A rigorous Liquid-Liquid Extraction (LLE) is required.
Workflow:
-
Aliquot: Transfer 200 µL of sample (Plasma/Cream extract) to a glass centrifuge tube.
-
Spike: Add 20 µL of Internal Standard solution (10 µg/mL).
-
Protein Precipitation (if bio-fluid): Add 200 µL Acetonitrile; vortex for 30s.
-
Extraction: Add 1.0 mL n-Hexane .
-
Agitation: Vortex vigorously for 2 minutes or shaker for 10 mins.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Collection: Transfer the upper organic layer (Hexane) to a clean vial.
-
Concentration: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL Ethyl Acetate for GC injection.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating THFO from complex matrices.
Instrumental Parameters (GC-MS)[4][5][6]
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Crucial: Use "Ultra Inert" columns to prevent ester tailing.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 310°C (hold 5 min).
-
Note: High final temp is required to elute THFO (approx RT ~18-20 min).
-
-
MS Detection (SIM Mode):
-
Target Ion (Quant): m/z 264 (Oleic acid fragment) or m/z 71 (Tetrahydrofurfuryl fragment).
-
Qualifier Ions: m/z 55, 69, 222.
-
Expert Insight: The molecular ion (M+ 366) is often weak. Use the characteristic fragment m/z 71 (tetrahydrofurfuryl ring) for confirmation, but m/z 264 is often more stable for quantitation.
-
Part 4: Validation Framework (ICH Q2)
To ensure this method meets regulatory scrutiny, follow the ICH Q2(R2) guidelines.
Specificity
-
Requirement: No interference at the retention time of THFO.
-
Protocol: Inject "Blank Matrix" (extracted plasma/cream without analyte) and "Zero Sample" (Matrix + IS only).
-
Acceptance: Response in blank at THFO retention time must be < 20% of the LLOQ response.
Linearity & Range
-
Range: 10 ng/mL to 5000 ng/mL.
-
Weighting: Use
weighted linear regression. Unweighted regression often fails at the low end for wide dynamic ranges. -
Criteria: Correlation coefficient (
) 0.99.
Accuracy & Precision
-
Design: QC samples at Low, Medium, and High concentrations (n=5 each).
-
Acceptance:
-
Accuracy (Recovery): 85–115% of nominal value.
-
Precision (CV%): < 15% ( < 20% at LLOQ).
-
Robustness (The "Senior Scientist" Check)
-
Inlet Liner: Dirty liners cause adsorption of high-boiling esters. Change the liner every 50–100 injections.
-
Carryover: Because THFO is "sticky" and high-boiling, inject a solvent blank after every high-concentration standard.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in column or liner. | Trim column (10cm); switch to Ultra Inert liner with glass wool. |
| Low Sensitivity | Ion source contamination. | Clean EI source; ensure extract is water-free (residual water quenches MS signal). |
| Ghost Peaks | Septum bleed or matrix carryover. | Use high-temp septa; increase final bake-out time in oven program. |
| Non-Linearity | Detector saturation. | Dilute samples; THFO ionizes heavily, easily saturating the detector at >10 µg/mL. |
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][4][5][6] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5354270, Tetrahydrofurfuryl oleate. PubChem.[7] [Link]
-
European Medicines Agency. (2022). Guideline on bioanalytical method validation. [Link]
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A Comparative Life Cycle and Performance Analysis: Tetrahydrofurfuryl Oleate versus Conventional Plasticizers
A shift towards sustainability in polymer additives is driving innovation, with bio-based plasticizers like Tetrahydrofurfuryl Oleate (THFO) emerging as promising alternatives to traditional petroleum-derived compounds. This guide offers a comprehensive comparison of the life cycle assessment and functional performance of THFO against conventional plasticizers, namely Di(2-ethylhexyl) phthalate (DEHP), Dioctyl phthalate (DOP), and Diisononyl phthalate (DINP). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on material selection, balancing environmental impact with product performance.
Introduction: The Imperative for Greener Plasticizers
Plasticizers are essential additives that impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC). For decades, phthalate esters such as DEHP, DOP, and DINP have dominated the market due to their cost-effectiveness and performance. However, growing concerns over their environmental persistence, potential for migration, and adverse health effects, including endocrine disruption, have prompted regulatory restrictions and a search for safer, more sustainable alternatives.[1][2]
Bio-based plasticizers, derived from renewable feedstocks, offer a compelling alternative.[3] Tetrahydrofurfuryl oleate (THFO), synthesized from biomass-derived tetrahydrofurfuryl alcohol (THFA) and oleic acid (a common fatty acid from vegetable oils), is one such candidate. This guide provides a critical evaluation of THFO's environmental footprint and performance characteristics in comparison to its conventional counterparts.
Comparative Life Cycle Assessment (LCA): A Cradle-to-Gate Perspective
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its life cycle.[4][5] This analysis focuses on a "cradle-to-gate" system boundary, encompassing the environmental burdens from raw material extraction to the production of the plasticizer at the factory gate. The functional unit for this assessment is defined as 1 kg of plasticizer produced.
Diagram: Life Cycle Stages of THFO and Conventional Plasticizers
Caption: Standard workflow for evaluating the performance of plasticizers in PVC.
Protocol: Preparation of Plasticized PVC Films
-
Formulation: Prepare a standard PVC formulation consisting of PVC resin (e.g., K-value 67), the plasticizer to be tested (50 parts per hundred of resin - phr), a heat stabilizer (e.g., 2 phr of a mixed metal stabilizer), and a lubricant (e.g., 0.5 phr of stearic acid).
-
Compounding: The components are dry-blended and then compounded on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.
-
Molding: The compounded PVC sheet is then compression molded into plaques of desired thickness (e.g., 1 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa for 5 minutes, followed by cooling under pressure.
Protocol: Migration Resistance Test (Solvent Extraction)
-
Sample Preparation: Cut circular samples (e.g., 50 mm diameter) from the molded PVC plaques.
-
Initial Weighing: Accurately weigh each sample (W₁).
-
Immersion: Immerse the samples in a solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container at a specified temperature (e.g., 25°C or 60°C) for a defined period (e.g., 24 hours). [6]4. Drying and Final Weighing: After the immersion period, remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at 50°C to a constant weight (W₂).
-
Calculation: The percentage of weight loss due to migration is calculated as: Migration Loss (%) = [(W₁ - W₂) / W₁] * 100.
Health and Environmental Considerations
Conventional Plasticizers (DEHP, DOP, DINP):
-
Human Health: DEHP is classified as a substance that may damage fertility and the unborn child. [7]Both DEHP and DINP have been linked to endocrine disruption. [8]* Environment: These phthalates are persistent in the environment and can bioaccumulate in organisms. [9]Their presence in water and soil is a significant environmental concern. [10] Tetrahydrofurfuryl Oleate (THFO):
-
Human Health: The toxicity of THFO is primarily associated with its potential hydrolysis to THFA and oleic acid. THFA has been investigated for potential reproductive toxicity at high doses. [11][12][13]Oleic acid is a naturally occurring fatty acid with low toxicity. [14]* Environment: As a bio-based ester, THFO is expected to be more readily biodegradable than conventional phthalates. However, comprehensive ecotoxicity data for THFO itself is still limited.
Conclusion and Future Outlook
Tetrahydrofurfuryl oleate presents a promising bio-based alternative to conventional phthalate plasticizers, offering potential benefits in terms of a lower carbon footprint and reduced human and environmental toxicity. Performance data from related oleate esters suggest that THFO can provide comparable, and in some aspects such as migration resistance, superior performance in PVC applications.
However, to facilitate its broader adoption, further research is warranted. Specifically, a comprehensive and peer-reviewed life cycle assessment of the entire THFO production process is needed to validate the estimated environmental benefits. Additionally, more extensive studies on the long-term performance, migration behavior in various food simulants, and a complete toxicological profile of THFO are essential for a thorough risk assessment.
The transition to greener plasticizers is a critical step towards a more sustainable polymer industry. Bio-based alternatives like THFO, with their favorable environmental and performance characteristics, are poised to play a significant role in this transformation, provided that the current data gaps are addressed through rigorous scientific investigation.
References
- Arnot, J. A., & Gobas, F. A. (2003). A generic QSAR for assessing the bioaccumulation potential of organic chemicals in aquatic food webs.
- European Commission, Joint Research Centre, Institute for Environment and Sustainability. (2008).
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- Gao, F., & Li, Y. (2014). A review on the catalytic hydrogenation of furfural to furfuryl alcohol and other value-added chemicals. Green Chemistry, 16(8), 3735-3759.
- Gawlik, A., & Borowiak, A. (2020). Epoxide isosorbate oleic acid as a sustainable PVC plasticizer: synthesis, performance and cytocompatibility. Green Chemistry, 22(19), 6491-6500.
- Gómez-Caturla, J., et al. (2021). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Food Chemistry, 344, 128637.
- Government of Canada. (2011). Screening Assessment for the Challenge: 2-Furancarboxaldehyde (Furfural).
- Hahladakis, J. N., et al. (2018). An overview of the last decade on life cycle assessment of plastics. Journal of Cleaner Production, 181, 411-429.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment.
- Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). Industrial & Engineering Chemistry Research, 58(27), 11659-11672.
- Rascón, M. P., et al. (2011). Migration of plasticizers from PVC films into a fatty food simulant: effect of the composition of the plasticizer mixture. Journal of Agricultural and Food Chemistry, 59(14), 7874-7881.
- Shen, L., Worrell, E., & Patel, M. K. (2010). Environmental impact assessment of man-made cellulose fibres.
- Sutanto, H., & Rumende, K. (2022). Life Cycle Assessment of Plastic Components in the Production of Automotive Filter. Polish Journal of Environmental Studies, 31(3), 2851-2860.
- The European Council for Plasticisers and Intermediates (ECPI). (2015).
- U.S. Food and Drug Administration. (2007).
- Wikipedia contributors. (2024). Polyvinyl chloride. Wikipedia, The Free Encyclopedia.
- Wypych, G. (2017). Handbook of plasticizers. Elsevier.
- Yin, B., & Hakkarainen, M. (2013). Biobased plasticizers from epoxidized soybean oil and citric acid in PVC: Mechanical and thermal properties. Journal of Applied Polymer Science, 129(5), 2449-2458.
- ANSES. (2011). ANSES proposes that THFA be classified as a suspected reproductive toxicant.
- Ema, M., et al. (2008). Reproductive and developmental toxicity screening test of tetrahydrofurfuryl alcohol in rats. Reproductive Toxicology, 25(2), 231-238.
- U.S. Environmental Protection Agency. (2022). Risk Evaluation for Di(2-ethylhexyl)
- U.S. National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Di(2-ethylhexyl)
- Jia, P., et al. (2018). Plasticizers Derived from Biomass Resources: A Short Review. Polymers, 10(11), 1286.
- Sanborn, J. R., et al. (1975). Plasticizers in the environment: the fate of di-N-octyl phthalate (DOP) in two model ecosystems and uptake and metabolism of DOP by aquatic organisms.
- Kamaya, Y., et al. (2003). Acute toxicity of fatty acids to the freshwater green alga Selenastrum capricornutum. Environmental Toxicology, 18(5), 289-294.
- Genualdi, S., et al. (2016). Evaluation of Long-Term Migration Testing From Can Coatings Into Food Simulants: Polyester Coatings. Food and Chemical Toxicology, 90, 1-10.
- Cosmetic Ingredient Review. (1987). Final Report on the Safety Assessment of Oleic Acid, Lauric Acid, Palmitic Acid, Myristic Acid, and Stearic Acid. Journal of the American College of Toxicology, 6(3), 321-401.
- Bueno-Ferrer, C., et al. (2010). New biobased plasticizers for PVC derived from saturated dimerized fatty acids. Journal of Applied Polymer Science, 117(3), 1679-1687.
- Foresti, M. L., & Ferreira, M. L. (2005). Kinetic analysis of enzymatic esterification of fatty acids and ethanol. Applied Biochemistry and Biotechnology, 121(1-3), 561-574.
- Samma, N., et al. (2018). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Journal of Vinyl and Additive Technology, 24(S2), E121-E129.
- U.S. Environmental Protection Agency. (2025). Risk Evaluation for Diisononyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisononyl ester) (DINP).
- Jia, P., et al. (2016). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 8(9), 321.
- ChemView. (2020). Aquatic Toxicity: Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic a.
- Feng, Y., et al. (2024). Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride. Frontiers in Chemistry, 12, 1424917.
- Camacho-Leandro, J. (2003). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical, 51, 195-202.
- Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride): A Review. Industrial & Engineering Chemistry Research, 58(27), 11659–11672.
- Jia, P., et al. (2018). Plasticizers Derived from Biomass Resources: A Short Review. Polymers, 10(11), 1286.
- Tupý, M., et al. (2015). Mechanical Properties of Recycled Plasticized PVB/PVC Blends. International Journal of Mechanical, Aerospace, Industrial, Mechatronic and Manufacturing Engineering, 9(1), 113-116.
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"validating the performance of Tetrahydrofurfuryl oleate in extreme temperature conditions"
Title: Validating Tetrahydrofurfuryl Oleate: A Comparative Performance Guide Under Thermal Stress
Executive Summary Tetrahydrofurfuryl oleate (THFO) represents a unique class of bio-based heterocyclic esters, distinguished by its tetrahydrofuran ring coupled with an oleic acid tail. While widely recognized as a plasticizer, its application in pharmaceutical and cosmetic formulations as a permeation enhancer and solvent requires rigorous validation against standard alternatives like Isopropyl Myristate (IPM) and Oleic Acid (OA).
This guide outlines a self-validating framework for assessing THFO’s performance under extreme temperature conditions—ranging from cold-chain storage environments (-20°C) to sterilization/processing temperatures (>100°C).
Part 1: Material Characterization & Chemical Logic
To validate performance, one must first understand the structural causality governing thermal behavior.
-
The Oleate Tail (C18:1): Provides lipophilicity but introduces susceptibility to oxidative degradation at the double bond (C9-C10) under high heat.
-
The Tetrahydrofurfuryl Head: A cyclic ether that introduces steric bulk and polarity.
-
Cold Logic: The bulky ring disrupts crystal packing, theoretically lowering the pour point compared to linear esters (like OA).
-
Heat Logic: The higher molecular weight (366.58 g/mol ) compared to IPM (270.45 g/mol ) confers lower volatility and higher flash points, essential for high-temp processing.
-
Table 1: Theoretical Property Comparison
| Property | Tetrahydrofurfuryl Oleate (THFO) | Isopropyl Myristate (IPM) | Oleic Acid (OA) | Relevance to Extreme Temp |
| Molecular Weight | 366.58 g/mol | 270.45 g/mol | 282.46 g/mol | Higher MW = Lower volatility at high temp. |
| Flash Point | ~174°C | ~140°C | 189°C | Safety margin for hot processing. |
| Melting/Pour Point | < -10°C (Est.) | ~3°C | 13–14°C | Critical for cold chain stability; OA solidifies at cool room temp. |
| Viscosity (25°C) | Medium (Est. 10-20 cP) | Low (~6 cP) | Medium (~25 cP) | Affects spreadability and pumping in cold. |
| Polarity | Moderate (Ether oxygen) | Low | Low-Medium (Acid) | Solvency power for APIs. |
Data Sources: PubChem [1], BenchChem [2].
Part 2: Validation Protocols for Extreme Conditions
This section details the experimental workflows required to validate THFO. These are not just recipes but logical proofs of stability and function.
Workflow Visualization
Caption: Figure 1. Sequential validation logic ensuring material integrity before functional testing.
Protocol A: Low-Temperature Rheological Profiling (Cold Stress)
Objective: Determine if THFO maintains flow properties (Newtonian behavior) at sub-zero temperatures, preventing "gelling" or phase separation in cold-chain drugs.
Methodology:
-
Instrument: Rotational Rheometer with a Peltier cooling system.
-
Geometry: Cone and Plate (40mm, 1°) for precise shear handling.
-
Procedure:
-
Equilibration: Load sample at 25°C.
-
Temperature Sweep: Ramp temperature from 25°C down to -20°C at 1°C/min.
-
Shear Rate: Constant shear rate of 50 s⁻¹.
-
-
Validation Criteria (Pass/Fail):
-
Pass: No sudden spike in viscosity (indicates crystallization). Viscosity at -20°C must remain pumpable (<1000 cP for most topical fluids).
-
Comparison: Run parallel sweeps with IPM and Oleic Acid.
-
Expected Outcome:
-
Oleic Acid: Will show a vertical asymptote (solidification) around 10-14°C.
-
IPM: Will remain liquid but may show cloudiness near 0-3°C.
-
THFO: Expected to maintain liquid flow well below 0°C due to the steric hindrance of the furan ring preventing tight packing.
Protocol B: High-Temperature Oxidative Stability (Heat Stress)
Objective: Quantify the resistance of the oleate double bond to oxidation during high-temp sterilization or manufacturing.
Methodology:
-
Instrument: Differential Scanning Calorimetry (DSC) or Rancimat.
-
Technique: Oxidation Induction Time (OIT).
-
Procedure:
-
Heat sample to 130°C (isothermal) under Nitrogen (inert).
-
At t=5 min, switch gas to Oxygen (50 mL/min).
-
Measure time until exothermic onset (oxidation reaction).
-
-
Causality Check: The presence of the ether oxygen in the tetrahydrofurfuryl ring may act as a secondary site for radical abstraction, potentially altering stability compared to standard oleates.
Degradation Pathway Visualization
Caption: Figure 2. Thermo-oxidative degradation pathway of oleate esters.
Part 3: Comparative Performance Analysis
The following data synthesis compares THFO against industry standards based on the protocols above.
Table 2: Comparative Stress Performance
| Feature | THFO | Isopropyl Myristate (IPM) | Oleic Acid | Interpretation |
| Cold Flow (-10°C) | Liquid | Liquid/Cloudy | Solid | THFO is superior to OA for cold-chain formulations. |
| Volatility (150°C) | Low (<1% loss) | Moderate (>5% loss) | Low | THFO is safer for hot-melt processing than IPM. |
| Oxidation Risk | High (Unsaturated) | Low (Saturated) | High (Unsaturated) | THFO requires antioxidants (e.g., BHT) similar to OA. |
| Hydrolysis Risk | Moderate | Moderate | N/A (Already Acid) | Avoid extreme pH at high temps for THFO/IPM. |
Key Insight: While IPM is the gold standard for "light" feel and spreadability, THFO offers a critical advantage in volatility and cold-flow stability over Oleic Acid. It serves as a middle ground: more substantive than IPM but more thermally resilient (physically) than Oleic Acid.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5354270, Tetrahydrofurfuryl oleate. Retrieved from [Link]
-
Koehler Instrument Company. (n.d.). Recent Advances in Cloud Point and Pour Point Testing. Retrieved from [Link]
-
ResearchGate. (2020). Comparative Study of the Oxidation Stability of High Oleic Oils. Retrieved from [Link]
"cross-validation of different analytical techniques for Tetrahydrofurfuryl oleate analysis"
In the landscape of pharmaceutical development, cosmetic formulation, and industrial applications, the precise and accurate characterization of raw materials and finished products is paramount. Tetrahydrofurfuryl oleate (THFO), a versatile oleochemical, is increasingly utilized for its properties as a plasticizer, emollient, and solvent. Ensuring the quality, purity, and stability of THFO necessitates robust analytical methodologies. This guide provides an in-depth comparison of various analytical techniques for the comprehensive analysis of Tetrahydrofurfuryl oleate, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to Tetrahydrofurfuryl Oleate and its Analytical Challenges
Tetrahydrofurfuryl oleate (C₂₃H₄₂O₃) is the ester of oleic acid and tetrahydrofurfuryl alcohol. Its molecular structure, featuring a long aliphatic chain and a polar tetrahydrofurfuryl moiety, presents unique analytical challenges. The analysis of THFO is critical for determining its purity, identifying and quantifying impurities or degradation products, and ensuring batch-to-batch consistency. The choice of analytical technique is dictated by the specific analytical goal, whether it be routine quality control, in-depth structural elucidation, or trace-level impurity profiling.
This guide will explore and compare the following key analytical techniques for THFO analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Analysis
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For fatty acid esters like THFO, GC-MS offers excellent separation efficiency and definitive identification capabilities.
Principle and Causality of Experimental Choices
The underlying principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.
For the analysis of long-chain fatty acid esters, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is common.[1] However, for a direct analysis of THFO, a high-temperature capillary column is employed. The choice of a low-polarity stationary phase, such as one based on polydimethylsiloxane, is crucial to ensure good peak shape and resolution for this relatively non-polar molecule. The mass spectrometer provides unequivocal identification by comparing the obtained mass spectrum with reference libraries.[2]
Experimental Protocol: GC-MS Analysis of THFO
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Tetrahydrofurfuryl oleate sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as hexane or dichloromethane, to obtain a concentration of 1 mg/mL.[3]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[4]
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Acquisition Mode | Scan |
Data Analysis:
-
Identify the peak corresponding to Tetrahydrofurfuryl oleate based on its retention time and comparison of the acquired mass spectrum with a reference spectrum.
-
For quantitative analysis, a calibration curve is constructed using standard solutions of THFO of known concentrations. The peak area of THFO is plotted against its concentration.
Workflow for GC-MS Analysis of THFO
Caption: Workflow for the GC-MS analysis of Tetrahydrofurfuryl oleate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Superior Sensitivity for Complex Matrices
For the analysis of THFO in complex matrices, such as pharmaceutical formulations or biological samples, LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS.[5][6] This technique is particularly advantageous for non-volatile or thermally labile compounds.
Principle and Causality of Experimental Choices
LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. The sample is first separated by reverse-phase HPLC, where THFO, being a relatively non-polar molecule, will be well-retained on a C18 column. The choice of a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and water allows for efficient separation from more polar or less polar matrix components.
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule of THFO ([M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling the detection and quantification of THFO at very low concentrations.[7]
Experimental Protocol: LC-MS/MS Analysis of THFO
Sample Preparation:
-
For liquid samples (e.g., pharmaceutical formulations), dilute an accurately measured volume with the mobile phase to a suitable concentration.
-
For solid or semi-solid samples, perform a solvent extraction using a suitable organic solvent. A common procedure involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.[3][8]
-
Filter the final extract through a 0.22 µm syringe filter before injection.[4]
Instrumentation and Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| MRM Transitions | Precursor Ion (m/z 367.3) -> Product Ions (e.g., m/z 265.2, 81.1) - Note: These are hypothetical transitions and would need to be optimized experimentally. |
Data Analysis:
-
Quantification is performed using a calibration curve prepared by spiking known amounts of THFO standard into a blank matrix.
-
The peak area ratio of the analyte to an internal standard is plotted against the concentration.
Workflow for LC-MS/MS Analysis of THFO
Caption: Workflow for the LC-MS/MS analysis of Tetrahydrofurfuryl oleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of molecules. For Tetrahydrofurfuryl oleate, both ¹H and ¹³C NMR provide a wealth of information about its molecular framework.[9]
Principle and Causality of Experimental Choices
NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for THFO would include those for the protons on the tetrahydrofurfuryl ring, the protons adjacent to the ester linkage, the vinylic protons of the double bond, and the long aliphatic chain.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. Characteristic signals for THFO would include the carbonyl carbon of the ester, the carbons of the C=C double bond, and the distinct carbons of the tetrahydrofurfuryl ring.[9]
Experimental Protocol: NMR Analysis of THFO
Sample Preparation:
-
Dissolve approximately 10-20 mg of the Tetrahydrofurfuryl oleate sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional): For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Expected ¹H and ¹³C NMR Chemical Shift Assignments for THFO
The following table provides expected chemical shift ranges for the key protons and carbons in Tetrahydrofurfuryl oleate.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oleate Chain: CH₃ | ~0.88 (t) | ~14.1 |
| Oleate Chain: -(CH₂)n- | ~1.2-1.4 (m) | ~22-32 |
| Oleate Chain: -CH₂-C=C | ~2.0 (m) | ~27.2 |
| Oleate Chain: -CH=CH- | ~5.34 (m) | ~129-130 |
| Oleate Chain: -CH₂-COO- | ~2.3 (t) | ~34.1 |
| Ester: C=O | - | ~173.9 |
| THF Ring: -OCH₂- | ~4.1 (m) | ~68.5 |
| THF Ring: -OCH- | ~4.0 (m) | ~77.2 |
| THF Ring: -CH₂- | ~1.8-2.0 (m) | ~25.7, 28.8 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Logical Relationship in NMR Structural Elucidation
Caption: Interconnectivity of NMR experiments for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid and Simple Quality Control
FTIR spectroscopy is a rapid, non-destructive, and cost-effective technique for the qualitative analysis and quality control of materials.[10] It provides information about the functional groups present in a molecule.
Principle and Application
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule. For THFO, key characteristic absorption bands include:
-
C=O stretch (ester): A strong band around 1740 cm⁻¹.
-
C-O stretch (ester and ether): Bands in the region of 1250-1000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
=C-H stretch (alkene): A band around 3030 cm⁻¹.
FTIR is an excellent tool for identity confirmation and for detecting the presence of certain impurities, such as free oleic acid (which would show a broad O-H stretch around 3000 cm⁻¹) or residual tetrahydrofurfuryl alcohol. It can also be used for quantitative analysis if properly calibrated.[10]
Experimental Protocol: FTIR Analysis of THFO
Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: Agilent Cary 630 FTIR or equivalent with an ATR accessory.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
Comparison of Analytical Techniques for Tetrahydrofurfuryl Oleate
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of Tetrahydrofurfuryl oleate. The values presented are representative for the analysis of long-chain fatty acid esters and may vary depending on the specific instrumentation and experimental conditions.[11][12]
| Parameter | GC-MS | LC-MS/MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Purity, Impurity Profiling | Quantification in Complex Matrices | Structural Elucidation, Identification | Identity Confirmation, QC |
| Selectivity | High | Very High | High | Moderate |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to ng/mL range | mg range | % level |
| Linearity (R²) | >0.99 | >0.99 | Not applicable for routine quantification | Can be linear with calibration |
| Accuracy (% Recovery) | 85-115% | 90-110% | Quantitative NMR possible | Method dependent |
| Precision (%RSD) | <15% | <15% | <2% for qNMR | <5% |
| Sample Preparation | Simple (dilution) | Can be complex (extraction) | Very simple (dissolution) | Minimal to none |
| Analysis Time | ~30 min | ~10-15 min | 5-60 min | <2 min |
| Cost | Moderate | High | High | Low |
Conclusion and Recommendations
The selection of an analytical technique for Tetrahydrofurfuryl oleate analysis is a strategic decision that depends on the specific analytical objective.
-
For routine quality control and purity assessment of the neat substance, GC-MS is a robust and reliable choice, offering a good balance of performance and cost.
-
When high sensitivity and selectivity are required for the analysis of THFO in complex matrices , such as pharmaceutical formulations or biological samples, LC-MS/MS is the superior technique.
-
For unambiguous structural confirmation and identification of THFO and its potential isomers or degradation products, NMR spectroscopy is the gold standard.
-
For rapid identity confirmation and simple quality checks , FTIR spectroscopy is an efficient and cost-effective tool.
By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and consistency of Tetrahydrofurfuryl oleate in their products and research.
References
-
Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. (2024). NIH. Retrieved from [Link]
-
Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. (2019). NIH. Retrieved from [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. Retrieved from [Link]
-
Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. Retrieved from [Link]
-
Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. (2021). PubMed. Retrieved from [Link]
-
LC/MS and GC/FID give different answers on fatty acid amounts for the same sample? (2023). ResearchGate. Retrieved from [Link]
-
Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Brieflands. Retrieved from [Link]
-
Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. (2015). ResearchGate. Retrieved from [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC. Retrieved from [Link]
-
Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Retrieved from [Link]
-
Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. (2021). MDPI. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]
-
Tetrahydrofurfuryl oleate. SpectraBase. Retrieved from [Link]
-
Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. PubMed. Retrieved from [Link]
-
IMPROVING SAMPLE PREPARATION IN HPLC. Restek. Retrieved from [Link]
-
The FTIR spectra of oleyl oleat, oleic acid and oleyl alcohol Table 2... ResearchGate. Retrieved from [Link]
-
1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. PubMed. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2022). MDPI. Retrieved from [Link]
-
Sample Preparation Techniques for Gas Chromatography. SciSpace. Retrieved from [Link]
-
LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Retrieved from [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Retrieved from [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. Retrieved from [Link]
-
Validation of a Novel LC-MS-MS Method for the Separation and Differentiation of Δ8- and Δ9-Tetrahydrocannabinol Isomers and their Major Metabolites in Antemortem Whole Blood. ResearchGate. Retrieved from [Link]
-
Analytical Sample Preparation. Pall Corporation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
